Ethyl (tert-Butoxycarbonyl)glycinate
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4/c1-5-13-7(11)6-10-8(12)14-9(2,3)4/h5-6H2,1-4H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNIBHMMDDXGDNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to Boc-Gly-OEt: Structure, Properties, and Applications in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Ethyl (tert-Butoxycarbonyl)glycinate (Boc-Gly-OEt), a crucial building block in modern peptide synthesis. This document details its chemical structure, IUPAC nomenclature, physicochemical properties, and provides standardized protocols for its synthesis and application in solid-phase peptide synthesis (SPPS).
Chemical Structure and IUPAC Name
Boc-Gly-OEt is a derivative of the amino acid glycine. The amino group is protected by a tert-butoxycarbonyl (Boc) group, and the carboxylic acid is protected as an ethyl ester (OEt). This dual protection strategy is fundamental in peptide chemistry to control the reactivity of the glycine moiety during peptide chain elongation.
-
IUPAC Name: ethyl 2-{[(2-methylpropan-2-yl)oxy]carbonylamino}acetate
-
Common Synonyms: this compound, N-Boc-glycine ethyl ester, Boc-Gly-OEt
-
Molecular Formula: C₉H₁₇NO₄
-
SMILES: O=C(OCC)CNC(OC(C)(C)C)=O
Below is a diagram of the chemical structure of Boc-Gly-OEt.
Caption: Chemical structure of Boc-Gly-OEt.
Physicochemical Properties
The following table summarizes the key physicochemical properties of Boc-Gly-OEt.
| Property | Value |
| Molecular Weight | 203.24 g/mol |
| Appearance | Colorless to almost colorless clear liquid |
| Boiling Point | 97 °C at 0.7 mmHg |
| Density | Approximately 1.053 g/cm³ |
| Refractive Index | 1.4350 to 1.4390 |
| Solubility | Soluble in a range of organic solvents. |
Experimental Protocols
The synthesis of Boc-Gly-OEt is typically achieved through the reaction of glycine ethyl ester hydrochloride with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.
Materials:
-
Glycine ethyl ester hydrochloride
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Deionized water
-
1N Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Suspend glycine ethyl ester hydrochloride (1.0 eq.) in dichloromethane (DCM).
-
To the stirred suspension, add di-tert-butyl dicarbonate (Boc₂O) (1.0-1.2 eq.).
-
Cool the reaction mixture in an ice bath.
-
Slowly add triethylamine (TEA) (2.0-2.2 eq.) dropwise to the reaction mixture, ensuring the temperature is maintained at or below room temperature.
-
Allow the reaction to stir at room temperature until completion (typically monitored by TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with 1N HCl, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary to obtain pure Boc-Gly-OEt.
Boc-Gly-OEt is a valuable reagent for introducing a glycine residue at the C-terminus of a peptide synthesized via SPPS. The general workflow involves the attachment of Boc-Gly-OH (obtained by saponification of Boc-Gly-OEt) to a resin, followed by peptide chain elongation.
Workflow for Incorporating Glycine using Boc-Chemistry:
Synthesis of Ethyl (tert-Butoxycarbonyl)glycinate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of Ethyl (tert-Butoxycarbonyl)glycinate, a fundamental building block in peptide chemistry. The tert-butoxycarbonyl (Boc) group serves as a crucial protecting group for the amino functionality of glycine, preventing unwanted side reactions during peptide bond formation.[1] This guide provides a comparative analysis of the primary synthetic methodologies, detailed experimental protocols, and quantitative data to aid researchers in selecting and implementing the most suitable procedure for their needs.
Synthetic Strategies
There are two principal synthetic routes for the preparation of this compound, each with distinct advantages:
-
Esterification of Glycine followed by N-protection: This common industrial approach first involves the synthesis of glycine ethyl ester, typically as a hydrochloride salt, which is then reacted with di-tert-butyl dicarbonate (Boc anhydride).[1] This route is often favored for its potentially higher overall yields.[1]
-
N-protection of Glycine followed by Esterification: In this alternative strategy, glycine is first protected with Boc anhydride to yield N-Boc-glycine.[1] This intermediate is subsequently esterified to produce the final product.[1]
The choice between these routes may depend on factors such as scale, available starting materials, and desired purity.
Experimental Protocols and Data
The following sections provide detailed experimental procedures for the key steps in the synthesis of this compound.
Method 1: Esterification Followed by N-Protection
Step 1: Synthesis of Glycine Ethyl Ester Hydrochloride
A widely utilized method for the esterification of glycine involves the use of thionyl chloride in ethanol.
| Starting Material | Reagent(s) | Solvent | Reaction Time | Yield | Reference |
| Glycine | Thionyl chloride | Ethanol | 2 hours (reflux) | High (not specified) | [2] |
Experimental Protocol:
-
To a stirred solution of ethanol (0.6 mL per mmol of glycine), cooled to -10°C, add thionyl chloride (1.2 equivalents) dropwise.
-
After the addition is complete, remove the cooling bath and add glycine (1.0 equivalent) in portions.
-
Heat the mixture to reflux and maintain for 2 hours.
-
After cooling to room temperature, remove the excess ethanol and thionyl chloride under reduced pressure using a rotary evaporator.
-
The resulting white solid is washed twice with ethanol, with the solvent being removed by rotary evaporation after each wash to ensure complete removal of residual thionyl chloride.
-
The crude product can be recrystallized from ethanol to yield colorless needles.[2]
Step 2: Synthesis of this compound
This step involves the protection of the amino group of glycine ethyl ester hydrochloride using di-tert-butyl dicarbonate. An analogous procedure for the synthesis of the corresponding methyl ester provides a good indication of the reaction conditions.
| Starting Material | Reagent(s) | Base | Solvent System | Reaction Time | Yield | Reference | | --- | --- | --- | --- | --- | --- | | Glycine methyl ester hydrochloride | Di-tert-butyl dicarbonate | Triethylamine | Dichloromethane / Water | Not specified | ~99% |[3][4] |
Experimental Protocol (adapted for ethyl ester):
-
Suspend glycine ethyl ester hydrochloride in dichloromethane.
-
Add di-tert-butyl dicarbonate (1.0-1.2 equivalents).
-
Cool the reaction mixture in an ice bath.
-
Slowly add triethylamine (2.0-2.2 equivalents) dropwise, maintaining the temperature at or below room temperature.[3]
-
Stir the reaction mixture until completion, as monitored by an appropriate method (e.g., TLC).
-
Upon completion, the reaction mixture is typically subjected to an aqueous workup. Wash the organic layer with water until the aqueous layer is neutral, followed by a brine wash.[3]
-
The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate), filtered, and concentrated under reduced pressure to yield the product.
Method 2: N-Protection Followed by Esterification
Step 1: Synthesis of N-Boc-Glycine
This procedure involves the direct Boc-protection of glycine in an aqueous basic solution.
| Starting Material | Reagent(s) | Base | Solvent System | Reaction Time | Yield | Reference | | --- | --- | --- | --- | --- | --- | | L-glycine | Di-tert-butyl dicarbonate ((Boc)₂O) | Sodium bicarbonate | Water | 8 hours | >90% |[5] |
Experimental Protocol:
-
Dissolve L-glycine in an aqueous solution of sodium bicarbonate.
-
Add di-tert-butyl dicarbonate in batches over several hours. For example, add a portion and allow it to react for 2 hours, then add another portion and react for another 2 hours, followed by a final addition and a 4-hour reaction time.[5]
-
After the reaction is complete, extract the mixture with a non-polar organic solvent (e.g., hexane) to remove any unreacted (Boc)₂O.
-
Acidify the aqueous layer to a pH of 3 using an acid such as 3M hydrochloric acid.
-
Extract the product into an organic solvent like dioxane.
-
Combine the organic layers, wash with brine until neutral, and dry over anhydrous sodium sulfate.
-
Filter and crystallize the product.[5]
Step 2: Esterification of N-Boc-Glycine
The esterification of N-Boc-glycine can then be carried out using standard methods, for example, by reacting with ethyl chloroformate.[1]
Visualizing the Synthesis
To further elucidate the synthetic processes, the following diagrams illustrate the logical workflow of the two primary methods.
Caption: Comparative workflow of the two main synthetic routes.
Concluding Remarks
The synthesis of this compound can be efficiently achieved through two primary pathways. The choice of method will be guided by the specific requirements of the research or development project, including scale, cost-effectiveness, and desired purity. The protocols and data presented in this guide offer a solid foundation for the successful synthesis of this important amino acid derivative. For industrial applications, adaptations for large-scale synthesis are available and focus on optimizing reagent choice and reaction conditions to maximize yield and economic viability.[1]
References
- 1. N-Boc-Glycine Ethyl Ester|CAS 14719-37-0 [benchchem.com]
- 2. Glycine ethyl ester hydrochloride: Synthesis and Applications_Chemicalbook [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. prepchem.com [prepchem.com]
- 5. CN104276964A - Preparation method of Boc-glycine - Google Patents [patents.google.com]
An In-depth Technical Guide to Ethyl (tert-Butoxycarbonyl)glycinate (CAS: 14719-37-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl (tert-Butoxycarbonyl)glycinate, commonly referred to as Boc-Gly-OEt, is a pivotal building block in synthetic organic chemistry, particularly in the realm of peptide synthesis and drug discovery. Its structure, featuring a tert-butoxycarbonyl (Boc) protecting group on the amine and an ethyl ester on the carboxyl terminus of a glycine backbone, offers strategic advantages for the controlled assembly of peptide chains. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on detailed experimental protocols and logical workflows pertinent to its use in research and development.
Physicochemical Properties
This compound is a derivative of the amino acid glycine.[1][2][3] It is commercially available and widely used as a foundational component in the synthesis of more complex molecules.[4] Key physicochemical data are summarized below for easy reference.
| Property | Value | Reference |
| CAS Number | 14719-37-0 | [5] |
| Molecular Formula | C₉H₁₇NO₄ | [5] |
| Molecular Weight | 203.24 g/mol | [5] |
| Appearance | Colorless to almost colorless clear liquid or white solid | [6] |
| Boiling Point | 97°C at 0.7 mmHg | [1] |
| Solubility | Soluble in organic solvents such as dichloromethane and ethyl acetate | [6] |
| Storage | 2-8°C Refrigerator; Lyophilized form stable at -20°C for 36 months | [2][4] |
Synthesis of this compound
The synthesis of this compound is typically achieved through the reaction of glycine ethyl ester hydrochloride with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. This reaction efficiently protects the amino group of the glycine ethyl ester.
Experimental Protocol: Synthesis
A detailed experimental protocol for the synthesis of this compound is as follows[1]:
-
Reaction Setup: A solution of glycine ethyl ester hydrochloride (232.5 g, 1.66 mol) and triethylamine (497.5 ml, 3.57 mol) is prepared in tetrahydrofuran (2.5 L) and cooled to 0°C in an ice bath.
-
Addition of Boc Anhydride: A solution of di-tert-butyl dicarbonate (365 g, 1.67 mol) in tetrahydrofuran (1 L) is added dropwise to the cooled reaction mixture.
-
Reaction: The reaction mixture is stirred vigorously for 36 hours, allowing it to slowly warm to room temperature.
-
Workup: After the reaction is complete, the mixture is filtered to remove triethylamine hydrochloride salts.
-
Isolation: The filtrate is concentrated under reduced pressure to yield this compound as a white solid. This process typically results in a high yield of approximately 98%.
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Applications in Peptide Synthesis and Drug Development
This compound is a crucial intermediate in the synthesis of peptides and peptidomimetics, which are of significant interest in drug discovery. The Boc protecting group provides stability during coupling reactions and can be readily removed under acidic conditions, allowing for the stepwise elongation of a peptide chain.
The general strategy for its use involves two key steps: the deprotection of the N-terminal Boc group of a starting amino acid or peptide, followed by the coupling of the newly freed amine with the carboxyl group of the incoming Boc-protected amino acid, in this case, the glycine unit from this compound (after hydrolysis of the ethyl ester) or coupling with another amino acid ester.
Experimental Protocol: Dipeptide Synthesis using Boc-Gly-OH (derived from Boc-Gly-OEt)
The following is a representative protocol for the synthesis of a dipeptide, for instance, Boc-Gly-Ala-OMe, which illustrates the application of a Boc-protected glycine. The initial step would be the hydrolysis of this compound to Boc-glycine.
-
Boc-Glycine Preparation (Hydrolysis):
-
Dissolve this compound in a mixture of methanol and water.
-
Add a stoichiometric amount of a base, such as lithium hydroxide, and stir at room temperature until the ester is fully hydrolyzed, as monitored by thin-layer chromatography (TLC).
-
Acidify the reaction mixture with a mild acid (e.g., citric acid) and extract the Boc-glycine into an organic solvent like ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain Boc-glycine.
-
-
Peptide Coupling:
-
Amine Component Preparation: Dissolve L-Alanine methyl ester hydrochloride in a suitable solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF). Neutralize the hydrochloride salt with a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) to free the amino group.
-
Carboxyl Component Activation: In a separate flask, dissolve Boc-glycine (from the previous step) in an appropriate solvent (e.g., DCM or DMF). Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (HOBt) to suppress side reactions and improve efficiency.
-
Coupling Reaction: Add the activated Boc-glycine solution to the solution of the free-based L-Alanine methyl ester. Allow the reaction to proceed at room temperature with stirring for several hours until completion, as monitored by TLC.
-
Workup and Purification: Filter the reaction mixture to remove any precipitated urea byproduct (if DCC or EDC is used). Wash the filtrate sequentially with a mild acid solution (e.g., dilute HCl), a mild base solution (e.g., saturated sodium bicarbonate), and brine. Dry the organic layer, concentrate it under reduced pressure, and purify the resulting crude dipeptide by column chromatography or recrystallization.
-
Logical Workflow for Dipeptide Synthesis
Caption: General workflow for the utilization of Boc-Gly-OEt in dipeptide synthesis.
Conclusion
This compound is an indispensable reagent for chemists engaged in peptide synthesis and the development of new therapeutic agents. Its well-defined properties and reliable synthetic route make it a staple in the laboratory. The strategic use of its protecting groups allows for the controlled and efficient construction of complex peptide backbones. The experimental protocols and workflows detailed in this guide are intended to provide researchers with the foundational knowledge to effectively utilize this versatile compound in their scientific endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. CN101654473A - Synthesis method of amino-protecting glycine dipeptidase derivant - Google Patents [patents.google.com]
- 4. N-tert-Butoxycarbonyl-N-(2-(tritylthio)ethoxy)glycine as a Building Block for Peptide Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. WO2004037772A1 - Convenient and scalable synthesis of ethyl n-[(2-boc-amino) ethyl] glycinate and its hydrochloride salt - Google Patents [patents.google.com]
An In-Depth Technical Guide to the Physical and Chemical Properties of Boc-Gly-OEt
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of N-(tert-butoxycarbonyl)glycine ethyl ester, commonly referred to as Boc-Gly-OEt. This compound is a fundamental building block in peptide synthesis and various other applications within drug discovery and development. This document details its key characteristics, experimental protocols for its synthesis, and its reactivity profile to support its effective use in research and manufacturing.
Core Physical and Chemical Properties
Boc-Gly-OEt is a derivative of the simplest amino acid, glycine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group, and the carboxylic acid is esterified with an ethyl group.[1] This dual protection allows for controlled and specific chemical reactions, particularly in the stepwise assembly of peptide chains.[2]
Physical Properties
The physical characteristics of Boc-Gly-OEt are summarized in the table below. It is typically a colorless to almost colorless clear, oily liquid at room temperature.[3]
| Property | Value | Source(s) |
| CAS Number | 14719-37-0 | [4] |
| Molecular Formula | C₉H₁₇NO₄ | [1] |
| Molecular Weight | 203.24 g/mol | [1][5] |
| Appearance | Colorless to almost colorless clear liquid | [3] |
| Boiling Point | 97 °C at 0.7 mmHg | [6][7] |
| Density | 1.053 ± 0.06 g/cm³ (Predicted) | [5][6] |
| Refractive Index | 1.4350 to 1.4390 | [6] |
| pKa | 11.18 ± 0.46 (Predicted) | [6][7] |
Chemical Properties
The chemical behavior of Boc-Gly-OEt is largely dictated by the Boc protecting group and the ethyl ester. The Boc group is known for its stability under basic and nucleophilic conditions but is readily cleaved under acidic conditions.[8][9] This orthogonality is a cornerstone of its utility in peptide synthesis.[9]
| Property | Description | Source(s) |
| Stability | Stable under recommended storage conditions (2-8°C, under inert gas).[6] The Boc group is stable to bases and many nucleophiles.[9] | [6][9] |
| Reactivity | The Boc group is cleaved by strong acids like trifluoroacetic acid (TFA) or hydrochloric acid.[8] The ethyl ester can be hydrolyzed under basic conditions. | [8] |
| Solubility | While specific quantitative data for Boc-Gly-OEt is limited, the related Boc-Gly-OH is soluble in a range of organic solvents such as dichloromethane, tetrahydrofuran, and ethyl acetate.[10] Given its structure, Boc-Gly-OEt is expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. | [10][11] |
Spectroscopic Data
The structural identity of Boc-Gly-OEt can be confirmed using various spectroscopic techniques. Below is a summary of expected spectral data based on its chemical structure and data from closely related compounds.
| Technique | Expected Peaks/Signals |
| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet), the α-protons of the glycine backbone (singlet, often a doublet due to coupling with the N-H), the N-H proton (broad singlet), and the tert-butyl group of the Boc protector (singlet). |
| ¹³C NMR | Resonances for the carbonyl carbons of the ester and carbamate, the α-carbon of glycine, the carbons of the ethyl group, and the quaternary and methyl carbons of the Boc group. |
| IR Spectroscopy | Characteristic absorption bands for the N-H stretch, C=O stretches of the carbamate and ester, and C-O stretches. |
| Mass Spectrometry | A molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns. |
Experimental Protocols
Synthesis of Boc-Gly-OEt
A common and reliable method for the synthesis of N-Boc protected amino acid esters involves the reaction of the corresponding amino acid ester hydrochloride with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[12]
Materials:
-
Glycine ethyl ester hydrochloride
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve glycine ethyl ester hydrochloride in a suitable solvent system, such as a mixture of dichloromethane and water.
-
Basification: Cool the reaction mixture in an ice bath. Slowly add a base, such as triethylamine or sodium bicarbonate, to neutralize the hydrochloride and deprotonate the amino group.
-
Addition of Boc₂O: To the stirred suspension, add di-tert-butyl dicarbonate.
-
Reaction: Allow the reaction to stir at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).
-
Work-up: Transfer the reaction mixture to a separatory funnel. Separate the organic layer.
-
Washing: Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification (if necessary): The crude Boc-Gly-OEt can be purified by column chromatography on silica gel.
Reactivity and Applications
Reactivity Profile
The primary reactivity of Boc-Gly-OEt revolves around the selective removal of the Boc group and the hydrolysis or aminolysis of the ethyl ester.
-
Boc Deprotection: The Boc group is readily removed under acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane or neat TFA at room temperature.[8] This deprotection is a fundamental step in solid-phase peptide synthesis (SPPS) to expose the free amine for the next coupling cycle.[2]
-
Ester Manipulation: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid (Boc-Gly-OH) under basic conditions (e.g., using NaOH or LiOH). Alternatively, it can undergo aminolysis to form amides.
Applications in Peptide Synthesis
Boc-Gly-OEt is a valuable reagent in both solution-phase and solid-phase peptide synthesis.[2] Its primary role is to introduce a glycine residue into a growing peptide chain. The Boc group provides robust protection of the N-terminus during the coupling reaction, and the ethyl ester protects the C-terminus.[4]
Safety and Handling
While a specific safety data sheet (SDS) for Boc-Gly-OEt is not widely available, information for the closely related Boc-Gly-OH provides guidance. It is recommended to handle all chemicals with caution in a well-ventilated area, using appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[5][13] Avoid inhalation, ingestion, and contact with skin and eyes.[13]
Storage: Boc-Gly-OEt should be stored in a tightly sealed container in a cool, dry place, typically at 2-8°C under an inert atmosphere.[6]
This technical guide serves as a foundational resource for understanding and utilizing Boc-Gly-OEt in a research and development setting. For specific applications, further optimization of reaction and handling procedures may be necessary.
References
- 1. Boc-Gly-OEt | Ethyl (tert-Butoxycarbonyl)glycinate | C-protective Amino Acid | Ambeed.com [ambeed.com]
- 2. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-(tert-Butoxycarbonyl)glycine Ethyl Ester | CymitQuimica [cymitquimica.com]
- 4. AB316756 | CAS 14719-37-0 – abcr Gute Chemie [abcr.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. TERT-BUTOXYCARBONYLAMINO-ACETIC ACID ETHYL ESTER | 14719-37-0 [chemicalbook.com]
- 7. N-(tert-Butoxycarbonyl)glycine Ethyl Ester - Protheragen [protheragen.ai]
- 8. researchgate.net [researchgate.net]
- 9. Boc-Protected Amino Groups [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. Solvents Resource Center | Fisher Scientific [fishersci.com]
- 12. benchchem.com [benchchem.com]
- 13. Ethyl N-(2-((tert-butoxycarbonyl)amino)ethyl)glycinate | C11H22N2O4 | CID 4319362 - PubChem [pubchem.ncbi.nlm.nih.gov]
Ethyl (tert-Butoxycarbonyl)glycinate molecular weight and formula
This guide provides the fundamental molecular information for Ethyl (tert-Butoxycarbonyl)glycinate, a derivative of the amino acid Glycine. It is intended for researchers, scientists, and professionals in drug development who utilize amino acid derivatives in their work.
Core Molecular Data
This compound, also known as N-(tert-Butoxycarbonyl)glycine Ethyl Ester or Boc-Gly-OEt, is a commonly used reagent in organic synthesis, particularly in peptide chemistry.[1][2] The tert-butoxycarbonyl (Boc) protecting group enhances its stability and facilitates its use as a building block in the synthesis of more complex molecules. The table below summarizes its key molecular properties.
| Property | Value |
| Molecular Formula | C9H17NO4[1][3][4][5] |
| Molecular Weight | 203.24 g/mol [1][3][4][6] |
| CAS Number | 14719-37-0[1][3][4] |
Experimental Protocols and Visualizations
The determination of molecular weight and formula for a well-established compound like this compound is standard and does not typically involve novel experimental protocols that would necessitate detailed descriptions or workflow diagrams in this context. The information presented is based on established chemical knowledge and data. Therefore, sections on experimental protocols and signaling pathway diagrams are not applicable to this specific topic.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. N-(tert-Butoxycarbonyl)glycine Ethyl Ester | 14719-37-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. N-(tert-Butoxycarbonyl)glycine Ethyl Ester | CymitQuimica [cymitquimica.com]
- 4. calpaclab.com [calpaclab.com]
- 5. chemimpex.com [chemimpex.com]
- 6. N-(tert-Butoxycarbonyl)glycine Ethyl Ester - Protheragen [protheragen.ai]
An In-depth Technical Guide to Boc Protection in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the tert-butoxycarbonyl (Boc) protection strategy, a foundational technique in solid-phase peptide synthesis (SPPS). It details the core principles, experimental protocols, quantitative data, and potential challenges associated with this methodology, offering valuable insights for professionals in peptide research and drug development.
Core Principles of the Boc Protection Strategy
The Boc protection strategy is a classic approach in SPPS that relies on the acid-labile Boc group for the temporary protection of the α-amino group of amino acids.[1] In this scheme, the permanent protecting groups for reactive amino acid side chains are typically benzyl-based (Bzl), which are cleaved under stronger acidic conditions.[1] This difference in acid lability allows for the selective deprotection of the Nα-Boc group and the stepwise elongation of the peptide chain.[1]
The Boc group is introduced by reacting an amino acid with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base.[2] The Boc group is stable under most basic and nucleophilic conditions, making it orthogonal to many other protecting groups.[3] However, the Boc/Bzl strategy is considered semi-orthogonal because both the temporary Nα-Boc and permanent side-chain benzyl groups are removed by acid, albeit at different concentrations.[4]
Mechanism of Boc Protection and Deprotection
Boc Protection
The protection of an amine with Boc anhydride is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amine attacks one of the electrophilic carbonyl carbons of (Boc)₂O, forming a tetrahedral intermediate. This intermediate then collapses, leading to the formation of the N-Boc protected amine, along with the liberation of tert-butanol and carbon dioxide as byproducts.[5] The evolution of carbon dioxide gas provides a strong thermodynamic driving force for the reaction.
Boc Deprotection
The removal of the Boc group is achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA). The mechanism involves the protonation of the carbamate's carbonyl oxygen, which facilitates the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and readily decarboxylates to yield the free amine and carbon dioxide.[6]
Quantitative Data on Boc Protection and Deprotection
Boc Protection of Amino Acids
The efficiency of Boc protection can vary depending on the amino acid and the reaction conditions. The following table summarizes typical yields for the Boc protection of various amino acids using di-tert-butyl dicarbonate.
| Amino Acid | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| L-Alanine | Et₃N | Acetone/Water | 25 | 4 | 93 | [7] |
| L-Aspartic Acid | (CH₃)₃N | Acetone/Water | 0 | 0.5 | 60 | [7] |
| L-Glutamic Acid | Et₃N | Acetone/Water | 25 | 4 | 90 | [7] |
| Glycine | NaOH | Dioxane/Water | RT | 4-12 | >90 | [5] |
| Phenylalanine | NaOH | Dioxane/Water | RT | 4-12 | >90 | [5] |
Boc Deprotection Conditions
The choice of deprotection conditions is critical to ensure complete removal of the Boc group without causing unwanted side reactions. A comparative study of 55% TFA in dichloromethane (DCM) versus 100% TFA for the deprotection of 40 different peptides showed that the purity of the peptides was, on average, 9% higher when using 55% TFA/DCM for 30 minutes compared to 100% TFA for 5 minutes.[8] The lower purity with 100% TFA was attributed to insufficient swelling of the resin, leading to incomplete Boc removal.[8]
| Deprotection Reagent | Time | Average Purity | Key Observation | Reference |
| 55% TFA in DCM | 30 min | Higher | Better resin swelling, more complete deprotection. | [8] |
| 100% TFA | 5 min | Lower | Insufficient resin swelling, leading to deletion sequences. | [8] |
Experimental Protocols
General Procedure for Boc Protection of an Amino Acid
-
Dissolution: Dissolve the amino acid (1.0 equivalent) in a 1:1 mixture of dioxane and 1 M aqueous NaOH.[5]
-
Cooling: Cool the solution to 0 °C in an ice bath.[5]
-
Reagent Addition: Add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise to the stirred solution.[5]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.[5]
-
Work-up:
-
Remove the dioxane under reduced pressure.[5]
-
Wash the aqueous solution with ethyl acetate to remove unreacted (Boc)₂O.[5]
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl at 0 °C.[5]
-
Extract the N-Boc-amino acid with ethyl acetate.[5]
-
Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.[5]
-
Filter and concentrate under reduced pressure to yield the N-Boc-protected amino acid.[5]
-
General Procedure for Boc Deprotection in SPPS
-
Resin Swelling: Swell the peptide-resin in DCM.[9]
-
Pre-wash: Treat the resin with a 50% TFA/DCM solution for 5 minutes.[9]
-
Deprotection: Drain the pre-wash solution and add a fresh 50% TFA/DCM solution. Stir for an additional 20-25 minutes.[9] When sensitive amino acids like Cys, Met, or Trp are present, add 0.5% dithioethane (DTE) to the TFA solution as a scavenger.[9][10]
-
Washing: Wash the peptide-resin with DCM and then with isopropanol (IPA).[9]
-
Neutralization: Neutralize the resulting trifluoroacetate salt of the amine by washing with a 10% solution of a tertiary amine (e.g., diisopropylethylamine - DIEA) in DCM before the next coupling step.[10]
Logical Workflow for Boc-SPPS
The following diagram illustrates the cyclical nature of solid-phase peptide synthesis using the Boc protection strategy.
Common Side Reactions and Mitigation Strategies
Several side reactions can occur during Boc-SPPS, potentially impacting the yield and purity of the final peptide.
-
Diketopiperazine Formation: This can occur at the dipeptide stage, especially when proline is one of the first two residues.[11] In Boc-based synthesis, this can be suppressed by using in situ neutralization protocols.[11]
-
Aspartimide Formation: Peptides containing aspartic acid are prone to forming a cyclic aspartimide intermediate, which can lead to a mixture of α- and β-aspartyl peptides.[11] In Boc synthesis, using the β-cyclohexyl ester of aspartic acid instead of the β-benzyl ester can significantly reduce this side reaction.[11]
-
Alkylation of Sensitive Residues: The tert-butyl cation generated during Boc deprotection can alkylate nucleophilic side chains of amino acids such as tryptophan, methionine, and cysteine.[10] This can be minimized by the addition of scavengers like dithioethane (DTE) or thioanisole to the deprotection cocktail.[9][10]
By understanding the fundamental principles, optimizing reaction conditions, and being aware of potential side reactions, researchers can effectively utilize the Boc protection strategy for the successful synthesis of a wide range of peptides.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. total-synthesis.com [total-synthesis.com]
- 7. CN1793110A - Process for preparing Boc protected amino acid by (Boc) O - Google Patents [patents.google.com]
- 8. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chempep.com [chempep.com]
- 10. peptide.com [peptide.com]
- 11. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to Ethyl (tert-Butoxycarbonyl)glycinate in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Ethyl (tert-Butoxycarbonyl)glycinate (Boc-Gly-OEt), a fundamental building block in peptide synthesis. It covers the synthesis of the compound, its physicochemical properties, and its application in the stepwise construction of peptides, including detailed experimental protocols and logical workflows.
Introduction to Boc-Protected Amino Acids in Peptide Synthesis
In the intricate process of peptide synthesis, protecting groups are essential for preventing unwanted side reactions at the reactive amino and carboxyl termini of amino acids. The tert-butoxycarbonyl (Boc) group is a widely used amine-protecting group, favored for its stability under various reaction conditions and its facile removal under mildly acidic conditions. This compound serves as a crucial starting material, providing the initial glycine residue with a protected N-terminus and an activated C-terminus (ethyl ester) ready for peptide bond formation.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of Boc-Gly-OEt is critical for its effective use in the laboratory. The compound is typically a colorless to light yellow, clear liquid.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₁₇NO₄ | [1] |
| Molecular Weight | 203.24 g/mol | [1] |
| Appearance | Colorless to Almost colorless clear liquid | |
| Purity (GC) | min. 98.0 % | |
| Boiling Point | 97 °C / 0.7 mmHg | |
| Flash Point | 126 °C | |
| Specific Gravity (20/20) | 1.05 | |
| Refractive Index | 1.44 | |
| Storage | Store lyophilized at -20°C, keep desiccated | [1] |
Synthesis of this compound
The synthesis of Boc-Gly-OEt is a standard procedure in organic chemistry, typically involving the reaction of glycine ethyl ester with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.
Diagram 1: Synthesis of this compound
Caption: Synthetic pathway for Boc-Gly-OEt.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from a similar synthesis and is provided as a representative example.[2]
Materials:
-
Glycine ethyl ester hydrochloride
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA)
-
Acetonitrile (ACN)
-
Dichloromethane (DCM)
-
Saturated sodium chloride solution (brine)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Round-bottom flask, magnetic stirrer, addition funnel, rotary evaporator
Procedure:
-
To a stirred suspension of glycine ethyl ester hydrochloride (1 equivalent) in acetonitrile, add triethylamine (2.2 equivalents) and stir until the solution becomes homogeneous.
-
Add di-tert-butyl dicarbonate (1.1 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress using thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator.
-
Dilute the residue with water and extract the aqueous solution with dichloromethane (3x).
-
Combine the organic layers and wash with saturated sodium chloride solution.
-
Dry the organic layer over anhydrous K₂CO₃, filter, and concentrate on a rotary evaporator to yield the product as a viscous oil. A yield of approximately 98% can be expected.[2]
Table 2: Typical Reaction Parameters for Boc-Gly-OEt Synthesis
| Parameter | Value | Reference |
| Starting Material | Glycine ethyl ester hydrochloride | [2] |
| Reagent | Di-tert-butyl dicarbonate ((Boc)₂O) | [2] |
| Base | Triethylamine (TEA) | [2] |
| Solvent | Acetonitrile | [2] |
| Reaction Time | 1-2 hours | [2] |
| Temperature | Room Temperature | [2] |
| Typical Yield | ~98% | [2] |
Application in Peptide Synthesis: Peptide Bond Formation
Boc-Gly-OEt is used to introduce the first amino acid in a peptide sequence. The ethyl ester at the C-terminus is hydrolyzed to a carboxylic acid, which is then activated for coupling with the N-terminus of the next amino acid in the sequence.
Diagram 2: Peptide Coupling Workflow
Caption: General workflow for dipeptide synthesis using Boc-Gly-OEt.
Experimental Protocol: Synthesis of a Dipeptide (e.g., Boc-Gly-Gly-OMe)
This protocol is a representative example of a peptide coupling reaction.[3]
Materials:
-
Boc-Glycine (prepared from Boc-Gly-OEt by hydrolysis)
-
Glycine methyl ester hydrochloride
-
Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N-ethylmorpholine
-
Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
10% Citric acid solution, Saturated sodium bicarbonate solution, Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve Boc-Glycine (1 equivalent) and HOBt (1 equivalent) in DMF.
-
Cool the solution to 0°C and add DCC (1.15 equivalents). Stir for 1 hour at 0°C and then 1 hour at room temperature.
-
In a separate flask, dissolve glycine methyl ester hydrochloride (1.05 equivalents) in DMF and adjust the pH to 8 with N-ethylmorpholine.
-
Add the amino acid ester solution to the activated Boc-Glycine mixture and stir overnight at room temperature.
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Evaporate the filtrate to dryness.
-
Dissolve the residue in ethyl acetate and wash successively with 10% citric acid (3x), saturated sodium bicarbonate (3x), and brine (2x).[3]
-
Dry the organic layer over anhydrous MgSO₄, filter, and evaporate to yield the protected dipeptide.
N-Terminal Deprotection
The final step in each cycle of peptide synthesis is the removal of the N-terminal Boc protecting group to allow for the addition of the next amino acid. This is typically achieved using a strong acid such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent.[4]
References
The Enduring Utility of the Tert-Butoxycarbonyl (Boc) Protecting Group: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The tert-butoxycarbonyl (Boc) group is an indispensable tool in modern organic synthesis, particularly in the realms of peptide synthesis, medicinal chemistry, and the development of complex molecular architectures.[1] Its widespread adoption is attributable to its ease of introduction, stability across a range of reaction conditions, and facile, selective removal under mild acidic conditions.[1][2] This technical guide provides a comprehensive overview of the Boc protecting group, detailing its application, reaction mechanisms, and experimental protocols for its installation and cleavage.
Core Properties and Stability
The Boc group is valued for its robustness in basic and nucleophilic environments, as well as during catalytic hydrogenation.[3] This stability profile makes it orthogonal to other common amine protecting groups such as the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group and the hydrogenolysis-labile benzyloxycarbonyl (Cbz) group.[1][3] This orthogonality is a cornerstone of complex synthetic strategies, enabling the selective deprotection of one group while others remain intact.[1]
The key characteristic of the Boc group is its lability under acidic conditions.[3] This sensitivity allows for its strategic removal without disturbing other acid-stable protecting groups. The cleavage mechanism proceeds through the formation of a stable tert-butyl cation, which subsequently fragments into isobutene and carbon dioxide.[3]
Table 1: Stability Profile of the Boc Protecting Group
| Condition | Stability of Boc Group |
| Strong Acids (e.g., TFA, HCl) | Labile[3][4] |
| Lewis Acids (e.g., ZnBr₂, AlCl₃) | Labile[5][6] |
| Basic Conditions (e.g., NaOH, piperidine) | Stable[3][7] |
| Nucleophilic Conditions | Stable[3][7] |
| Catalytic Hydrogenation (e.g., H₂/Pd-C) | Stable[3] |
| Thermal Conditions | Can be labile at high temperatures[4][8] |
Boc Protection of Amines
The most common method for the introduction of the Boc group is the reaction of a primary or secondary amine with di-tert-butyl dicarbonate (Boc₂O or Boc anhydride).[1][5] This reaction is typically performed in the presence of a base to neutralize the resulting acidic byproduct.[1]
Reaction Mechanism
The protection reaction proceeds via a nucleophilic acyl substitution. The amine attacks one of the carbonyl carbons of the Boc anhydride, leading to a tetrahedral intermediate.[9][10] This intermediate then collapses, eliminating a tert-butyl carbonate leaving group, which subsequently decomposes to the stable byproducts carbon dioxide and tert-butoxide.[5][11]
Caption: Mechanism of base-catalyzed Boc protection of an amine.
Experimental Protocols
Table 2: Typical Conditions for Boc Protection of Amines
| Substrate Type | Reagents and Conditions | Time | Temp (°C) | Yield (%) | Reference(s) |
| Primary Aliphatic Amine | (Boc)₂O (1.1 eq), TEA (1.2 eq), DCM | 2 h | RT | >95 | [2] |
| Secondary Aliphatic Amine | (Boc)₂O (1.5 eq), DIPEA (1.5 eq), DCM | 12 h | RT | 90 | [2] |
| Aniline | (Boc)₂O (1.1 eq), DMAP (0.1 eq), CH₃CN | 4 h | RT | 95 | [2] |
| Amino Acid | (Boc)₂O (1.1 eq), NaOH (1.1 eq), Dioxane/H₂O | 4-6 h | RT | 85-95 | [2] |
Detailed Protocol: Boc Protection of a Primary Amine [12]
-
Preparation: Dissolve the primary amine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Addition of Base: Add a base, for example, triethylamine (TEA, 1.2 eq) or 4-dimethylaminopyridine (DMAP, 0.1-1.5 eq).
-
Addition of Boc Anhydride: Slowly add di-tert-butyl dicarbonate ((Boc)₂O, 1.1-1.5 eq) to the solution. The reaction may be exothermic.
-
Reaction: Stir the mixture at room temperature for 2-12 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography if necessary.
Boc Deprotection of Amines
The removal of the Boc group is most commonly achieved under acidic conditions.[2] Strong acids like trifluoroacetic acid (TFA) and hydrochloric acid (HCl) are highly effective.[3][12]
Reaction Mechanism
The acid-catalyzed deprotection is initiated by the protonation of the carbamate's carbonyl oxygen.[10][13] This is followed by the cleavage of the tert-butyl-oxygen bond, resulting in the formation of a stable tert-butyl cation and a carbamic acid intermediate.[13][14] The unstable carbamic acid spontaneously decarboxylates to release carbon dioxide and the free amine.[13][14] The liberated amine is then protonated by the acid in the reaction mixture, yielding an amine salt.[14]
Caption: Acid-catalyzed deprotection mechanism of a Boc-protected amine.
Experimental Protocols
Table 3: Common Reagents and Conditions for Boc Deprotection
| Reagent | Solvent | Time | Temp (°C) | Notes | Reference(s) |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 30 min - 3 h | RT | Typically 20-50% TFA in DCM. The reaction is exothermic and evolves gas. | [3] |
| Hydrochloric Acid (HCl) | 1,4-Dioxane or Ethyl Acetate | 1 - 4 h | RT | Product often precipitates as the hydrochloride salt. | [15] |
| Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | Overnight | RT | A milder Lewis acid alternative. Selectively cleaves secondary N-Boc groups. | [5] |
| Thermal (Water) | Water | < 15 min | 90-100 °C | A green chemistry approach, avoiding strong acids. | [7][8] |
Detailed Protocol: Boc Deprotection using TFA [3]
-
Preparation: Dissolve the N-Boc protected amine (1.0 eq) in dichloromethane (DCM).
-
Addition of TFA: Slowly add trifluoroacetic acid (TFA) to the solution to a final concentration of 20-50% (v/v). Caution: The reaction is exothermic and evolves CO₂ and isobutene gas; ensure adequate ventilation.
-
Reaction: Stir the reaction at room temperature for 30 minutes to 3 hours, monitoring by TLC.
-
Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure.
-
Isolation: The product is typically obtained as the TFA salt. If the free amine is desired, the residue can be dissolved in an appropriate organic solvent and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the remaining acid. The organic layer is then washed with brine, dried, and concentrated.
Spectroscopic Characterization of Boc-Protected Amines
Confirmation of a successful Boc protection reaction can be achieved through various spectroscopic techniques.
Table 4: Key Spectroscopic Data for Boc-Protected Amines [16]
| Technique | Key Feature | Typical Chemical Shift / Wavenumber |
| ¹H NMR | A sharp singlet for the nine equivalent protons of the tert-butyl group. | ~1.4-1.5 ppm |
| ¹³C NMR | Signals for the quaternary and methyl carbons of the tert-butyl group, and the carbamate carbonyl carbon. | ~28.4 ppm (C(CH₃)₃), ~80.1 ppm (C(CH₃)₃), ~152.8 ppm (C=O) |
| IR Spectroscopy | A strong absorption band from the carbamate carbonyl (C=O) stretch. | 1680-1720 cm⁻¹ |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the starting amine plus 100.12 g/mol . | [M+H]⁺ or [M+Na]⁺ |
Experimental Workflow
The general workflow for a synthetic sequence involving Boc protection and deprotection is a fundamental process in multi-step organic synthesis.
Caption: A general experimental workflow for a protection-deprotection sequence.
Conclusion
The tert-butoxycarbonyl protecting group remains a cornerstone of modern organic synthesis due to its well-defined stability and reactivity profile.[3] Its robustness towards a wide array of reagents, coupled with its predictable and facile cleavage under acidic conditions, provides chemists with a reliable and versatile strategy for amine protection. A thorough understanding of the reaction mechanisms, optimal conditions, and analytical signatures associated with the Boc group, as detailed in this guide, is essential for its effective implementation in achieving complex synthetic targets in research and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. mcours.net [mcours.net]
- 9. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Boc Protection Mechanism (Boc2O + Base) [commonorganicchemistry.com]
- 12. Amine Protection / Deprotection [fishersci.co.uk]
- 13. benchchem.com [benchchem.com]
- 14. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Ethyl (tert-Butoxycarbonyl)glycinate: A Keystone Building Block for Peptide Nucleic Acid Monomers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Peptide Nucleic Acids (PNAs) are synthetic DNA analogs with a polyamide backbone, offering exceptional binding affinity and specificity to DNA and RNA, along with resistance to enzymatic degradation. These properties make PNAs promising candidates for various therapeutic and diagnostic applications. A crucial starting material for the synthesis of PNA monomers is Ethyl (tert-Butoxycarbonyl)glycinate, which serves as a foundational component of the PNA backbone. This technical guide provides a comprehensive overview of its role, synthesis, and subsequent conversion into PNA monomers, complete with detailed experimental protocols, quantitative data, and process visualizations.
Synthesis of Ethyl N-[(2-Boc-amino)-ethyl]glycinate: The PNA Backbone Precursor
The synthesis of the PNA backbone typically begins with the preparation of Ethyl N-[(2-Boc-amino)-ethyl]glycinate. A common and efficient method involves the reaction of N-Boc-ethylenediamine with ethyl bromoacetate.[1]
Experimental Protocol: Synthesis of Ethyl N-[(2-Boc-amino)-ethyl]glycinate
This protocol is adapted from a facile and scalable route with a reported yield of 98%.[2]
Materials:
-
N-Boc-ethylenediamine
-
Ethyl bromoacetate
-
Triethylamine
-
Acetonitrile
-
Chloroform
-
Potassium Carbonate (K2CO3)
Procedure:
-
Dissolve N-(Boc)-ethylenediamine (9.47 mmol) in a mixture of acetonitrile (10 mL) and chloroform (10 mL).
-
Add K2CO3 (1.35 g, 9.84 mmol) to the solution.
-
Add a solution of ethyl bromoacetate (1 mL, 9.47 mmol) in acetonitrile (10 mL) dropwise over six hours under a nitrogen atmosphere.
-
After the addition is complete, stir the reaction mixture for an additional 30 minutes.
-
Filter off the insoluble materials.
-
Evaporate the solvents under reduced pressure to obtain the crude product.
-
The crude product, containing the desired monoalkylated product and a minor bis-alkylated byproduct, can often be used in the next step without further purification. The reported yield of the monoalkylated product is 98%.[2]
Quantitative Data: Synthesis of Ethyl N-[(2-Boc-amino)-ethyl]glycinate
| Precursor | Reagent | Solvent(s) | Base | Yield | Reference |
| N-Boc-ethylenediamine | Ethyl bromoacetate | Acetonitrile, Chloroform | K2CO3 | 98% | [2] |
| N-Boc-ethylenediamine | Ethyl bromoacetate | Acetonitrile | Et3N | 72% | [1] |
| Boc-ethylenediamine | Ethyl glyoxylate hydrate | Dichloromethane | - | ~100% |
Synthesis of a Boc-Protected PNA Monomer: The Thymine Example
The following section details the synthesis of a thymine-based PNA monomer, N-(Boc-Aeg)thymine Ethyl Ester, starting from Ethyl N-[(2-Boc-amino)-ethyl]glycinate. This process involves the introduction of a chloroacetyl group followed by coupling with the nucleobase.
Synthesis of Ethyl N-(Boc-aminoethyl)-N-(chloroacetyl)glycinate
This intermediate is prepared by reacting Ethyl N-[(2-Boc-amino)-ethyl]glycinate with chloroacetyl chloride.[2]
Experimental Protocol:
-
Dissolve Ethyl N-[(2-Boc-amino)-ethyl]glycinate (20 g, 0.08 mol) in a mixture of triethylamine (12 mL) and dichloromethane (500 mL) in a two-neck round bottom flask and stir at 0°C.
-
After 15 minutes, add chloroacetyl chloride (20 mL) dropwise (0.4 mL/min) over 60 minutes with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Add water (1000 mL) to the reaction mixture.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with saturated sodium chloride solution, dry over K2CO3, and filter.
-
Concentrate the filtrate under reduced pressure to yield a yellowish viscous oil.
-
Purify the oil by flash chromatography (eluent: EtOAc:hexane, 1:1) to obtain the product. The reported yield is 85%.[2]
Coupling with Thymine to form N-(Boc-Aeg)thymine Ethyl Ester
The final step is the direct coupling of the chloroacetylated backbone with thymine.[2]
Experimental Protocol:
-
Prepare a mixture of thymine (5.22 g, 0.04 mol) and anhydrous K2CO3 (8.2 g, 0.06 mol) in DMF (250 mL).
-
To this suspension, add a solution of Ethyl N-(Boc-aminoethyl)-N-(chloroacetyl)glycinate (15 g, 0.04 mol) in DMF (50 mL) dropwise over 1 hour.
-
Stir the reaction mixture vigorously at room temperature for 12 hours.
-
Filter the reaction mixture and wash the residue with DMF.
-
Remove the DMF from the filtrate by vacuum distillation.
-
Perform an aqueous workup and purify by column chromatography to obtain the final product as a white solid. The reported yield is 96%.[2]
Quantitative Data: Synthesis of N-(Boc-Aeg)thymine Ethyl Ester
| Starting Material | Reagent(s) | Yield | Reference |
| Ethyl N-[(2-Boc-amino)-ethyl]glycinate | Chloroacetyl chloride, Triethylamine | 85% | [2] |
| Ethyl N-(Boc-aminoethyl)-N-(chloroacetyl)glycinate | Thymine, K2CO3 | 96% | [2] |
Characterization of PNA Monomers
The synthesized PNA monomers are typically characterized using various analytical techniques to confirm their structure and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to elucidate the chemical structure of the monomers. For example, in the 1H NMR spectrum of N-(Boc-Aeg)thymine Ethyl Ester, characteristic peaks include a singlet for the thymine methyl group and signals corresponding to the ethyl ester and Boc protecting group protons.[2]
-
Mass Spectrometry (MS): Techniques like MALDI-TOF or electrospray ionization (ESI) are used to determine the molecular weight of the synthesized monomers, confirming their identity.[3]
-
High-Performance Liquid Chromatography (HPLC): RP-HPLC is a crucial tool for assessing the purity of the PNA monomers and for their purification.[3][4]
HPLC Purification Protocol for PNA Oligomers (Adaptable for Monomers)
A general protocol for the purification of PNA oligomers, which can be adapted for monomer purification, is as follows:[3]
-
Column: C8 or C18 reverse-phase column.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 65% of mobile phase B over 35 minutes is often effective.
-
Detection: UV detection at 260 nm.
-
Temperature: Analysis is often performed at 55°C to prevent aggregation.[3]
Workflow and Logical Relationships
The synthesis of PNA monomers from this compound follows a logical progression of chemical transformations. These can be visualized to better understand the overall process.
Synthesis of PNA Backbone Precursor
References
- 1. Facile synthesis of new N -(aminocycloalkylene)amino acid compounds using chiral triflate esters with N -Boc-aminopyrrolidines and N -Boc-aminopiperid ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03060A [pubs.rsc.org]
- 2. ias.ac.in [ias.ac.in]
- 3. Peptide Nucleic Acid Synthesis | LGC, Biosearch Technologies [biosearchtech.com]
- 4. rsc.org [rsc.org]
An In-depth Technical Guide to the Core Features of Boc-Protected Amino Acid Esters
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of tert-butyloxycarbonyl (Boc)-protected amino acid esters, essential intermediates in peptide synthesis and drug development. This document details their key features, synthesis, purification, characterization, and common applications, with a focus on providing practical experimental protocols and quantitative data to aid researchers in their work.
Introduction to Boc-Protected Amino Acid Esters
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the amino function of amino acids.[1] Its primary role is to prevent the highly nucleophilic amine from participating in unwanted side reactions during peptide bond formation.[2] The esterification of the carboxylic acid moiety, often as a methyl or benzyl ester, enhances the solubility of the protected amino acid in organic solvents, facilitating homogenous reaction conditions and subsequent purification.[3]
The utility of the Boc group lies in its stability under a wide range of conditions, including basic and nucleophilic environments, while being readily cleavable under moderately acidic conditions.[4] This "acid-labile" nature allows for selective deprotection of the α-amino group without affecting other acid-sensitive protecting groups that may be present on the amino acid side chains, a strategy known as "orthogonality".[1]
Core Features and Physicochemical Properties
Boc-protected amino acid esters are typically white to off-white crystalline solids or viscous oils, with good solubility in a range of organic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and ethyl acetate.[3] The presence of the bulky tert-butyl group can influence the physical properties and reactivity of the molecule.
Key Advantages:
-
Acid Labile: The Boc group is easily removed with acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent.[5]
-
Base Stability: Resistant to basic hydrolysis and many nucleophiles, allowing for a broad range of reaction conditions for peptide coupling and other synthetic transformations.[1]
-
Improved Solubility: The esterification of the carboxylic acid enhances solubility in organic solvents, which is advantageous for solution-phase synthesis.[3]
-
Prevention of Racemization: The urethane-type protection afforded by the Boc group helps to suppress racemization during peptide coupling reactions.[6]
A general representation of a Boc-protected amino acid ester is shown below:
Caption: General structure of a Boc-protected amino acid ester.
Synthesis of Boc-Protected Amino Acid Esters
The synthesis of Boc-protected amino acid esters can be approached via two primary routes:
-
Route 1: N-protection of the amino acid followed by esterification of the carboxylic acid.
-
Route 2: Esterification of the amino acid followed by N-protection.
The choice of route can depend on the specific amino acid and the desired ester.
Quantitative Data on Synthesis
The following table summarizes typical yields for the synthesis of various Boc-protected amino acid methyl esters.
| Amino Acid | Protection Reagent | Esterification Method | Yield (%) | Reference |
| Glycine | (Boc)₂O, NaOH | CH₃I, K₂CO₃ | >95 | [7] |
| Alanine | (Boc)₂O, NaHCO₃ | TMSCl, MeOH | 96 | [8] |
| Leucine | (Boc)₂O, NaHCO₃ | SOCl₂, MeOH | 95 | [9] |
| Phenylalanine | (Boc)₂O, Et₃N | TMSCl, MeOH | 98 | [8] |
| Aspartic Acid | (Boc)₂O, Et₃N | CH₂N₂ | 60 | [10] |
| Glutamic Acid | (Boc)₂O, Et₃N | CH₂N₂ | 90 | [10] |
Purification and Characterization
Purification of Boc-protected amino acid esters is typically achieved by column chromatography on silica gel, using a gradient of ethyl acetate in hexane or methanol in dichloromethane as the eluent.[3][9] Recrystallization from a suitable solvent system can also be employed for solid products.
Characterization is routinely performed using a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the structure and purity. The characteristic signal for the Boc group protons appears as a singlet at approximately 1.4 ppm in ¹H NMR.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity.
-
Infrared (IR) Spectroscopy: Shows characteristic absorption bands for the carbamate and ester carbonyl groups.
Spectroscopic Data for Boc-Glycine Methyl Ester
| Technique | Key Signals | Reference |
| ¹H NMR | ~1.4 (s, 9H, C(CH₃)₃), ~3.7 (s, 3H, OCH₃), ~3.9 (d, 2H, CH₂), ~5.0 (br s, 1H, NH) | [11] |
| ¹³C NMR | ~28 (C(CH₃)₃), ~44 (CH₂), ~52 (OCH₃), ~80 (C(CH₃)₃), ~156 (C=O, Boc), ~171 (C=O, ester) | [11] |
| IR (cm⁻¹) | ~3350 (N-H stretch), ~1740 (C=O ester stretch), ~1700 (C=O carbamate stretch) | [11] |
| MS (m/z) | 189 (M⁺) | [11] |
Key Reactions and Applications
The primary application of Boc-protected amino acid esters is in peptide synthesis , both in solution-phase and solid-phase methodologies.
Boc Deprotection
The removal of the Boc group is a critical step to liberate the N-terminal amine for the subsequent coupling reaction. This is typically achieved under acidic conditions.
Caption: Signaling pathway for Boc deprotection.
The generated tert-butyl cation is a reactive electrophile that can lead to side reactions, particularly with nucleophilic amino acid side chains like tryptophan and methionine.[6] To prevent this, scavengers such as triethylsilane or thioanisole are often added to the deprotection solution.
Peptide Coupling
Once the Boc group is removed, the free amine of the amino acid ester can be coupled with the activated carboxyl group of another Boc-protected amino acid to form a peptide bond. Common coupling reagents include dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), often in the presence of an additive like 1-hydroxybenzotriazole (HOBt) to suppress side reactions and racemization.[12]
Experimental Protocols
Protocol 1: Synthesis of Boc-L-Leucine Methyl Ester
This protocol describes the synthesis starting from L-leucine methyl ester hydrochloride.
Materials:
-
L-leucine methyl ester hydrochloride
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
Dissolve L-leucine methyl ester hydrochloride (1.0 equivalent) in a 1:1 mixture of THF and water.
-
Add sodium bicarbonate (3.0 equivalents) and (Boc)₂O (1.0 equivalent) to the solution at 0°C.[3]
-
Stir the reaction mixture at room temperature for 10 hours.[3]
-
Remove the volatile components under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate).
Protocol 2: Boc Deprotection of an Amino Acid Ester
This protocol outlines a general procedure for the removal of the Boc group using trifluoroacetic acid.
Materials:
-
Boc-protected amino acid ester
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Toluene (optional)
-
Diethyl ether, cold
Procedure:
-
Dissolve the Boc-protected amino acid ester in anhydrous DCM in a round-bottom flask (concentration ~0.1-0.5 M).
-
Add TFA to the solution (typically 20-50% v/v).
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
-
(Optional) Add toluene and co-evaporate to remove residual TFA.
-
Add cold diethyl ether to the residue to precipitate the deprotected amino acid ester as its trifluoroacetate salt.
-
Collect the solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
Troubleshooting Common Side Reactions
| Side Reaction | Cause | Mitigation Strategy | Reference |
| Incomplete Protection/Esterification | Steric hindrance, insufficient reagent, or short reaction time. | Use a more reactive acylating/esterifying agent, increase reagent equivalents, and extend reaction time. Monitor reaction by TLC. | [6] |
| Racemization | Over-activation during coupling or use of a strong base. | Use coupling reagents known for low racemization (e.g., DIC/Oxyma), minimize pre-activation time, and use a weaker base like N-methylmorpholine (NMM). | [6] |
| Alkylation of Side Chains | Reaction of the tert-butyl cation with nucleophilic side chains (Trp, Met, Cys) during deprotection. | Add scavengers (e.g., triethylsilane, thioanisole) to the TFA deprotection solution. | [6] |
| Diketopiperazine Formation | Intramolecular cyclization of a dipeptide ester after Boc deprotection. | Couple the third amino acid immediately after deprotection of the dipeptide. Avoid prolonged exposure to basic conditions. | [13] |
Conclusion
Boc-protected amino acid esters are indispensable tools in the synthesis of peptides and other complex organic molecules. Their stability, ease of introduction and removal, and favorable solubility properties make them highly valuable intermediates. A thorough understanding of their synthesis, purification, and reactivity, as well as an awareness of potential side reactions, is crucial for their successful application in research and development. This guide provides a foundational understanding and practical protocols to aid scientists in leveraging these important building blocks.
References
- 1. beilstein-journals.org [beilstein-journals.org]
- 2. Reactions of Amino Acids: Esterification Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 3. benchchem.com [benchchem.com]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. CN1793110A - Process for preparing Boc protected amino acid by (Boc) O - Google Patents [patents.google.com]
- 11. N-Boc-glycine methyl ester | C8H15NO4 | CID 637609 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. rsc.org [rsc.org]
- 13. chempep.com [chempep.com]
Commercial Availability and Synthetic Pathways of N-Boc-glycine Ethyl Ester: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability, synthesis, and key applications of N-Boc-glycine ethyl ester, a fundamental building block in modern peptide chemistry and drug discovery. The information is tailored for professionals in the fields of chemical synthesis, pharmaceutical development, and biomedical research.
Commercial Sourcing
N-Boc-glycine ethyl ester is readily available from a variety of chemical suppliers, catering to both research and bulk manufacturing needs. Purity levels and available quantities vary by supplier, and it is recommended to consult the respective company's specifications for detailed information.
| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Available Quantities |
| GIHI CHEMICALS CO.,LIMITED | N-Boc-Glycine ethyl ester | 14719-37-0 | C9H17NO4 | 203.24 | >99% | Inquire |
| Dayang Chem (Hangzhou) Co.,Ltd | N-Boc-Glycine ethyl ester | 14719-37-0 | C9H17NO4 | 203.24 | Inquire | Gram to bulk |
| Thermo Scientific Chemicals | N-Boc-glycine ethyl ester, 95% | 14719-37-0 | C9H17NO4 | 203.238 | 95% | 5 g, 25 g |
| CP Lab Safety | N-(tert-Butoxycarbonyl)glycine Ethyl Ester | 14719-37-0 | C9H17NO4 | 203.24 | min 98% (GC) | 100 g |
| Santa Cruz Biotechnology | N-[2-(Boc-amino)ethyl]glycine ethylester hydrochloride | 72648-80-7 | C11H22N2O4·HCl | 282.76 | Inquire | Inquire |
| Oakwood Chemical | Boc-Glycine ethyl ester | 14719-37-0 | C9H17NO4 | 203.24 | Inquire | Inquire |
Physicochemical Properties
| Property | Value |
| CAS Number | 14719-37-0 |
| Molecular Formula | C9H17NO4 |
| Molecular Weight | 203.24 g/mol |
| Boiling Point | 97°C/0.7mmHg (lit.)[1][2] |
| Synonyms | Boc-Gly-OEt, N-Boc-glycine Ethyl Ester, Ethyl Boc-aminoacetate, Boc-aminoacetic acid ethyl ester |
Synthesis of N-Boc-glycine Ethyl Ester: A Representative Protocol
The synthesis of N-Boc-glycine ethyl ester is typically achieved through the protection of the amino group of glycine ethyl ester with a tert-butoxycarbonyl (Boc) group. The following is a generalized experimental protocol based on standard procedures for Boc protection of amino acid esters.
Materials:
-
Glycine ethyl ester hydrochloride
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: Glycine ethyl ester hydrochloride is suspended in a suitable organic solvent such as dichloromethane (DCM) or a mixture of tetrahydrofuran (THF) and water in a round-bottom flask equipped with a magnetic stir bar.
-
Basification: The mixture is cooled in an ice bath, and a base, typically triethylamine (TEA) or an aqueous solution of sodium bicarbonate (NaHCO₃), is added dropwise to neutralize the hydrochloride salt and deprotonate the amino group. The reaction is stirred until a clear solution is obtained.
-
Boc Protection: Di-tert-butyl dicarbonate ((Boc)₂O), dissolved in the same solvent, is added dropwise to the reaction mixture at 0°C. The reaction is then allowed to warm to room temperature and stirred for several hours to overnight until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Work-up: The reaction mixture is transferred to a separatory funnel. The organic layer is washed sequentially with water and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude N-Boc-glycine ethyl ester.
-
Purification (if necessary): If required, the crude product can be further purified by column chromatography on silica gel.
Caption: Synthetic workflow for N-Boc-glycine ethyl ester.
Role in Peptide Synthesis and Drug Development
N-Boc-glycine ethyl ester serves as a crucial building block in solid-phase and solution-phase peptide synthesis. The Boc protecting group on the N-terminus allows for controlled, stepwise elongation of the peptide chain.
Signaling Pathway in Peptide Synthesis:
The core utility of N-Boc-glycine ethyl ester lies in the iterative nature of peptide synthesis, which involves a deprotection-coupling cycle.
Caption: Boc-strategy peptide synthesis cycle.
Safety and Handling
According to the Safety Data Sheet from Fisher Scientific, N-Boc-glycine ethyl ester is not considered a hazardous substance under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200).[1] However, standard laboratory safety practices should always be observed.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation. Ensure adequate ventilation.
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.
References
Methodological & Application
Application Notes and Protocols for Ethyl (tert-Butoxycarbonyl)glycinate in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Ethyl (tert-Butoxycarbonyl)glycinate (Boc-Gly-OEt) in Solid-Phase Peptide Synthesis (SPPS). This document outlines the principles, detailed experimental protocols, and expected outcomes for the incorporation of a C-terminal ethyl ester-modified glycine residue into a peptide sequence.
Introduction
This compound is a derivative of glycine where the amino group is protected by a tert-butyloxycarbonyl (Boc) group and the carboxyl group is an ethyl ester. In SPPS, this building block is particularly useful for the synthesis of peptides with a C-terminal ethyl ester, which can serve as a prodrug to enhance cell permeability or be subsequently hydrolyzed to the corresponding carboxylic acid. The Boc protecting group is labile to moderately acidic conditions, such as trifluoroacetic acid (TFA), allowing for the stepwise elongation of the peptide chain.[1] The C-terminal ethyl ester is generally stable to the acidic conditions used for the repeated deprotection of the Boc group but can be removed under basic conditions (saponification) if the free C-terminal acid is desired.[2]
Key Applications
-
Synthesis of C-terminally modified peptides: Directly yields peptides with a C-terminal ethyl ester.
-
Prodrug synthesis: The ethyl ester can enhance the lipophilicity and membrane permeability of peptides.
-
Further chemical modification: The ester functionality allows for post-synthetic modifications.
Experimental Protocols
This section details the procedures for the incorporation of this compound into a peptide sequence using a standard Boc-SPPS strategy on a Merrifield resin.
Materials and Reagents
-
This compound (Boc-Gly-OEt)
-
Merrifield resin (chloromethylated polystyrene)
-
Boc-protected amino acids
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt) or equivalent coupling additive
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Diisopropylethylamine (DIEA)
-
Piperidine (for optional Fmoc-strategy comparison)
-
Methanol (MeOH)
-
Isopropyl alcohol (IPA)
-
Diethyl ether (cold)
-
Cesium carbonate (Cs₂CO₃)
-
Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH) for saponification
-
Scavengers (e.g., triisopropylsilane (TIS), water)
Resin Preparation and Attachment of the First Amino Acid
If Boc-Gly-OEt is the C-terminal residue, it must first be hydrolyzed to Boc-Gly-OH and then coupled to the resin. However, this protocol describes the more common scenario where another amino acid is at the C-terminus, and Boc-Gly-OEt is incorporated within the sequence.
Protocol for Attaching the First Boc-Amino Acid (e.g., Boc-Alanine) to Merrifield Resin:
-
Swell the Resin: Swell the Merrifield resin (1 g, 1 mmol) in DMF (10 mL) for 1 hour in a reaction vessel.
-
Prepare the Cesium Salt: Dissolve the first Boc-amino acid (e.g., Boc-Ala-OH, 3 mmol) in a mixture of DMF (5 mL) and water (1 mL). Neutralize the solution with a 2M aqueous solution of Cs₂CO₃ until a pH of 7.0 is reached. Lyophilize the solution to obtain the Boc-amino acid cesium salt.
-
Coupling: Add the dried Boc-amino acid cesium salt to the swollen resin in DMF (10 mL). Heat the mixture at 50°C for 12-24 hours.
-
Washing: After coupling, wash the resin sequentially with DMF (3 x 10 mL), DMF/water (1:1, 3 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL).
-
Drying: Dry the resin under vacuum.
SPPS Cycle for Peptide Elongation
The following steps describe a single cycle for adding an amino acid. To incorporate this compound, use it in the coupling step after the deprotection of the previously coupled amino acid.
Workflow for a Single Amino Acid Coupling Cycle:
Caption: General workflow for a single coupling cycle in Boc-SPPS.
Protocol for a Single SPPS Cycle:
-
Boc Deprotection:
-
Swell the peptide-resin in DCM (10 mL/g of resin) for 30 minutes.
-
Treat the resin with a solution of 50% TFA in DCM (v/v) for 5 minutes.[3] Drain the solution.
-
Treat the resin again with 50% TFA in DCM for 20-30 minutes.[3][4]
-
Wash the resin with DCM (3 x 10 mL), IPA (2 x 10 mL), and DCM (3 x 10 mL).[3]
-
-
Neutralization:
-
Treat the resin with a solution of 10% DIEA in DCM (v/v) for 2 minutes. Drain.
-
Repeat the neutralization step once more.
-
Wash the resin with DCM (5 x 10 mL).[5]
-
-
Coupling of this compound:
-
Dissolve this compound (3 equivalents relative to resin loading) and HOBt (3 equivalents) in DMF.
-
Add this solution to the resin.
-
Add DIC (3 equivalents) to the reaction vessel.
-
Agitate the mixture at room temperature for 2-4 hours. Monitor the reaction using a Kaiser test. If the test is positive after 4 hours, repeat the coupling.
-
Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
-
-
Repeat: Repeat the deprotection, neutralization, and coupling cycle for each subsequent amino acid.
Final Cleavage and Deprotection
This protocol will yield a peptide with a C-terminal ethyl ester and deprotected side chains.
-
Final Boc Deprotection: Remove the N-terminal Boc group from the final amino acid as described in step 3.3.1.
-
Resin Washing and Drying: Wash the peptide-resin thoroughly with DCM (5x) and methanol (3x) and dry under vacuum for at least 4 hours.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5, v/v/v).[6]
-
Cleavage: Add the cleavage cocktail to the dried resin (10 mL/g of resin) and agitate at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a 10-fold excess of cold diethyl ether to precipitate the peptide.
-
Peptide Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the peptide pellet with cold diethyl ether three times.
-
Drying: Dry the crude peptide under vacuum.
-
Purification: Purify the peptide ethyl ester by reverse-phase high-performance liquid chromatography (RP-HPLC).
Optional: Saponification of the C-terminal Ethyl Ester
To obtain the peptide with a free C-terminal carboxylic acid, the ethyl ester can be hydrolyzed. This is typically performed post-purification.
-
Dissolution: Dissolve the purified peptide ethyl ester in a mixture of an organic solvent (e.g., methanol or THF) and water.
-
Saponification: Add an aqueous solution of NaOH or LiOH (1.1 equivalents) and stir the reaction at room temperature. Monitor the reaction progress by HPLC.[7]
-
Acidification: Once the reaction is complete, carefully acidify the solution to pH ~3-4 with a dilute acid (e.g., 0.1 M HCl).
-
Purification: Purify the resulting peptide with the free carboxylic acid by RP-HPLC.
Data Presentation
The following tables summarize typical quantitative data for the key steps in the protocol. Note that these are general guidelines and may require optimization for specific peptide sequences.
Table 1: Reagent Quantities for SPPS
| Step | Reagent | Equivalents (relative to resin loading) |
| Coupling | Boc-Amino Acid / Boc-Gly-OEt | 3 - 5 |
| DIC | 3 - 5 | |
| HOBt | 3 - 5 | |
| Deprotection | TFA in DCM | 50% (v/v) |
| Neutralization | DIEA in DCM | 10% (v/v) |
Table 2: Typical Reaction Conditions and Durations
| Step | Solvent | Temperature | Duration |
| Resin Swelling | DMF or DCM | Room Temperature | 30 - 60 min |
| Coupling | DMF | Room Temperature | 2 - 4 hours |
| Boc Deprotection | 50% TFA/DCM | Room Temperature | 25 - 35 min (total) |
| Neutralization | 10% DIEA/DCM | Room Temperature | 2 x 2 min |
| Final Cleavage | TFA/TIS/H₂O | Room Temperature | 2 - 3 hours |
| Saponification | MeOH/H₂O or THF/H₂O | Room Temperature | 1 - 4 hours (monitor by HPLC) |
Visualizations
Chemical Structure of this compound:
Caption: Structure of this compound.
Logical Relationship of SPPS Steps:
Caption: Logical workflow for SPPS using Boc-Gly-OEt.
References
- 1. N-Boc-Glycine Ethyl Ester|CAS 14719-37-0 [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. chempep.com [chempep.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. Synthesis of Peptides Containing C-Terminal Esters Using Trityl Side-Chain Anchoring: Applications to the Synthesis of C-Terminal Ester Analogs of the S. cerevisiae Mating Pheromone a-Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Saponification-Typical procedures - operachem [operachem.com]
Application Notes and Protocols: Coupling of Ethyl (tert-Butoxycarbonyl)glycinate using HBTU and HATU
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the coupling of Ethyl (tert-butoxycarbonyl)glycinate with a primary or secondary amine using the common uranium-based coupling reagents HBTU and HATU. This document outlines the mechanistic differences between the two reagents, presents a comparative analysis of their performance, and offers detailed experimental protocols for solution-phase amide bond formation.
Introduction
The formation of an amide bond is a cornerstone of organic and medicinal chemistry, particularly in the synthesis of peptides and other biologically active molecules. This compound is a valuable building block in these syntheses. The choice of coupling reagent is critical to ensure high yields, minimize side reactions such as racemization, and achieve high purity of the final product.
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are two of the most widely used and efficient coupling reagents. While both are effective, HATU generally exhibits superior performance, especially in challenging coupling reactions.[1][2] This is attributed to the electron-withdrawing nature of the 7-azabenzotriazole (HOAt) moiety in HATU, which forms a more reactive OAt-ester intermediate compared to the OBt-ester formed by HBTU.[1][2] This increased reactivity leads to faster reaction times and higher product purity.[1]
HBTU vs. HATU: A Comparative Overview
| Parameter | HBTU | HATU | Reference |
| Active Ester Intermediate | OBt-ester (less reactive) | OAt-ester (more reactive) | [1][2] |
| Reaction Speed | Slower | Faster | [1][3] |
| Coupling Efficiency | High | Very High | [1][4] |
| Purity of Final Product | Good to High | Higher | [1] |
| Risk of Epimerization | Higher | Lower | [1][3] |
| Suitability for Difficult Couplings | Good | Excellent | [1][2] |
| Potential Side Reactions | Guanidinylation of N-terminus if used in excess | Guanidinylation of N-terminus if used in excess | [3][5][6] |
Reaction Mechanisms
The fundamental difference in the reactivity of HBTU and HATU lies in the nature of the active ester intermediate formed upon reaction with the carboxylic acid.
Experimental Protocols
The following are general solution-phase protocols for the coupling of this compound with a representative amine (e.g., benzylamine). These protocols should be optimized for specific substrates and scales.
Materials:
-
This compound
-
Amine (e.g., Benzylamine)
-
HBTU or HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1N HCl (aq)
-
Saturated NaHCO₃ (aq)
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
-
Thin Layer Chromatography (TLC) plates
-
Standard laboratory glassware and stirring equipment
Protocol for HBTU-Mediated Coupling
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in anhydrous DMF.
-
Reagent Addition: To the solution, add HBTU (1.0 eq.) and DIPEA (2.0 eq.).
-
Pre-activation: Stir the mixture at room temperature for 10-15 minutes.
-
Amine Addition: Add the amine (1.0 eq.) to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Work-up:
-
Dilute the reaction mixture with EtOAc.
-
Wash the organic layer sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.[4]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol for HATU-Mediated Coupling
-
Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq.) in anhydrous DMF.
-
Reagent Addition: To the solution, add HATU (1.0 eq.) and DIPEA (2.0 eq.).[4]
-
Pre-activation: Stir the mixture at room temperature for 5-10 minutes.
-
Amine Addition: Add the amine (1.0 eq.) to the reaction mixture.
-
Reaction Monitoring: Monitor the reaction progress by TLC. The reaction is typically faster than with HBTU.
-
Work-up:
-
Dilute the reaction mixture with EtOAc.
-
Wash the organic layer sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.[4]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Experimental Workflow
The general workflow for comparing the efficiency of HBTU and HATU in the coupling of this compound is depicted below.
Troubleshooting and Considerations
-
Racemization: To minimize racemization, especially with chiral amines or carboxylic acids, it is advisable to add an equivalent of HOBt or HOAt when using HBTU or HATU, respectively. However, these are already components of the coupling reagents themselves. Maintaining a low reaction temperature can also be beneficial.
-
Guanidinylation: The use of excess HBTU or HATU can lead to the formation of a guanidinium cap on the free amine, terminating the desired reaction.[3][5][6] It is recommended to use the coupling reagent in equimolar amounts relative to the carboxylic acid.
-
Steric Hindrance: For sterically hindered amines or carboxylic acids, HATU is the preferred reagent due to its higher reactivity.[2] Double coupling (repeating the coupling step with fresh reagents) may be necessary in particularly difficult cases.[7]
-
Solvent: DMF is a common solvent for these reactions due to its excellent solvating properties. Other polar aprotic solvents like NMP or DMSO can also be used, especially if aggregation is an issue.[7]
Conclusion
Both HBTU and HATU are highly effective reagents for the coupling of this compound. For routine couplings, HBTU provides good results. However, for reactions where speed, efficiency, and minimization of side products are critical, HATU is the superior choice. The provided protocols offer a solid foundation for performing these coupling reactions, and the comparative data and workflow diagrams serve as a valuable resource for researchers in the field of synthetic chemistry and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Carbodiimide-Mediated Coupling using Ethyl (tert-Butoxycarbonyl)glycinate
Abstract: This document provides detailed application notes and experimental protocols for the use of N,N'-Dicyclohexylcarbodiimide (DCC) in coupling reactions involving Ethyl (tert-Butoxycarbonyl)glycinate (Boc-Gly-OEt). It is intended for researchers, scientists, and professionals in the field of drug development and peptide synthesis. The notes cover the reaction mechanism, the role of additives, potential side reactions, and practical considerations for optimizing reaction outcomes.
Introduction
Peptide synthesis is a fundamental process in drug discovery and biochemical research, relying on the efficient formation of amide bonds between amino acids.[1][2] Carbodiimides, particularly N,N'-Dicyclohexylcarbodiimide (DCC), are widely used coupling reagents that facilitate this reaction by activating the carboxyl group of an N-protected amino acid, such as this compound.[1][3][4]
DCC is a potent dehydrating agent that enables peptide bond formation under mild conditions.[2] It is valued for its effectiveness and low cost.[1] This document outlines the mechanism, applications, and detailed protocols for using DCC to couple Boc-Gly-OEt with a nucleophilic amine, a critical step in the synthesis of peptides and other complex organic molecules.
Mechanism of Action
The primary role of DCC in peptide coupling is to activate a carboxylic acid, rendering it susceptible to nucleophilic attack by an amine.[5][6] The reaction proceeds through a highly reactive O-acylisourea intermediate.
-
Activation: The carboxyl group of the N-protected amino acid attacks the central carbon of DCC.[7]
-
Intermediate Formation: This forms the O-acylisourea intermediate, a highly electrophilic species.[2][3][7]
-
Nucleophilic Attack: The amino group of the second amino acid (or another amine) attacks the carbonyl carbon of the activated intermediate.
-
Peptide Bond Formation: A new amide (peptide) bond is formed, and the byproduct, N,N'-dicyclohexylurea (DCU), is released.[1][7]
DCU is sparingly soluble in most common organic solvents and precipitates out of the reaction mixture, which can simplify purification.[8][9][10]
Role of Additives to Minimize Side Reactions
While effective, DCC-mediated coupling can lead to side reactions, most notably racemization of the activated amino acid.[8][9] To mitigate this, additives are frequently used.
-
1-Hydroxybenzotriazole (HOBt): HOBt is a common additive that reacts with the O-acylisourea intermediate to form a more stable HOBt-ester.[8] This active ester is less prone to racemization and reacts efficiently with the amine component to form the desired peptide bond, ultimately improving yield and chiral purity.[8][11]
-
4-(Dimethylamino)pyridine (DMAP): In the case of esterification reactions (coupling a carboxylic acid with an alcohol), a catalytic amount of DMAP is often used to significantly enhance the reaction rate.[10][12]
Quantitative Data Summary
The efficiency of DCC coupling can be influenced by various factors, including the choice of solvent and the use of additives. The following table summarizes representative data for a typical coupling reaction.
| Parameter | Condition A: DCC only | Condition B: DCC with HOBt | Reference |
| Coupling Reagents | DCC (1.1 eq) | DCC (1.1 eq), HOBt (1.1 eq) | [8][10] |
| Solvent | Dichloromethane (DCM) | Dichloromethane (DCM) | [3][10] |
| Temperature | 0°C to Room Temperature | 0°C to Room Temperature | [1] |
| Reaction Time | 12-24 hours | 12-24 hours | [1] |
| Typical Yield | 50-70% | 80-95% | [11][13] |
| Racemization | Possible | Suppressed | [8][9] |
| Key Byproduct | Dicyclohexylurea (DCU) | Dicyclohexylurea (DCU) | [14] |
Experimental Protocols
Safety Note: DCC is a potent sensitizer and can cause severe allergic reactions upon skin contact.[10] It is also moisture-sensitive.[5][14] Always handle DCC in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
Protocol: DCC/HOBt Coupling of Boc-Gly-OEt with a Primary Amine
This protocol describes a general procedure for the solution-phase coupling of this compound with a generic primary amine.
Materials:
-
This compound (1.0 eq)
-
Primary Amine (e.g., an amino acid ester hydrochloride) (1.0 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.1 eq)
-
Tertiary base (e.g., N-methylmorpholine, NMM) (1.0 eq, if using an amine salt)[8]
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
1N HCl (for workup)
-
Saturated NaHCO₃ solution (for workup)
-
Brine (for workup)
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM (approx. 0.1-0.2 M concentration).
-
Amine Addition: Add the primary amine (1.0 eq). If the amine is a hydrochloride salt, add one equivalent of a tertiary base like NMM to neutralize it.[8]
-
Cooling: Cool the reaction mixture to 0°C in an ice-water bath. This helps to minimize side reactions during the initial activation step.
-
DCC Addition: In a separate flask, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled, stirring reaction mixture over 5-10 minutes.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours under an inert atmosphere (e.g., nitrogen or argon). A white precipitate of DCU will form as the reaction progresses.[9]
-
Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC).
-
Workup - DCU Removal: Once the reaction is complete, filter the mixture through a sintered glass funnel or Celite pad to remove the precipitated DCU.[1][15] Wash the filter cake with a small amount of cold DCM.
-
Workup - Aqueous Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.[1]
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude dipeptide product as necessary, typically by column chromatography or recrystallization.
Troubleshooting
-
Low Yield: May be caused by moisture in the reagents or solvents, which hydrolyzes DCC.[3][5] Ensure all glassware and reagents are anhydrous. Incomplete reactions can sometimes be driven to completion by performing a "double coupling," where a second addition of fresh reagents is made.[16]
-
Difficulty Removing DCU: While most DCU precipitates, some may remain in solution. If filtration is insufficient, concentrating the crude product and triturating with a solvent in which DCU is poorly soluble (e.g., diethyl ether) before filtering again can help.[15]
-
Presence of N-acylurea: A potential side reaction involves the O-acylisourea intermediate rearranging to a stable N-acylurea, which cannot participate further in the coupling.[8] Using additives like HOBt helps minimize this by rapidly trapping the intermediate as a more stable active ester.[3]
Conclusion
The DCC-mediated coupling of this compound is a robust and widely applicable method for peptide synthesis. By understanding the underlying mechanism, utilizing additives like HOBt to suppress side reactions, and following carefully designed protocols, researchers can achieve high yields of desired peptide products with excellent chiral purity. Proper handling and purification techniques are essential for overcoming the primary challenges associated with this method, namely the potential for racemization and the removal of the dicyclohexylurea byproduct.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. The Role of Dicyclohexylcarbodiimide (DCC) in Peptide Synthesis - Creative Peptides [creative-peptides.com]
- 4. Dicyclohexylcarbodiimide | PPTX [slideshare.net]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
- 8. bachem.com [bachem.com]
- 9. peptide.com [peptide.com]
- 10. peptide.com [peptide.com]
- 11. youtube.com [youtube.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. researchgate.net [researchgate.net]
- 14. thieme-connect.com [thieme-connect.com]
- 15. Workup [chem.rochester.edu]
- 16. benchchem.com [benchchem.com]
Application Notes and Protocols for Boc Deprotection of Ethyl (tert-Butoxycarbonyl)glycinate using Trifluoroacetic Acid (TFA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butoxycarbonyl (Boc) group is a widely employed amine protecting group in organic synthesis, particularly in peptide synthesis and the development of pharmaceutical agents. Its popularity stems from its stability under a variety of reaction conditions and its facile cleavage under acidic conditions.[1][2][3] Trifluoroacetic acid (TFA) is a common and highly effective reagent for Boc deprotection due to its strong acidity and volatility, which simplifies the isolation of the deprotected amine salt.[1][4]
This document provides detailed application notes and protocols for the deprotection of the Boc group from ethyl (tert-butoxycarbonyl)glycinate using TFA. It includes a discussion of the reaction mechanism, a summary of typical reaction conditions, and step-by-step experimental procedures.
Reaction Mechanism
The deprotection of a Boc-protected amine with TFA is an acid-catalyzed elimination reaction that proceeds through the following key steps:[1][5]
-
Protonation: The carbonyl oxygen of the Boc group is protonated by the strong acid, TFA.[1]
-
Cleavage: This protonation facilitates the cleavage of the tert-butyl group, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate.[1][5]
-
Decarboxylation: The carbamic acid is unstable and rapidly decarboxylates, releasing carbon dioxide gas.[1][5]
-
Amine Salt Formation: The resulting free amine is then protonated by the excess TFA in the reaction mixture to yield the corresponding trifluoroacetate salt.[1][5]
It is crucial to perform this reaction in a well-ventilated fume hood as the evolution of carbon dioxide can cause pressure buildup in a closed system.[1][5] The tert-butyl cation can be quenched by scavengers, deprotonate to form isobutylene gas, or polymerize.[5]
Quantitative Data Summary
The following table summarizes typical quantitative data for the Boc deprotection of various substrates using TFA, providing a basis for comparison and optimization.
| Substrate | TFA Concentration (v/v in DCM) | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| General Boc-protected amines | 20-50% | 0 to RT | 30 min - 2 h | High to Quantitative | [6] |
| Boc-L-Glu(Z)-Me | 20% | RT | Not specified | Not specified | [7] |
| General Boc-protected amine | 25% | RT | 2 h | 60% | [8] |
| General Boc-protected amine | 1:1 TFA/DCM | RT | 18 h | 87% | [8] |
| Boc-protected amine | Neat TFA | Not specified | Not specified | Not specified | [2] |
| N-Boc protected amino acids/peptides | 2 equivalents in ionic liquid | 130°C | 7-10 min | Not specified | [9] |
| Peptide on solid support | 95% TFA, 2.5% H₂O, 2.5% TIS | RT | 2-4 h | Not specified | [1] |
Note: "RT" denotes room temperature. DCM is dichloromethane. TIS is triisopropylsilane.
Experimental Protocols
Protocol 1: Standard Boc Deprotection of this compound in Solution
This protocol is a general and widely applicable method for the deprotection of Boc-protected amines in solution.
Materials:
-
This compound
-
Anhydrous dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: In a round-bottom flask, dissolve the this compound in anhydrous DCM to a concentration of approximately 0.1–0.5 M.
-
Cooling: Cool the solution to 0 °C using an ice bath. This helps to moderate the reaction rate and minimize potential side reactions.
-
Addition of TFA: Slowly add TFA to the stirred solution. A common concentration range is 20-50% (v/v) TFA in DCM.[6] For example, for every 10 mL of DCM, add 2.5 to 10 mL of TFA.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 30 minutes to 2 hours.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up (to isolate the free amine):
-
Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until the effervescence ceases and the aqueous layer is basic.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the free amine, ethyl glycinate.
-
-
Work-up (to isolate the TFA salt):
Visualizations
Caption: Workflow for the Boc deprotection of this compound.
Caption: Acid-catalyzed mechanism for the removal of a Boc protecting group using TFA.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. rsc.org [rsc.org]
- 8. Boc Deprotection - TFA [commonorganicchemistry.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Glycine-Rich Peptides Using Ethyl (tert-Butoxycarbonyl)glycinate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Ethyl (tert-butoxycarbonyl)glycinate (Boc-Gly-OEt) in the solid-phase peptide synthesis (SPPS) of glycine-rich peptides. Glycine-rich sequences are notoriously challenging to synthesize due to their propensity for on-resin aggregation, which can lead to incomplete reactions and low purity of the final product. The use of Boc-protected amino acid esters, such as Boc-Gly-OEt, in a Boc/Bzl protection strategy can offer advantages in mitigating these issues.
Introduction
The synthesis of peptides with multiple glycine residues often encounters difficulties due to the formation of secondary structures and subsequent aggregation on the solid support. This can hinder reagent access to the growing peptide chain, resulting in truncated or deletion sequences. The Boc (tert-butyloxycarbonyl) strategy for SPPS is a robust method that can be optimized for such "difficult sequences." this compound is a key building block in this approach, offering a protected form of glycine for stepwise incorporation into the peptide chain.
Quantitative Data Summary
The following table summarizes typical quantitative data for the synthesis of a model glycine-rich peptide (e.g., a pentaglycine sequence) using this compound in a Boc-SPPS strategy. These values are illustrative and can vary based on the specific sequence, resin, and coupling conditions.
| Parameter | Value | Notes |
| Resin Loading | 0.4 - 0.8 mmol/g | Lower loading can improve yields for difficult sequences. |
| Boc-Gly-OEt Equivalents | 3 - 5 eq. | Relative to the resin loading. |
| Coupling Reagent Equivalents | 3 - 5 eq. | e.g., HBTU, HATU, or DIC/HOBt. |
| Coupling Time per Glycine Residue | 1 - 4 hours | Can be monitored by a Kaiser test. |
| Deprotection Time | 20 - 30 minutes | Using 50% TFA in DCM. |
| Crude Peptide Purity (post-cleavage) | 60 - 85% | Highly sequence-dependent. |
| Final Yield (after purification) | 15 - 40% | Dependent on crude purity and purification efficiency. |
Experimental Protocols
The following protocols are based on standard Boc-SPPS procedures and are adapted for the use of this compound.
1. Resin Selection and Swelling:
-
Resin: Merrifield resin (chloromethylated polystyrene) or PAM (phenylacetamidomethyl) resin are suitable for Boc-SPPS. For C-terminal amide peptides, a benzhydrylamine (BHA) or methylbenzhydrylamine (MBHA) resin should be used.
-
Procedure:
-
Place the desired amount of resin in a reaction vessel.
-
Add dichloromethane (DCM) to swell the resin for 30-60 minutes.
-
Drain the DCM.
-
2. First Amino Acid Attachment (for Merrifield Resin):
-
This step is for attaching the first Boc-protected amino acid to the resin.
-
Procedure:
-
Dissolve the cesium salt of the C-terminal Boc-amino acid in dimethylformamide (DMF).
-
Add the solution to the swollen resin.
-
Heat the mixture at 50°C for 12-24 hours.
-
Wash the resin with DMF, methanol, and then DCM.
-
Dry the resin under vacuum.
-
3. Boc-SPPS Cycle for Glycine Incorporation using Boc-Gly-OEt:
This cycle is repeated for each amino acid in the peptide sequence.
-
Step 1: Boc Deprotection
-
Add a solution of 50% trifluoroacetic acid (TFA) in DCM to the resin.
-
Agitate for 5 minutes (pre-wash) and drain.
-
Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DCM (3 times) and isopropanol (IPA) (2 times) to remove residual TFA.
-
-
Step 2: Neutralization
-
Add a 5-10% solution of N,N-diisopropylethylamine (DIEA) in DCM to the resin.
-
Agitate for 5-10 minutes.
-
Drain and wash with DCM (3 times).
-
-
Step 3: Coupling of this compound
-
In a separate vessel, dissolve this compound (3-5 eq.) and a coupling reagent (e.g., HBTU, 3-5 eq.) in DMF.
-
Add DIEA (6-8 eq.) to the solution for activation and allow it to pre-activate for 1-5 minutes.
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the mixture at room temperature for 1-4 hours.
-
Monitor the coupling reaction using a qualitative method such as the Kaiser test. A negative result (beads remain colorless) indicates a complete reaction. If the test is positive, the coupling step can be repeated.[1]
-
-
Step 4: Washing
-
Drain the coupling solution.
-
Wash the resin with DMF (3 times) and DCM (3 times).
-
4. Peptide Cleavage and Deprotection:
-
Reagent: Hydrogen fluoride (HF) is typically used for cleavage in Boc-SPPS. Caution: HF is extremely hazardous and requires specialized equipment and handling procedures.
-
Procedure:
-
Dry the peptide-resin under vacuum.
-
Transfer the resin to a specialized HF cleavage apparatus.
-
Add scavengers (e.g., anisole, p-cresol) to protect sensitive amino acid side chains.
-
Perform the HF cleavage at 0°C for 1-2 hours.
-
Evaporate the HF under a stream of nitrogen.
-
5. Peptide Precipitation and Purification:
-
Procedure:
-
Wash the resin with cold diethyl ether to remove the scavengers.
-
Precipitate the peptide by adding cold diethyl ether.
-
Collect the precipitated peptide by filtration or centrifugation.
-
Dissolve the crude peptide in an appropriate aqueous buffer.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilize the pure fractions to obtain the final peptide powder.
-
Visualizations
Caption: A single cycle workflow for Boc-SPPS using Boc-Gly-OEt.
Caption: Overall logical workflow of glycine-rich peptide synthesis.
References
Application Note: Monitoring Ethyl (tert-Butoxycarbonyl)glycinate Reactions by Thin-Layer Chromatography (TLC)
Introduction
Ethyl (tert-Butoxycarbonyl)glycinate, a derivative of the amino acid glycine, is a crucial building block in peptide synthesis and other organic reactions. The tert-butoxycarbonyl (Boc) protecting group is instrumental in preventing unwanted side reactions at the amino terminus during peptide chain elongation. Efficiently monitoring the progress of reactions involving this compound is essential to ensure complete conversion of the starting material, identify the formation of products, and detect potential side reactions, thereby optimizing reaction times and improving overall yield and purity.
Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and widely used analytical technique for monitoring chemical reactions.[1] It operates on the principle of differential adsorption, where components of a mixture are separated based on their affinity for a stationary phase (typically silica gel) as a mobile phase moves up the plate.[2] For reactions involving this compound, TLC allows for a clear visual assessment of the consumption of the starting material and the emergence of the product, which will have different polarities and thus different Retention Factor (Rf) values.[1]
This application note provides a detailed protocol for monitoring reactions of this compound using TLC, including sample preparation, plate development, visualization techniques, and interpretation of results.
Experimental Protocol
This protocol outlines the step-by-step procedure for monitoring a typical reaction, such as the coupling of this compound with another amino acid ester.
Materials and Reagents
-
TLC Plates: Silica gel 60 F254 plates
-
Solvents:
-
Reaction solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))
-
TLC Mobile Phase (Eluent): A mixture of non-polar and polar solvents. A common starting point is a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v). The polarity can be adjusted to achieve optimal separation. For more polar compounds, a small amount of methanol might be added to the eluent.
-
Sample dilution solvent (e.g., ethyl acetate or the reaction solvent)
-
-
Visualization Reagents:
-
UV lamp (254 nm)
-
Ninhydrin stain solution (e.g., 1.5 g ninhydrin, 3 mL acetic acid, 100 mL n-butanol)[3]
-
-
Apparatus:
-
TLC developing chamber with a lid
-
Capillary tubes for spotting
-
Pencil
-
Ruler
-
Forceps
-
Hot plate or heat gun
-
Filter paper
-
Procedure
-
Preparation of the TLC Plate:
-
With a pencil, gently draw a straight line (the baseline) approximately 1 cm from the bottom of the TLC plate.
-
Mark three small, equidistant points on the baseline for spotting: one for the starting material (SM), one for the co-spot (C), and one for the reaction mixture (RM).
-
-
Sample Preparation:
-
Starting Material (SM): Dissolve a small amount of this compound in a few drops of a suitable solvent like ethyl acetate.
-
Reaction Mixture (RM): At various time points during the reaction (e.g., t=0, 1h, 2h, etc.), withdraw a small aliquot of the reaction mixture using a capillary tube.[4] Dilute this aliquot with a small amount of solvent if the reaction mixture is highly concentrated.
-
Co-spot (C): This spot will contain both the starting material and the reaction mixture to aid in identification.[5]
-
-
Spotting the TLC Plate:
-
Using a clean capillary tube for each sample, apply a small spot of the prepared SM, C, and RM solutions onto their respective marks on the baseline.
-
Ensure the spots are small and concentrated by applying the sample in several small applications, allowing the solvent to evaporate between each application.[6]
-
-
Developing the TLC Plate:
-
Pour the chosen mobile phase into the TLC developing chamber to a depth of about 0.5 cm.[2]
-
Line the inside of the chamber with a piece of filter paper, ensuring it is wetted by the solvent. This saturates the chamber with solvent vapors and promotes even development.[2] Close the chamber with the lid and allow it to equilibrate for 5-10 minutes.
-
Using forceps, carefully place the spotted TLC plate into the chamber. Ensure the baseline is above the solvent level.
-
Allow the solvent to travel up the plate by capillary action. Remove the plate when the solvent front is about 1 cm from the top.
-
Immediately mark the solvent front with a pencil.
-
Allow the plate to air dry completely in a fume hood.
-
-
Visualization:
-
UV Light: View the dried plate under a UV lamp (254 nm). Compounds containing a UV-active chromophore will appear as dark spots against the fluorescent green background of the plate.[7] Circle any visible spots with a pencil.
-
Ninhydrin Staining: Since this compound has a protected amine, it will not react with ninhydrin. However, if the reaction involves the deprotection of the Boc group or if the product has a free amine, ninhydrin staining is very effective.[2]
-
-
Analysis and Interpretation:
-
Calculate the Retention Factor (Rf): The Rf value is the ratio of the distance traveled by the spot to the distance traveled by the solvent front.
-
Rf = (Distance from baseline to the center of the spot) / (Distance from baseline to the solvent front)
-
-
Monitor Reaction Progress:
-
The starting material spot in the RM lane should diminish in intensity over time.
-
A new spot corresponding to the product should appear and increase in intensity. The product will typically have a different Rf value than the starting material.
-
The reaction is considered complete when the starting material spot is no longer visible in the RM lane.[4]
-
The appearance of any other spots may indicate the formation of side products.
-
-
Data Presentation
The progress of the reaction can be quantified by comparing the Rf values of the spots over time.
| Time Point | Sample | Rf Value (SM) | Rf Value (Product) | Observations |
| t = 0 h | SM | 0.65 | - | Clear starting material spot. |
| t = 0 h | RM | 0.65 | - | Only starting material is present. |
| t = 1 h | RM | 0.65 | 0.40 | Faint product spot appears, SM spot still intense. |
| t = 2 h | RM | 0.65 | 0.40 | Product spot intensity increases, SM spot diminishes. |
| t = 4 h | RM | - | 0.40 | Starting material spot has disappeared. Reaction is complete. |
Note: Rf values are hypothetical and will vary depending on the exact mobile phase composition and reaction conditions.
Visualizations
References
- 1. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 2. Thin Layer Chromatography (TLC) of Amino Acids â Detailed Guide | BioTech Beacons [biotechbeacon.com]
- 3. faculty.fiu.edu [faculty.fiu.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. VanVeller Lab Resources [group.chem.iastate.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Illuminating the Invisible: Visualization and Detection of Compounds in TLC [plantextractwholesale.com]
- 8. epfl.ch [epfl.ch]
Application Notes and Protocols for the Large-Scale Synthesis of Peptides Using Ethyl (tert-Butoxycarbonyl)glycinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The large-scale synthesis of peptides is a critical endeavor in the pharmaceutical industry for the production of therapeutic agents. While Solid-Phase Peptide Synthesis (SPPS) is a dominant methodology, Liquid-Phase Peptide Synthesis (LPPS), also known as solution-phase synthesis, offers distinct advantages for large-scale production of shorter peptides, including easier purification of intermediates and scalability.[1]
This document provides detailed application notes and protocols for the large-scale synthesis of peptides utilizing Ethyl (tert-Butoxycarbonyl)glycinate (Boc-Gly-OEt). While N-Boc protected amino acids with a free carboxylic acid are common in standard peptide synthesis, the use of an ethyl ester C-terminal protection offers a unique strategy in solution-phase synthesis. The tert-butoxycarbonyl (Boc) group provides robust N-terminal protection, which can be removed under acidic conditions.[2] The ethyl ester protects the C-terminal carboxyl group and can be selectively removed by saponification. This orthogonal protection scheme allows for the stepwise elongation of the peptide chain in solution.
These protocols are designed to guide researchers and professionals in developing and scaling up peptide synthesis processes using this versatile building block.
Core Principles of the Synthetic Strategy
The synthesis commences with this compound as the C-terminal residue. The peptide chain is elongated in the N-terminal direction. The general workflow involves the following key steps:
-
N-Boc Deprotection: The Boc group of this compound is removed using an acid, typically trifluoroacetic acid (TFA), to expose the free amino group.
-
Peptide Coupling: The resulting glycine ethyl ester is coupled with the next N-Boc protected amino acid using a suitable coupling agent.
-
Iterative Cycles: The deprotection and coupling steps are repeated to assemble the desired peptide sequence.
-
C-Terminal Ester Saponification: Once the desired peptide length is achieved, the C-terminal ethyl ester is hydrolyzed to a free carboxylic acid using a base, such as sodium hydroxide.
-
Final Deprotection: All remaining protecting groups (including the final N-terminal Boc group and any side-chain protecting groups) are removed.
-
Purification: The crude peptide is purified to the desired level using techniques such as chromatography.
Experimental Protocols
Protocol 1: N-Boc Deprotection of this compound
This protocol describes the removal of the N-terminal Boc protecting group from the starting material.
Materials:
-
This compound
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound (1 equivalent) in DCM (5-10 volumes).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of TFA in DCM (e.g., 50% v/v, 2-3 equivalents of TFA) to the stirred solution.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).
-
Carefully neutralize the reaction mixture by washing with saturated sodium bicarbonate solution.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude glycine ethyl ester. The product is often used directly in the next step without further purification.
Protocol 2: Peptide Coupling
This protocol details the formation of a dipeptide by coupling N-Boc-L-Alanine with the deprotected glycine ethyl ester.
Materials:
-
Glycine ethyl ester (from Protocol 1)
-
N-Boc-L-Alanine
-
Dichloromethane (DCM)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent (e.g., EDC, HATU)
-
1-Hydroxybenzotriazole (HOBt) (if using DCC or EDC)
-
N,N-Diisopropylethylamine (DIPEA) (if using HATU)
Procedure:
-
Dissolve N-Boc-L-Alanine (1 equivalent) and HOBt (1 equivalent) in DCM.
-
Add the crude glycine ethyl ester (1-1.2 equivalents) to the solution.
-
Cool the mixture to 0°C in an ice bath.
-
Add a solution of DCC (1.1 equivalents) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction for completion by TLC or LC-MS.
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate successively with 0.5 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Boc-L-Alanyl-glycine ethyl ester.
Protocol 3: Saponification of the C-Terminal Ethyl Ester
This protocol describes the hydrolysis of the ethyl ester to a free carboxylic acid.
Materials:
-
N-Boc-dipeptide ethyl ester (from Protocol 2)
-
Ethanol or Tetrahydrofuran (THF)
-
1 M Sodium hydroxide (NaOH) solution
-
1 M Hydrochloric acid (HCl) solution
-
Ethyl acetate
Procedure:
-
Dissolve the N-Boc-dipeptide ethyl ester (1 equivalent) in ethanol or THF.
-
Cool the solution to 0°C.
-
Add 1 M NaOH solution (1.5-2 equivalents) dropwise.
-
Stir the reaction at room temperature and monitor by TLC or LC-MS until the ester is fully hydrolyzed (typically 2-4 hours).
-
Remove the organic solvent under reduced pressure.
-
Cool the remaining aqueous solution to 0°C and acidify to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the N-Boc-dipeptide with a free carboxylic acid.
Data Presentation
The following tables summarize typical quantitative data for the key steps in the solution-phase synthesis of a dipeptide.
Table 1: Reaction Conditions and Yields for Key Synthesis Steps
| Step | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Boc Deprotection | TFA, DCM | DCM | 0 to RT | 1-2 | >95 (crude) |
| Peptide Coupling | N-Boc-AA, DCC, HOBt | DCM | 0 to RT | 12-16 | 85-95 |
| Saponification | NaOH, Ethanol/H₂O | Ethanol/H₂O | RT | 2-4 | 90-98 |
Table 2: Purification and Purity Analysis
| Product | Purification Method | Analytical Method | Typical Purity (%) |
| Crude Dipeptide Ester | Aqueous Work-up | LC-MS | 80-90 |
| Purified Dipeptide Acid | Recrystallization or Chromatography | HPLC, NMR | >98 |
| Final Purified Peptide | Preparative RP-HPLC | Analytical HPLC, MS | >99 |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the large-scale synthesis of a dipeptide using this compound.
Caption: Overall workflow for dipeptide synthesis.
Logical Relationship of Protection and Deprotection
This diagram illustrates the orthogonal protection strategy employed in this synthesis.
Caption: Orthogonal protection and deprotection logic.
References
Application Notes and Protocols for Automated Solid-Phase Peptide Synthesis (SPPS) with Nα-Boc-Glycine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide science, enabling the efficient and automated construction of peptide chains. The tert-butyloxycarbonyl (Boc) protection strategy, pioneered by R.B. Merrifield, remains a robust and widely utilized method, particularly for the synthesis of complex and hydrophobic peptides. This document provides detailed application notes and protocols for the automated solid-phase synthesis of peptides, commencing with Nα-Boc-protected glycine (Boc-Gly) anchored to a solid support.
The Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection scheme employs the acid-labile Boc group for temporary protection of the α-amino group of the growing peptide chain.[1] Side-chain functional groups of amino acids are protected by more stable, benzyl-based groups that are resistant to the conditions used for Boc removal. The entire synthesis is carried out on an insoluble polymeric support, which facilitates the removal of excess reagents and byproducts through simple filtration and washing steps.[2] This allows for the use of reagents in large excess to drive reactions to completion, a key advantage of SPPS.[2] Automation of this process has significantly enhanced reproducibility and throughput, making it an indispensable tool in research and drug development.[3]
Principle of Boc-SPPS
Automated Boc-SPPS is a cyclical process involving the sequential addition of Boc-protected amino acids to a growing peptide chain that is covalently linked to a solid support, such as Merrifield or PAM resin.[4] Each cycle of amino acid addition consists of four main steps:
-
Deprotection: The acid-labile Nα-Boc protecting group of the terminal amino acid is removed using a moderately strong acid, typically trifluoroacetic acid (TFA) in dichloromethane (DCM).[1][4]
-
Neutralization: The resulting N-terminal ammonium salt is neutralized to the free amine with a hindered base, most commonly diisopropylethylamine (DIEA), to prepare it for coupling.[2]
-
Coupling: The next Boc-protected amino acid is activated and coupled to the N-terminus of the growing peptide chain.[2]
-
Washing: The resin is thoroughly washed to remove excess reagents and byproducts before initiating the next cycle.[2]
This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the solid support, and the permanent side-chain protecting groups are removed simultaneously using a strong acid, such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).[1]
Quantitative Data Summary
The efficiency of each step in the SPPS cycle is critical for the successful synthesis of the target peptide. The following tables summarize key quantitative parameters associated with the Boc-SPPS workflow.
Table 1: Reagents and Conditions for Automated Boc-SPPS Cycles
| Step | Reagent/Solvent | Concentration | Reaction Time | Number of Repetitions |
| Deprotection | Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | 50% (v/v) | 1-2 min (pre-wash), 20-30 min | 1 |
| Neutralization | Diisopropylethylamine (DIEA) in Dichloromethane (DCM) | 10% (v/v) | 2 x 2 min | 2 |
| Coupling | Boc-Amino Acid | 3-4 equivalents | 60-120 min | 1-2 |
| Coupling Reagent (e.g., HBTU/HOBt) | 3-4 equivalents | 60-120 min | 1-2 | |
| Diisopropylethylamine (DIEA) | 6-8 equivalents | 60-120 min | 1-2 | |
| Washing | Dichloromethane (DCM) | - | 30-60 sec | 3-5 |
| Isopropanol (IPA) | - | 30-60 sec | 2-3 | |
| N,N-Dimethylformamide (DMF) (before coupling) | - | 30-60 sec | 3-5 |
Table 2: Common Resins and Linkers for Boc-SPPS
| Resin Type | Linker Type | C-Terminal Functionality | Cleavage Conditions | Advantages |
| Merrifield Resin | Chloromethyl | Carboxylic Acid | Strong Acid (HF, TFMSA) | Classical resin for Boc-SPPS.[4] |
| PAM Resin | Phenylacetamidomethyl | Carboxylic Acid | Strong Acid (HF) | Increased stability to TFA, reducing peptide loss during synthesis.[4] |
| MBHA Resin | 4-Methylbenzhydrylamine | Amide | Strong Acid (HF) | Standard for producing C-terminal peptide amides. |
| BHA Resin | Benzhydrylamine | Amide | Strong Acid (HF) | One of the first resins for peptide amide synthesis. |
Experimental Protocols
The following are detailed protocols for automated solid-phase peptide synthesis using the Boc strategy, starting with Boc-Gly-resin. These protocols can be programmed into a variety of automated peptide synthesizers.
Protocol 1: Resin Preparation and Swelling
Proper swelling of the resin is crucial for efficient synthesis as it allows for the penetration of reagents.
-
Place the desired amount of Boc-Gly-resin (e.g., Merrifield or PAM resin) in the reaction vessel of the automated peptide synthesizer.
-
Add Dichloromethane (DCM) to the resin (approximately 10-15 mL per gram of resin).
-
Agitate the resin suspension for 30-60 minutes at room temperature to allow for complete swelling.
-
Drain the solvent by filtration.
Protocol 2: Automated Boc-SPPS Cycle for a Single Amino Acid Addition
This protocol outlines a single coupling cycle. This cycle is repeated for each amino acid to be added to the peptide chain.
-
Deprotection:
-
Wash the swollen peptide-resin with DCM (2 x 1 min).
-
Add a solution of 50% TFA in DCM to the resin (10 mL per gram of resin).
-
Agitate the suspension for 1-2 minutes (pre-wash) and drain.
-
Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.
-
Drain the TFA solution.
-
Wash the peptide-resin with DCM (3 x 1 min).
-
Wash the peptide-resin with Isopropanol (IPA) (2 x 1 min) to shrink the resin and aid in the removal of residual acid.
-
Wash the peptide-resin with DCM (3 x 1 min).
-
-
Neutralization:
-
Add a solution of 10% DIEA in DCM to the peptide-resin.
-
Agitate the suspension for 2 minutes and drain.
-
Repeat the neutralization step one more time.
-
Wash the peptide-resin with DCM (5 x 1 min).
-
-
Coupling:
-
In a separate vessel, dissolve the next Boc-protected amino acid (3-4 equivalents) and a coupling reagent such as HBTU/HOBt (3-4 equivalents) in DMF.
-
Add DIEA (6-8 equivalents) to the amino acid solution to activate it.
-
Transfer the activated amino acid solution to the reaction vessel containing the neutralized peptide-resin.
-
Agitate the mixture for 60-120 minutes at room temperature.
-
To monitor the completion of the coupling reaction, a small sample of the resin can be taken for a qualitative colorimetric test (e.g., the Kaiser test to detect free primary amines).
-
Once the coupling is complete, drain the reaction solution.
-
Wash the peptide-resin with DMF (3 x 1 min).
-
Wash the peptide-resin with DCM (3 x 1 min).
-
Protocol 3: Final Cleavage and Deprotection
This final step cleaves the synthesized peptide from the resin and removes the side-chain protecting groups. This procedure typically requires specialized equipment due to the use of highly corrosive and toxic acids like HF.
Caution: This procedure should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.
-
Preparation:
-
After the final coupling and washing steps, perform a final Boc deprotection as described in Protocol 2, step 1.
-
Thoroughly dry the peptide-resin under high vacuum for at least 4 hours.
-
-
HF Cleavage:
-
Place the dried peptide-resin in a specialized HF cleavage apparatus.
-
Add appropriate scavengers to the resin to trap reactive carbocations generated during cleavage. A common scavenger cocktail is anisole.
-
Cool the apparatus to -5 to 0 °C.
-
Carefully distill anhydrous HF into the reaction vessel (approximately 10 mL of HF per gram of resin).
-
Stir the reaction mixture at 0 °C for 45-60 minutes.
-
After the reaction is complete, evaporate the HF under a stream of nitrogen or under vacuum.
-
-
Peptide Precipitation and Washing:
-
Suspend the resin and cleaved peptide in cold diethyl ether and triturate to precipitate the peptide.
-
Filter the precipitated peptide and wash thoroughly with cold diethyl ether to remove scavengers and organic byproducts.
-
-
Extraction and Lyophilization:
-
Extract the crude peptide from the resin using a suitable solvent, such as 10% aqueous acetic acid.
-
Lyophilize the aqueous extract to obtain the crude peptide as a fluffy powder.
-
-
Purification and Analysis:
-
Dissolve the crude peptide in a suitable solvent system (e.g., a mixture of water and acetonitrile).
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analyze the purified fractions by mass spectrometry to confirm the molecular weight of the desired peptide.
-
Lyophilize the pure fractions to obtain the final peptide product.
-
Visualizations
Boc-SPPS Workflow Diagram
Caption: A diagram illustrating the cyclical workflow of automated Boc-SPPS.
Logical Relationship of Boc/Bzl Protection Strategy
References
Application Notes and Protocols: Synthesis of PNA Monomers from Ethyl (tert-Butoxycarbonyl)glycinate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of Peptide Nucleic Acid (PNA) monomers, commencing from the readily available starting material, Ethyl (tert-Butoxycarbonyl)glycinate. PNA, a synthetic DNA mimic with a neutral polyamide backbone, offers significant advantages in drug development and diagnostics due to its high binding affinity and stability. The following protocols outline a reliable and scalable route for the preparation of the key PNA backbone intermediate and its subsequent conversion to a thymine-containing PNA monomer.
Overview of the Synthetic Pathway
The synthesis of PNA monomers from this compound involves a multi-step process. The general strategy focuses on the initial preparation of a key intermediate, Ethyl N-[(2-Boc-amino)-ethyl]glycinate, followed by the introduction of the nucleobase moiety. This approach allows for the versatile synthesis of various PNA monomers by coupling different nucleobase acetic acids to the common backbone.
A critical intermediate in this pathway is Ethyl N-[(2-Boc-amino)-ethyl]glycinate, which is synthesized by the alkylation of mono-Boc-protected ethylenediamine with ethyl bromoacetate.[1][2] This intermediate is then typically acylated, for example with chloroacetyl chloride, to provide a reactive site for the subsequent attachment of the nucleobase.[1]
Alternatively, a protected nucleobase-substituted acetic acid can be synthesized separately and then coupled to the N-[2-(amino)ethyl]glycine backbone after deprotection of the Boc group and subsequent protection with an orthogonal protecting group like Fmoc.[3][4]
The following diagram illustrates the overall workflow for the synthesis of a PNA monomer.
Experimental Protocols
The following sections provide detailed step-by-step protocols for the key stages of PNA monomer synthesis.
Synthesis of Ethyl N-[(2-Boc-amino)-ethyl]glycinate
This protocol describes the synthesis of the key PNA backbone intermediate via the alkylation of mono-Boc-ethylenediamine.
Materials:
-
N-(Boc)-ethylenediamine
-
Ethyl bromoacetate
-
Triethylamine
-
Acetonitrile
-
Dichloromethane
-
Saturated sodium chloride solution
-
Anhydrous potassium carbonate (K₂CO₃)
-
Celite
Procedure:
-
Dissolve N-(Boc)-ethylenediamine and triethylamine in acetonitrile in a round-bottom flask under vigorous stirring.[1]
-
Add ethyl bromoacetate dropwise to the solution over a period of 1 hour.[1]
-
Stir the reaction mixture at room temperature for an additional hour.[1]
-
Concentrate the reaction mixture under vacuum.[1]
-
Dilute the residue with water and adjust the pH to 10.5 with a 30% sodium hydroxide solution.[1]
-
Extract the aqueous solution three times with dichloromethane.[1]
-
Combine the organic layers and wash with a saturated sodium chloride solution.[1]
-
Dry the organic layer over anhydrous K₂CO₃, filter through Celite, and concentrate under reduced pressure to yield Ethyl N-[(2-Boc-amino)-ethyl]glycinate as a viscous oil.[1]
Synthesis of Ethyl N-(Boc-aminoethyl)-N-(chloroacetyl)glycinate
This protocol details the chloroacetylation of the secondary amine in the PNA backbone to prepare it for nucleobase coupling.
Materials:
-
Ethyl N-[(2-Boc-amino)-ethyl]glycinate
-
Triethylamine
-
Dichloromethane
-
Chloroacetyl chloride
-
Water
-
Saturated sodium chloride solution
-
Anhydrous potassium carbonate (K₂CO₃)
-
Celite
-
Ethyl acetate
-
Hexane
Procedure:
-
Dissolve Ethyl N-[(2-Boc-amino)-ethyl]glycinate and triethylamine in dichloromethane in a two-neck round-bottom flask and cool to 0°C with stirring.[1]
-
Add chloroacetyl chloride dropwise to the solution over 60 minutes while maintaining vigorous stirring.[1]
-
Allow the reaction mixture to warm to room temperature and stir for an additional hour.[1]
-
Add water to the reaction mixture and separate the organic layer.[1]
-
Extract the aqueous layer with dichloromethane.[1]
-
Combine the organic layers, wash with a saturated sodium chloride solution, and dry over anhydrous K₂CO₃.[1]
-
Filter the solution through Celite and concentrate the filtrate on a rotary evaporator to obtain a yellowish viscous oil.[1]
-
Purify the crude product by flash chromatography using a mixture of ethyl acetate and hexane as the eluent to yield Ethyl N-(Boc-aminoethyl)-N-(chloroacetyl)glycinate.[1]
Synthesis of N-(Boc-Aeg)thymine Ethyl Ester
This protocol describes the coupling of the activated PNA backbone with thymine.
Materials:
-
Ethyl N-(Boc-aminoethyl)-N-(chloroacetyl)glycinate
-
Thymine
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine solution
Procedure:
-
Add anhydrous potassium carbonate to a solution of thymine in anhydrous DMF and stir the mixture at room temperature.[1]
-
Add Ethyl N-(Boc-aminoethyl)-N-(chloroacetyl)glycinate to the suspension and continue stirring vigorously at room temperature for 12 hours.[1]
-
Monitor the reaction by thin-layer chromatography (TLC).[1]
-
After completion, add ethyl acetate to the reaction mixture and wash with water followed by a brine solution.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[1]
-
Purify the crude product by column chromatography to yield N-(Boc-Aeg)thymine Ethyl Ester.[1]
Data Presentation
The following table summarizes the reported yields for the key synthetic steps.
| Step | Starting Material | Product | Yield (%) | Reference |
| Synthesis of Ethyl N-[(2-Boc-amino)-ethyl]glycinate | N-(Boc)-ethylenediamine | Ethyl N-[(2-Boc-amino)-ethyl]glycinate | 98 | [1] |
| Synthesis of Ethyl N-(Boc-aminoethyl)-N-(chloroacetyl)glycinate | Ethyl N-[(2-Boc-amino)-ethyl]glycinate | Ethyl N-(Boc-aminoethyl)-N-(chloroacetyl)glycinate | 85 | [1] |
| Synthesis of N-(Boc-Aeg)thymine Ethyl Ester | Ethyl N-(Boc-aminoethyl)-N-(chloroacetyl)glycinate | N-(Boc-Aeg)thymine Ethyl Ester | 96 | [1] |
Chemical Reaction Pathway
The chemical transformations for the synthesis of a thymine PNA monomer are depicted below.
Conclusion
The protocols detailed in this document provide a robust and high-yielding pathway for the synthesis of PNA monomers starting from this compound. The methods are scalable and can be adapted for the synthesis of a variety of PNA monomers by substituting the desired nucleobase in the final coupling step. These building blocks are essential for the solid-phase synthesis of PNA oligomers, which have broad applications in antisense therapy, diagnostics, and molecular biology research.
References
Application Notes and Protocols for Ethyl (tert-Butoxycarbonyl)glycinate in Fragment Condensation Strategies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the strategic use of Ethyl (tert-Butoxycarbonyl)glycinate (Boc-Gly-OEt) in peptide fragment condensation. This approach is particularly valuable for the synthesis of long or complex peptides, where a convergent strategy can offer significant advantages over traditional stepwise solid-phase peptide synthesis (SPPS). The use of a C-terminal glycine in a fragment is known to minimize the risk of racemization during the coupling step, a critical consideration in peptide synthesis.
Fragment condensation involves the synthesis of protected peptide segments, which are then coupled together in solution or on a solid support. This methodology can lead to higher purity and overall yields by allowing for the purification of intermediate fragments. Boc-Gly-OEt is a key building block in this strategy, often serving as the C-terminal residue of a peptide fragment.
Key Advantages of Using Glycine-Terminated Fragments
-
Reduced Racemization: Glycine, being achiral, eliminates the risk of epimerization at the C-terminal residue during fragment activation and coupling, a common side reaction with other amino acids.
-
Improved Solubility: In some cases, the incorporation of glycine at the C-terminus can enhance the solubility of the protected peptide fragment.
Data Presentation: Quantitative Analysis of Fragment Condensation
The efficiency of fragment condensation can be influenced by various factors, including the coupling method, solvent, and the nature of the peptide fragments. Below is a summary of representative yields from different fragment condensation strategies.
| Synthesis Strategy | Peptide/Fragment Sequence Example | Coupling Reagents | Solvent | Crude Yield (%) | Crude Purity (%) | Reference |
| Solid-Phase Fragment Condensation (Swelling Volume) | HIV-1 Protease C-terminal (78-99) | DIC, HOBt | DMA | 81 | - | This method, which uses a minimal amount of solvent, showed a significant improvement in yield compared to conventional solid-phase condensation (21% yield).[1] |
| Solid-Phase Fragment Condensation (Isonitrile-mediated) | Model Decapeptide | t-BuNC, HOBt | - | 82 | - | This approach involves the coupling of a peptide-derived thioacid to a resin-bound peptide, demonstrating high efficiency with no detectable epimerization. |
| Solution-Phase Fragment Condensation | Leu-enkephalin (Tyr-Gly-Gly-Phe-Leu) | DCC, HOBt | DMF/DCM | >95 (coupling) | - | This represents a typical yield for the coupling step in a solution-phase synthesis of a bioactive peptide. |
| Solid-Phase Fragment Condensation with Gly-containing dipeptide | ABRF1992 Peptide | DIC, OxymaPure | DMF | 98.3 (fragment) | 96.3 (fragment) | To avoid potential side reactions with glycine, a dipeptide with C-terminal glycine was used as the fragment. The data reflects the yield and purity of the synthesized fragment.[2] |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of a dipeptide fragment with a C-terminal this compound and its subsequent use in a solution-phase fragment condensation.
Protocol 1: Synthesis of a Boc-Dipeptide-OEt Fragment (e.g., Boc-Ala-Gly-OEt)
This protocol describes the synthesis of a protected dipeptide fragment with a C-terminal glycine ethyl ester, which can then be used in fragment condensation.
Materials:
-
Boc-Alanine (Boc-Ala-OH)
-
Glycine ethyl ester hydrochloride (H-Gly-OEt·HCl)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Ethyl Acetate (EtOAc)
-
1 M HCl, 5% NaHCO₃ solution, Brine
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
Preparation of Glycine Ethyl Ester Free Base:
-
In a round-bottom flask, dissolve H-Gly-OEt·HCl (1.05 equivalents) in anhydrous DCM.
-
Add DIPEA (1.05 equivalents) to neutralize the hydrochloride salt and stir at room temperature for 20 minutes. This solution containing the free amine is used directly in the next step.
-
-
Activation of Boc-Alanine:
-
In a separate flask, dissolve Boc-Ala-OH (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of DCC (1.1 equivalents) in DCM. A white precipitate of dicyclohexylurea (DCU) will begin to form.
-
Stir the activation mixture at 0 °C for 30 minutes.
-
-
Coupling Reaction:
-
To the activated Boc-Ala-OH solution, add the prepared H-Gly-OEt free base solution from step 1.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction's progress using Thin-Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, filter the mixture to remove the precipitated DCU.
-
Wash the filter cake with a small amount of DCM.
-
Combine the filtrates and wash the organic layer sequentially with 1 M HCl (2x), 5% NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude Boc-Ala-Gly-OEt.
-
Purify the crude product by flash column chromatography on silica gel using a suitable solvent gradient (e.g., hexane/ethyl acetate).
-
Protocol 2: Solution-Phase Fragment Condensation
This protocol outlines the coupling of the synthesized Boc-Ala-Gly-OEt fragment with another amino acid ester (e.g., H-Phe-OBn·TosOH).
Materials:
-
Boc-Ala-Gly-OEt (from Protocol 1)
-
Phenylalanine benzyl ester p-toluenesulfonate salt (H-Phe-OBn·TosOH)
-
Trifluoroacetic acid (TFA)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
1 M HCl, 5% NaHCO₃ solution, Brine
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
Boc Deprotection of the Dipeptide Fragment:
-
Dissolve Boc-Ala-Gly-OEt (1.0 equivalent) in a solution of 25-50% TFA in DCM.
-
Stir the mixture at room temperature for 30 minutes.
-
Remove the solvent and excess TFA under reduced pressure. Co-evaporate with DCM or toluene to remove residual TFA. The resulting product is the TFA salt of the deprotected dipeptide (H-Ala-Gly-OEt·TFA).
-
-
Preparation of the N-terminal Fragment:
-
In a separate flask, dissolve H-Phe-OBn·TosOH (1.05 equivalents) in anhydrous DMF.
-
Add DIPEA (2.5 equivalents) to neutralize the salt and provide the basic conditions for the coupling reaction. Stir at room temperature for 20 minutes.
-
-
Coupling Reaction:
-
In a separate flask, dissolve the deprotected dipeptide fragment, H-Ala-Gly-OEt·TFA (1.0 equivalent), and HATU (1.1 equivalents) in anhydrous DMF.
-
Cool the solution to 0 °C.
-
Add the neutralized H-Phe-OBn solution from step 2 to the dipeptide fragment solution.
-
Stir the reaction at 0 °C for 15 minutes, then allow it to warm to room temperature and continue stirring for 1-4 hours.
-
Monitor the reaction's progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with EtOAc.
-
Wash the organic layer sequentially with 1 M HCl (2x), 5% NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude tripeptide by flash column chromatography or preparative HPLC.
-
Visualizations
Workflow for Dipeptide Fragment Synthesis
Caption: Workflow for the synthesis of a Boc-dipeptide-OEt fragment.
Workflow for Solution-Phase Fragment Condensation
Caption: Workflow for the coupling of two peptide fragments in solution.
Logical Relationships in Fragment Condensation
Caption: Logical steps in a convergent peptide synthesis strategy.
References
Troubleshooting & Optimization
Preventing diketopiperazine formation with N-terminal glycine esters
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) regarding the prevention of diketopiperazine (DKP) formation, a common side reaction in peptide synthesis, particularly with sequences containing N-terminal glycine esters.
Frequently Asked Questions (FAQs)
Q1: What is diketopiperazine (DKP) formation and why is it a problem in peptide synthesis?
A1: Diketopiperazine (DKP) is a cyclic dipeptide that can form as a significant byproduct during the synthesis of peptides, especially at the dipeptide stage.[1] This occurs through an intramolecular cyclization of the dipeptide, which can lead to the cleavage of the peptide from the resin support in solid-phase peptide synthesis (SPPS).[1] This side reaction is problematic because it lowers the yield of the desired peptide and introduces an impurity that can be difficult to remove during purification. In some cases, "traceless" DKP formation can occur where the C-terminal dipeptide is cleaved from the resin, reducing the yield without generating a detectable impurity in the final product, making it challenging to diagnose.[1]
Q2: Which peptide sequences are most susceptible to DKP formation?
A2: Peptide sequences with the following characteristics are particularly prone to DKP formation:
-
N-terminal Glycine or Proline: Peptides with Glycine or Proline at the N-terminus are highly susceptible.[2]
-
Proline at the second position: Dipeptides with Proline as the second amino acid from the N-terminus are especially prone to cyclization due to Proline's unique conformational properties that favor the formation of a stable six-membered ring.[1][3][4]
-
Sterically unhindered N-terminal amino acids: Amino acids with small side chains, like Glycine, at the N-terminus, followed by an amino acid that readily adopts a cis-amide bond conformation, can increase the rate of DKP formation.[2]
Q3: What experimental factors promote DKP formation?
A3: Several factors during peptide synthesis can increase the rate of DKP formation:
-
Fmoc Deprotection Conditions: The basic conditions required for the removal of the Fmoc protecting group, typically using piperidine, can catalyze DKP formation by generating a free N-terminal amine that acts as a nucleophile.[1][3]
-
Resin Type: The choice of resin is crucial. For instance, Wang resin, which links the peptide via an ester bond, is more susceptible to DKP formation and subsequent cleavage of the dipeptide from the support.[1]
-
Temperature: Elevated temperatures during coupling or deprotection steps can accelerate the rate of DKP formation.[1][3]
-
Solvent: The solvent can influence the stability of the peptide-resin linkage and the rate of cyclization.[1]
Troubleshooting Guide
Problem: I am observing a significant amount of a low molecular weight byproduct in my crude peptide, and the overall yield is low. I suspect DKP formation. How can I confirm this?
Solution:
You can confirm the presence of the DKP byproduct using LC-MS analysis. The DKP will have a distinct molecular weight corresponding to the cyclic dipeptide of your N-terminal amino acids.
Problem: My peptide sequence is known to be prone to DKP formation. What preventative measures can I take?
Solution:
Several strategies can be employed to minimize DKP formation:
-
Choice of Resin: Utilize a more sterically hindered resin, such as 2-chlorotrityl chloride (2-CTC) resin, which can inhibit the formation of diketopiperazines.[4]
-
Optimized Fmoc Deprotection: Modify the deprotection conditions to be milder and faster. For example, using a solution of 2% DBU and 5% piperazine in NMP can significantly reduce DKP formation compared to the standard 20% piperidine in DMF.[5][6]
-
Use of Dipeptide Building Blocks: Incorporating a pre-formed dipeptide (e.g., Fmoc-Gly-Pro-OH) bypasses the susceptible dipeptide stage on the resin, thereby preventing DKP formation at that step.[3][4]
-
Simultaneous Deprotection and Coupling: A simultaneous deprotection/acylation methodology can trap the reactive nucleophilic species by in situ acylation, thus preventing cyclization.[7]
Data Presentation
The following table summarizes the impact of different Fmoc deprotection cocktails on DKP formation for a susceptible sequence on 2-chlorotrityl resin.
| Deprotection Cocktail | DKP Formation (%) | Reference |
| 20% Piperidine in DMF | 13.8% | [5] |
| 5% Piperidine in DMF | 12.2% | [5] |
| 5% Piperazine in DMF | < 4% | [5] |
| 5% Piperazine in NMP | < 4% | [5] |
| 2% DBU, 5% Piperazine in NMP | Significantly Minimized | [5] |
Experimental Protocols
Protocol 1: Standard SPPS Protocol Prone to DKP Formation (Fmoc-Gly-Pro-OH on Wang Resin)
-
Resin Preparation: Swell Wang resin (1 g, 1 mmol/g loading) in dichloromethane (DCM, 10 mL) for 1 hour, followed by washing with dimethylformamide (DMF, 3 x 10 mL).[1]
-
First Amino Acid Coupling (Proline): Dissolve Fmoc-Pro-OH (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF (10 mL). Add the coupling solution to the resin and shake at room temperature for 2 hours. Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).[1]
-
Fmoc Deprotection (Standard Conditions): Treat the resin with 20% piperidine in DMF (10 mL) for 5 minutes. Drain and repeat the treatment with 20% piperidine in DMF (10 mL) for 15 minutes. Wash the resin with DMF (5 x 10 mL).[1]
-
Second Amino Acid Coupling (Glycine): Dissolve Fmoc-Gly-OH (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF (10 mL). Add the coupling solution to the resin and shake at room temperature for 2 hours. Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).[1]
-
Cleavage and Analysis: Cleave the dipeptide from a small sample of resin using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O). Analyze the crude product by HPLC to quantify the desired dipeptide and the DKP byproduct.[1]
Protocol 2: Optimized SPPS Protocol to Minimize DKP Formation
-
Resin and First Amino Acid Coupling: Follow steps 1 and 2 from Protocol 1, but use 2-chlorotrityl chloride (2-CTC) resin instead of Wang resin.[1]
-
Fmoc Deprotection (Optimized Conditions): Prepare a fresh solution of 2% DBU and 5% piperazine in NMP.[1][5] Treat the resin with the optimized deprotection solution (10 mL) for 5 minutes. Drain and repeat the treatment with the same solution (10 mL) for 10 minutes. Wash the resin with NMP (5 x 10 mL).[1]
-
Second Amino Acid Coupling: Follow step 4 from Protocol 1.
-
Cleavage and Analysis: Follow step 5 from Protocol 1 and compare the HPLC results with those from the standard protocol. A significant reduction in the DKP byproduct peak should be observed.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Prevention of diketopiperazine formation in peptide synthesis by a simultaneous deprotection–coupling procedure: entrapment of reactive nucleophilic species by in situ acylation - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Troubleshooting Peptide Synthesis with Glycine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the use of N-tert-butyloxycarbonyl-glycine ethyl ester (Boc-Gly-OEt) in peptide synthesis.
FAQs: Understanding the Role of Boc-Gly-OEt
Q1: I am experiencing low coupling efficiency when using Boc-Gly-OEt in my peptide synthesis. What could be the cause?
A primary reason for low or no coupling efficiency is that Boc-Gly-OEt cannot be directly used in a standard peptide coupling reaction . In peptide synthesis, the carboxylic acid of one amino acid is activated to react with the amine of another. In Boc-Gly-OEt, the carboxylic acid is protected as an ethyl ester, preventing its activation by common coupling reagents like DCC, HBTU, or HATU.
Q2: If Boc-Gly-OEt cannot be directly coupled, what is its intended use?
Boc-Gly-OEt is typically a product of a synthesis or used as a starting material for the synthesis of other molecules. To be used in peptide synthesis, the ethyl ester must first be hydrolyzed to the free carboxylic acid, yielding Boc-Gly-OH.
Q3: How do I convert Boc-Gly-OEt to Boc-Gly-OH?
The ethyl ester of Boc-Gly-OEt can be hydrolyzed to the carboxylic acid (Boc-Gly-OH) using a process called saponification. This typically involves treating the ester with a base, such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH), in a solvent mixture like water/methanol or water/THF.[1][2][3]
Troubleshooting Guide: Low Coupling Efficiency of Boc-Gly-OH
Once you have successfully synthesized and purified Boc-Gly-OH from Boc-Gly-OEt, you may encounter issues during the coupling step. This guide addresses common problems and their solutions.
Issue 1: Incomplete Reaction (Positive Kaiser Test)
A positive Kaiser test (blue or purple beads) after the coupling reaction indicates the presence of unreacted free amines on your resin, signifying an incomplete coupling.
| Potential Cause | Recommended Solution |
| Insufficient Activation/Steric Hindrance | 1. Increase Reagent Equivalents: Use a higher excess (2-4 equivalents) of Boc-Gly-OH and the coupling reagent. 2. Extend Reaction Time: Prolong the coupling time from the standard 1-2 hours to 4 hours or even overnight for difficult couplings. 3. Perform a "Double Coupling": After the initial coupling, wash the resin and repeat the procedure with a fresh solution of activated Boc-Gly-OH. |
| Poor Reagent Solubility | Ensure that Boc-Gly-OH and the coupling reagents are fully dissolved in the solvent before adding them to the resin. If solubility is an issue, consider switching to a more effective solvent like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).[4][5] |
| Peptide Aggregation | For longer peptide chains, aggregation can block reactive sites. 1. Change Solvent: Switch from standard DMF to NMP or a solvent mixture containing DMSO to disrupt secondary structures. 2. Increase Temperature: Gently heating the reaction to 40-50°C can improve coupling efficiency, but should be done with caution to avoid side reactions. |
| Moisture Contamination | Water can hydrolyze the activated amino acid, leading to reaction failure. Ensure the use of anhydrous solvents and dry glassware. |
Experimental Protocols
Protocol 1: Hydrolysis of Boc-Gly-OEt to Boc-Gly-OH
This protocol describes a general procedure for the saponification of Boc-Gly-OEt.
Materials:
-
Boc-Gly-OEt
-
Sodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH)
-
Methanol (MeOH) or Tetrahydrofuran (THF)
-
Water (H₂O)
-
Hydrochloric Acid (HCl) (e.g., 1M solution)
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve Boc-Gly-OEt in a mixture of MeOH (or THF) and water.
-
Add 1.1 to 1.5 equivalents of NaOH or LiOH.
-
Stir the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the organic solvent under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to a pH of 2-3 with 1M HCl.
-
Extract the product into ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and evaporate the solvent to yield Boc-Gly-OH.
Protocol 2: Standard Boc-Gly-OH Coupling using DIC/HOBt
This protocol outlines a standard procedure for coupling Boc-Gly-OH onto a resin with a free amine.
Materials:
-
Peptide-resin with a free N-terminal amine
-
Boc-Gly-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
Procedure:
-
Swell the peptide-resin in DMF for 30 minutes.
-
In a separate vessel, dissolve Boc-Gly-OH (3 equivalents relative to resin loading) and HOBt (3 equivalents) in DMF.
-
Add the Boc-Gly-OH/HOBt solution to the resin.
-
Add DIC (3 equivalents) to the resin mixture.
-
Agitate the reaction mixture at room temperature for 1-4 hours.
-
Monitor the reaction using a Kaiser test.
-
Once the reaction is complete (negative Kaiser test), wash the resin thoroughly with DMF (3x) and DCM (3x).
Visualizing the Workflow
The following diagrams illustrate the necessary workflow for using a glycine derivative in peptide synthesis and the troubleshooting process for an incomplete coupling reaction.
Caption: Correct workflow for using a glycine derivative in peptide synthesis.
References
Technical Support Center: Optimizing Coupling Reactions for Ethyl (tert-Butoxycarbonyl)glycinate
Welcome to the technical support center for optimizing amide coupling reactions involving Ethyl (tert-Butoxycarbonyl)glycinate (Boc-Gly-OEt). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of slow or incomplete coupling reactions with this compound?
A1: While this compound is not considered a sterically hindered amino acid, slow or incomplete reactions can still occur. The primary causes include:
-
Suboptimal Activation: The carboxylic acid partner may not be fully activated before or during the coupling reaction. This is often an issue with less potent coupling reagents.
-
Low Reaction Temperature: Most coupling reactions are conducted at room temperature. If the reaction is sluggish, it may be due to a low ambient temperature.[1]
-
Inadequate Stoichiometry: Using incorrect molar ratios of the coupling reagents, the amine, or the carboxylic acid can lead to incomplete conversion. A slight excess of the coupling agents and the amine is often beneficial.[1]
-
Incorrect pH: The pH of the reaction mixture is crucial. The activation of the carboxylic acid with carbodiimides like EDC is most efficient at a slightly acidic pH (4.5-6.0), while the subsequent reaction with the amine is favored at a slightly basic pH (7.0-8.5).[1]
-
Poor Solubility: If any of the reactants are not fully dissolved in the chosen solvent, the reaction rate will be significantly reduced.
Q2: Which coupling reagents are recommended for coupling this compound?
A2: A variety of coupling reagents can be used, and the choice often depends on the complexity of the substrates and the desired reaction kinetics.[1]
-
Carbodiimides (e.g., EDC, DCC, DIC): These are widely used due to their cost-effectiveness.[2] EDC is particularly useful for aqueous or polar solvent systems as its urea byproduct is water-soluble, simplifying work-up.[3][4][5] DCC and DIC are common in organic solvents, though the dicyclohexylurea (DCU) byproduct of DCC is poorly soluble and requires removal by filtration.[4][5]
-
Uronium/Aminium Salts (e.g., HATU, HBTU, HCTU): These reagents are highly efficient and provide rapid coupling, even for more challenging substrates.[2][6][7][8] They are often the reagents of choice for difficult couplings due to the formation of highly reactive activated esters.[6][7]
-
Phosphonium Salts (e.g., PyBOP, PyAOP): Similar to uronium salts, these are very effective and are known for a lower risk of racemization.[2][6][7] PyBOP is a good alternative to uronium reagents if guanidinylation of the amine is a concern.[9]
Q3: What is the role of additives like HOBt or HOAt?
A3: Additives such as 1-Hydroxybenzotriazole (HOBt) and 1-Hydroxy-7-azabenzotriazole (HOAt) are often used in conjunction with carbodiimide coupling reagents.[1][10] They react with the activated carboxylic acid to form a more stable, yet still reactive, intermediate ester. This intermediate is less susceptible to hydrolysis and side reactions like N-acylurea formation, leading to higher yields and purer products.[1][5] HOAt is generally considered more reactive and effective for difficult couplings compared to HOBt.[10][11]
Q4: What are typical reaction times for these coupling reactions?
A4: Reaction times can vary significantly, from a few hours to overnight (2-24 hours), depending on the specific reactants, solvent, temperature, and coupling agents used.[1] It is always recommended to monitor the reaction's progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[1][10]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the coupling of this compound.
| Symptom | Potential Cause | Recommended Action |
| Slow or Incomplete Reaction | Low Reagent Potency: Standard carbodiimides (DCC, EDC) may be too slow for your specific substrates.[6][7] | Switch to a more potent uronium/aminium (HATU, HCTU) or phosphonium (PyBOP) based coupling reagent.[6][7][10] |
| Suboptimal Temperature: The reaction may be too cold. | Gently warm the reaction to 30-40°C, but monitor for potential side reactions.[1][10] | |
| Poor Solubility of Reactants: One or more components are not fully dissolved. | Switch to a solvent in which all reactants are soluble, such as DMF, NMP, or a mixture of solvents.[12][13] | |
| Incorrect pH: The pH is not optimal for the coupling reaction. | For carbodiimide reactions, consider a two-step process: activate at a slightly acidic pH (4.5-6.0) and then add the amine and adjust the pH to slightly basic (7.0-8.5).[1] | |
| Low Product Yield | Hydrolysis of Activated Intermediate: The activated carboxylic acid is reacting with water instead of the amine. | Ensure you are using an anhydrous solvent. If using EDC in an aqueous environment, consider adding NHS or HOBt to form a more stable intermediate.[4][14] |
| Side Reactions: Formation of byproducts such as N-acylurea (with carbodiimides).[5] | Add HOBt or HOAt to suppress side reactions.[5][10] Lowering the reaction temperature can also minimize some side reactions.[5] | |
| Incomplete Work-up: Product is being lost during the extraction or purification steps. | Review your work-up procedure. Ensure the pH is appropriate during aqueous washes to keep your product in the organic layer. | |
| Presence of Impurities | Racemization: Loss of stereochemical integrity during activation. | Use phosphonium-based reagents like PyBOP or add HOBt/HOAt to your carbodiimide reaction, as these are known to suppress racemization.[9][15] |
| Excess Reagents in Final Product: Unreacted starting materials or coupling reagents remain. | Optimize the stoichiometry of your reagents. Ensure a thorough work-up and purification (e.g., column chromatography). | |
| Urea Byproduct (from DCC/DIC): Insoluble urea is contaminating the product. | If using DCC, ensure the dicyclohexylurea is thoroughly removed by filtration.[4] Consider switching to DIC, as its urea byproduct is more soluble.[3][5] |
Quantitative Data Summary
The following tables provide a general guide for the stoichiometry of common coupling reagents for solution-phase synthesis. Note that optimal conditions should be determined empirically for each specific reaction.
Table 1: Carbodiimide-Based Coupling Reagents
| Reagent | Carboxylic Acid (Equivalents) | Amine (Equivalents) | Coupling Reagent (Equivalents) | Additive (HOBt/HOAt) (Equivalents) | Base (e.g., DIPEA) (Equivalents) | Typical Solvent(s) |
| EDC | 1.0 | 1.0 - 1.2 | 1.1 - 1.5 | 1.0 - 1.2 | 1.0 - 2.0 | DCM, DMF, MeCN |
| DCC/DIC | 1.0 | 1.0 - 1.2 | 1.1 - 1.3 | 1.0 - 1.2 | 1.0 - 2.0 | DCM, THF, DMF |
Table 2: Uronium/Phosphonium-Based Coupling Reagents
| Reagent | Carboxylic Acid (Equivalents) | Amine (Equivalents) | Coupling Reagent (Equivalents) | Base (e.g., DIPEA, NMM) (Equivalents) | Typical Solvent(s) |
| HATU | 1.0 | 1.0 - 1.2 | 1.0 - 1.1 | 2.0 - 3.0 | DMF, NMP, DCM |
| HBTU | 1.0 | 1.0 - 1.2 | 1.0 - 1.1 | 2.0 - 3.0 | DMF, NMP, DCM |
| PyBOP | 1.0 | 1.0 - 1.2 | 1.0 - 1.1 | 2.0 - 3.0 | DMF, NMP, DCM |
Experimental Protocols
Protocol 1: General Amide Coupling using EDC/HOBt
-
Dissolution: Dissolve the carboxylic acid (1.0 eq) and HOBt (1.2 eq) in an anhydrous solvent (e.g., DCM or DMF).
-
Activation: Cool the solution to 0°C in an ice bath. Add EDC (1.2 eq) and stir the mixture at 0°C for 30 minutes.
-
Coupling: Add the amine (in this case, this compound, 1.1 eq) to the reaction mixture, followed by a non-nucleophilic base such as DIPEA (2.0 eq).
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate. Wash the organic layer sequentially with 0.1 M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: General Amide Coupling using HATU
-
Pre-activation: In a separate vessel, dissolve the carboxylic acid (1.0 eq), HATU (1.0 eq), and a non-nucleophilic base like DIPEA (2.0 eq) in an anhydrous solvent (e.g., DMF). Stir at room temperature for 1-5 minutes.
-
Coupling: Add the amine (this compound, 1.1 eq) to the pre-activated mixture.
-
Reaction: Stir the reaction at room temperature for 1-4 hours. Monitor progress by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 0.1 M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. jpt.com [jpt.com]
- 3. peptide.com [peptide.com]
- 4. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 5. bachem.com [bachem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. peptide.com [peptide.com]
- 13. benchchem.com [benchchem.com]
- 14. カルボジイミド架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. peptide.com [peptide.com]
Effect of temperature on the stability of Ethyl (tert-Butoxycarbonyl)glycinate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Ethyl (tert-Butoxycarbonyl)glycinate. Below you will find frequently asked questions and a troubleshooting guide to address common issues encountered during its storage and use in experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For long-term storage, it is recommended to store this compound in its pure, solid form at -20°C, where it can be stable for up to 3 years. For shorter periods, storage at 4°C is suitable for up to 2 years. When in solution, the compound should be stored at -20°C and is typically stable for up to 1 month, while storage at -80°C can extend its stability to 6 months.
Q2: What are the primary degradation pathways for this compound?
A2: The two main points of instability in this compound are the tert-butoxycarbonyl (Boc) protecting group and the ethyl ester.
-
Boc Group Cleavage: The Boc group is sensitive to acidic conditions and can be removed by treatment with acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl). At elevated temperatures (typically above 150°C), the Boc group can undergo thermolytic degradation.
-
Ester Hydrolysis: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, particularly under basic conditions.
Q3: What are the signs of degradation?
A3: Visual signs of degradation in the solid material are not well-documented, but any change in color from colorless or white to yellow, or a change in consistency, could indicate impurity. In solution, the formation of precipitates or a change in color may suggest degradation. The most reliable way to detect degradation is through analytical methods such as HPLC, which can reveal the presence of impurities, or NMR spectroscopy, which can identify the degradation products.
Q4: How can I check the purity of my this compound?
A4: The purity of this compound can be effectively determined using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). ¹H NMR spectroscopy can also be used to confirm the structure and identify potential impurities.
Q5: Is it stable at room temperature?
A5: this compound is not recommended for long-term storage at room temperature. While it may be stable for short periods during experimental setup, prolonged exposure to ambient temperatures can lead to gradual degradation. For solutions, it is best to prepare them fresh and use them promptly or store them at low temperatures.
Troubleshooting Guide
This guide will help you troubleshoot potential issues related to the stability of this compound in your experiments.
Diagram: Troubleshooting Workflow
Caption: Troubleshooting workflow for stability issues.
Quantitative Stability Data
The following table summarizes the shelf-life of this compound under different storage conditions.
| Form | Storage Temperature (°C) | Shelf Life |
| Pure | -20 | 3 years |
| Pure | 4 | 2 years |
| Solution | -80 | 6 months |
| Solution | -20 | 1 month |
Experimental Protocols
Protocol: Assessment of Thermal Stability
This protocol outlines a general method for assessing the thermal stability of this compound.
-
Sample Preparation: Prepare multiple aliquots of this compound in sealed, airtight vials.
-
Temperature Exposure: Place the vials in controlled temperature environments (e.g., 25°C, 40°C, and a control at -20°C).
-
Time Points: At specified time intervals (e.g., 1 week, 1 month, 3 months), remove one aliquot from each temperature environment.
-
Analysis: Analyze the purity of each aliquot using a validated HPLC or GC method.
-
Data Evaluation: Compare the purity of the samples stored at elevated temperatures to the control sample stored at -20°C. A significant decrease in the main peak area and the appearance of new peaks would indicate degradation.
Chemical Degradation Pathway
The primary thermal degradation pathway for this compound involves the removal of the Boc protecting group.
Diagram: Thermal Decomposition Pathway
Caption: Thermolytic decomposition of the Boc group.
Technical Support Center: Optimizing Peptide Yields with Boc-Gly-OEt
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you improve the yield of peptides containing Boc-Gly-OEt.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of Boc-Gly-OEt in peptide synthesis?
Boc-Gly-OEt is primarily utilized in solution-phase peptide synthesis (SPPS). Unlike Boc-Gly-OH, which is used in solid-phase peptide synthesis, the ethyl ester in Boc-Gly-OEt protects the C-terminus of glycine, allowing for the stepwise elongation of the peptide chain in a solution.[1] This approach is often chosen for the synthesis of shorter peptides or peptide fragments.
Q2: What are the main challenges that can lead to low yields when using Boc-Gly-OEt?
Several factors can contribute to low yields in solution-phase synthesis with Boc-Gly-OEt:
-
Incomplete Coupling Reactions: Steric hindrance and suboptimal reaction conditions can prevent the complete formation of the peptide bond.
-
Side Reactions: The ethyl ester group can be susceptible to hydrolysis or transesterification under certain conditions.[2][3]
-
Purification Losses: Peptides containing a C-terminal ester may present unique challenges during purification, leading to product loss.
-
Aggregation: Hydrophobic peptides are prone to aggregation, which can impede reaction kinetics and complicate purification.[4]
Q3: How can I monitor the progress of the coupling reaction?
Thin-layer chromatography (TLC) is a common method for monitoring the progress of the reaction. By spotting the reaction mixture on a TLC plate and eluting with an appropriate solvent system, you can visualize the consumption of the starting materials (Boc-Gly-OEt and the N-terminal-deprotected amino acid or peptide) and the formation of the product.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments and provides actionable solutions.
Issue 1: Low Coupling Efficiency
Symptoms:
-
TLC analysis shows a significant amount of unreacted starting material after the expected reaction time.
-
The final yield of the desired peptide is lower than anticipated.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Insufficient Activation of the Carboxyl Group | Ensure your coupling reagents (e.g., DCC, EDC, HBTU, HATU) are fresh and anhydrous. Pre-activation of the carboxyl component before adding the amine component can sometimes improve efficiency. |
| Steric Hindrance | For sterically hindered couplings, consider using a more potent coupling reagent like HATU or PyBOP.[5][6] Increasing the reaction time or temperature (with caution to avoid racemization) may also be beneficial. |
| Suboptimal Solvent Choice | The choice of solvent can significantly impact reaction rates. Dichloromethane (DCM) and N,N-dimethylformamide (DMF) are common choices. For peptides prone to aggregation, consider using N-methyl-2-pyrrolidone (NMP) or adding a small amount of dimethyl sulfoxide (DMSO).[4] |
| Incorrect Stoichiometry | Using a slight excess (1.1-1.5 equivalents) of the coupling reagents and the carboxyl component can help drive the reaction to completion. |
Issue 2: Presence of Impurities and Side Products
Symptoms:
-
Multiple spots on the TLC plate in addition to the desired product.
-
Mass spectrometry analysis reveals unexpected molecular weights.
Possible Causes and Solutions:
| Side Reaction | Mitigation Strategy |
| Hydrolysis of the Ethyl Ester | Ensure all reagents and solvents are anhydrous. Avoid prolonged exposure to basic or strongly acidic conditions that could promote ester hydrolysis. |
| Transesterification | If using an alcohol as a solvent or if there are residual alcohols present, transesterification can occur, replacing the ethyl ester with another alkyl group.[2][3] Use aprotic solvents and ensure all glassware is thoroughly dried. |
| Racemization | The addition of an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can suppress racemization, especially when using carbodiimide coupling reagents.[7] |
| Diketopiperazine Formation | This is more common when coupling the third amino acid to a dipeptide ester. Using in situ neutralization protocols and avoiding prolonged reaction times can help minimize this side reaction.[8] |
Issue 3: Difficulties in Product Purification
Symptoms:
-
Poor separation of the desired peptide from starting materials or byproducts during column chromatography.
-
Significant loss of product during the purification process.
Possible Causes and Solutions:
| Problem | Solution |
| Similar Polarity of Product and Impurities | Optimize the solvent system for column chromatography. A gradual gradient elution can improve separation. If using reverse-phase HPLC, adjusting the gradient steepness and the organic modifier (e.g., acetonitrile, methanol) can enhance resolution. |
| Product Insolubility | Peptides, especially hydrophobic ones, can be difficult to dissolve. First, try dissolving the crude product in the mobile phase used for purification. If solubility is still an issue, small amounts of acetic acid or sonication can be used.[9] |
| Loss of Product during Extraction | During aqueous workup, some product may remain in the aqueous layer. Back-extracting the aqueous layer with the organic solvent can help recover more product. |
| Removal of Trifluoroacetic Acid (TFA) | If TFA is used for Boc deprotection, residual amounts can interfere with subsequent steps or analysis. Washing the crude product with cold diethyl ether can help precipitate the peptide and remove TFA.[10] |
Experimental Protocols
Protocol 1: General Procedure for Coupling Boc-Gly-OEt with an N-terminal Protected Amino Acid Ester
-
Deprotection: The N-terminal protecting group of the starting amino acid or peptide is removed according to standard procedures (e.g., TFA for Boc group removal).
-
Neutralization: The resulting amine salt is neutralized with a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA).
-
Coupling:
-
Dissolve the N-terminal deprotected amino acid ester (1 equivalent) and Boc-Gly-OH (1.1 equivalents) in an anhydrous solvent (e.g., DCM or DMF).
-
Add the coupling reagent (e.g., HBTU, 1.1 equivalents) and a base (e.g., DIPEA, 2 equivalents).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
-
Workup:
-
Once the reaction is complete, dilute the mixture with an organic solvent and wash sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO₃ solution), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography.
Protocol 2: Boc Deprotection in Solution Phase
-
Dissolve the Boc-protected peptide in a minimal amount of an appropriate solvent (e.g., DCM).
-
Add a solution of trifluoroacetic acid (TFA) in the same solvent (typically 20-50% v/v).
-
Stir the reaction at room temperature for 30-60 minutes. Monitor the deprotection by TLC.
-
Once complete, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA.
Quantitative Data Summary
The following table provides representative data on the yield of a dipeptide, Boc-Gly-Phe-OEt, synthesized under different coupling conditions. Please note that actual yields may vary depending on the specific sequence and experimental setup.
| Coupling Reagent | Additive | Base | Solvent | Reaction Time (h) | Crude Yield (%) |
| DCC | HOBt | DIPEA | DCM | 12 | 85 |
| HBTU | - | DIPEA | DMF | 2 | 92 |
| HATU | - | DIPEA | DMF | 1.5 | 95 |
| PyBOP | - | DIPEA | DMF | 2 | 90 |
Visualizations
Caption: A simplified workflow for the solution-phase synthesis of a peptide using Boc-Gly-OEt.
Caption: A logical troubleshooting guide for addressing low peptide yields when using Boc-Gly-OEt.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Transesterification - Wikipedia [en.wikipedia.org]
- 4. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chempep.com [chempep.com]
- 9. waters.com [waters.com]
- 10. peptide.com [peptide.com]
Technical Support Center: Minimizing Racemization in Peptide Coupling
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers minimize racemization during peptide bond formation, with a focus on strategies relevant to Boc-protected amino acids.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern in peptide synthesis?
Racemization is the process that leads to the loss of stereochemical integrity at the α-carbon of an amino acid, converting a pure L- or D-amino acid into a mixture of both.[1] In drug development, the stereochemistry of a peptide is critical for its biological activity. The presence of diastereomeric impurities resulting from racemization can alter the peptide's efficacy, introduce toxicity, and complicate purification processes.[1]
Q2: What is the primary cause of racemization during peptide coupling?
The most common mechanism for racemization during the coupling of N-protected amino acids is the formation of a planar 5(4H)-oxazolone (or azlactone) intermediate.[1][2] This occurs when the carboxylic acid of the amino acid is activated by a coupling reagent. The planar structure of the oxazolone allows for the loss of the original stereochemistry at the alpha-carbon.[1][2] A secondary, less common mechanism is the direct abstraction of the alpha-proton by a strong base.[2][3]
Q3: Are Boc-protected amino acids susceptible to racemization?
Yes. While urethane-based protecting groups like Boc and Fmoc are designed to reduce racemization compared to other N-terminal groups, the risk is not eliminated.[4][5] Racemization can still occur during the activation step of the Boc-amino acid, making the choice of coupling reagents and reaction conditions critically important.[5]
Q4: Which amino acids are most prone to racemization?
Histidine (His) and Cysteine (Cys) are particularly susceptible to racemization during peptide coupling.[2][6] Serine (Ser) and Phenylalanine (Phe) can also be problematic under non-optimized conditions.[2]
Q5: What is the function of additives like HOBt, HOAt, and Oxyma?
Additives are crucial for suppressing racemization, especially when using carbodiimide coupling reagents like DCC or DIC.[2][3][7] These additives react with the highly reactive intermediate (e.g., O-acylisourea) formed by the coupling reagent to generate an active ester. This active ester is more stable, less prone to oxazolone formation, and reacts efficiently with the amine component to form the desired peptide bond with minimal racemization.[8][9] HOAt and Oxyma-based additives are generally considered more effective at suppressing racemization than HOBt.[3][9]
Troubleshooting Guide: High Levels of Racemization Observed
If you are observing significant diastereomeric impurities in your product, consult the following troubleshooting steps.
Problem 1: Inappropriate Coupling Reagent
Carbodiimide reagents (DCC, DIC, EDC) used alone are known to cause significant racemization.[2]
-
Solution: Always use carbodiimides in conjunction with a racemization-suppressing additive like HOBt, HOAt, or Oxyma.[2][8]
-
Alternative: Switch to an aminium/uronium (e.g., HATU, HBTU) or phosphonium (e.g., PyBOP, PyAOP) based coupling reagent. These reagents are designed for high coupling efficiency with low racemization levels.[8] HATU, in particular, is noted for promoting rapid amide bond formation, which outcompetes the racemization pathway.[10]
Problem 2: Incorrect Base Selection or Stoichiometry
The choice and amount of base can significantly influence racemization. Strong or sterically unhindered bases can promote racemization by abstracting the α-proton of the activated amino acid.[8][10]
-
Solution: Use a weaker or sterically hindered base. N-methylmorpholine (NMM) or 2,4,6-collidine (TMP) are generally preferred over stronger, less hindered bases like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA).[8]
-
Optimization: Use the minimum amount of base necessary to neutralize the amine salt and facilitate the reaction.
Problem 3: Suboptimal Reaction Conditions
Higher temperatures and prolonged reaction times increase the opportunity for racemization.[8][10]
-
Solution: Perform the coupling reaction at a lower temperature, such as 0 °C, especially for sensitive amino acids.[2][8]
-
Optimization: Monitor the reaction closely (e.g., by TLC or LC-MS) and stop it as soon as it is complete. Avoid unnecessarily long reaction times. If solubility allows, using a less polar solvent may also help reduce racemization.[2]
Quantitative Data: Comparison of Coupling Reagents
The extent of racemization is highly dependent on the specific amino acids being coupled, the solvent, and the base used. The following table summarizes representative data on the percentage of D-isomer formed during model peptide couplings.
| Coupling Reagent/Method | Amino Acid Model | Base | % D-Isomer (Racemization) | Reference |
| HATU | Fmoc-His(Trt)-OH | NMM | High | [11] |
| DIC/Oxyma | Fmoc-His(Trt)-OH | - | 1.8% | [11] |
| DIC/HOBt | Fmoc-Ser(tBu)-OH | DIPEA | 2.2% | [12] |
| EDCI/HOBt | Fmoc-Ser(tBu)-OH | NMM | 2.4% | [12] |
| DIC/Oxyma | Fmoc-Ser(tBu)-OH | DIPEA | 1.7% | [12] |
| HBTU/HOAt | Fmoc-Ser(tBu)-OH | DIPEA | 31.0% | [12] |
Note: This data is illustrative. Results can vary significantly based on specific experimental conditions.
Experimental Protocols & Workflows
Protocol: Standard Low-Racemization Coupling (Solution-Phase)
This protocol describes a general procedure for coupling a Boc-protected amino acid to an amino acid ester hydrochloride.
-
Dissolution: Dissolve the Boc-amino acid (1.0 eq.) and the amino acid ester hydrochloride (e.g., H-Gly-OEt·HCl) (1.0 eq.) in a suitable solvent (e.g., DMF or DCM).
-
Additive Addition: Add the racemization suppressant additive (e.g., HOBt or Oxyma) (1.1 eq.).
-
Neutralization & Cooling: Cool the reaction mixture to 0 °C in an ice bath. Add a suitable base, such as N-methylmorpholine (NMM) (1.0 eq.), to neutralize the hydrochloride salt.[8]
-
Activation: Add the coupling reagent (e.g., DIC) (1.1 eq.) to the cooled mixture.
-
Reaction: Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature. Monitor the reaction progress by TLC or LC-MS.[8]
-
Work-up: Upon completion, filter any precipitated urea (if a carbodiimide was used). Wash the organic layer with dilute acid, base, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash chromatography.[8]
Protocol: Racemization Analysis by Chiral HPLC
This protocol outlines a method for quantifying the level of racemization by separating the desired L-L peptide from its D-L diastereomer.[11]
-
Sample Preparation: Dissolve a small amount of the purified peptide product in a suitable solvent (e.g., the mobile phase).
-
Injection: Inject the sample onto a chiral HPLC column (e.g., Chiralpak).
-
Elution: Use an appropriate mobile phase (often a mixture of hexane and isopropanol) to separate the diastereomers.
-
Detection & Quantification: Monitor the elution using a UV detector. The desired L-L peptide will typically be the major peak. The D-L diastereomer will elute as a separate, nearby peak. Integrate the peak areas of both diastereomers to calculate the percentage of racemization.[10][11]
Visual Guides
Caption: Mechanism of racemization via oxazolone formation during peptide coupling.
Caption: Decision workflow for troubleshooting high racemization in peptide coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 4. bachem.com [bachem.com]
- 5. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. nbinno.com [nbinno.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Purification of Crude Peptides Synthesized with Ethyl (tert-Butoxycarbonyl)glycinate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude peptides synthesized using Ethyl (tert-Butoxycarbonyl)glycinate (Boc-Gly-OEt).
Frequently Asked Questions (FAQs)
Q1: What is the standard method for purifying crude peptides synthesized using Boc-Gly-OEt?
A1: The most common and effective method for purifying synthetic peptides is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[1] This technique separates the target peptide from impurities based on hydrophobicity.
Q2: What are the most common types of impurities encountered when synthesizing peptides with Boc-Gly-OEt?
A2: Common impurities include:
-
Deletion sequences: Peptides missing one or more amino acids due to incomplete coupling reactions.[2]
-
Truncated sequences: Shorter peptide chains resulting from incomplete synthesis.
-
Incompletely deprotected peptides: Peptides that still have the Boc protecting group attached to the N-terminus or on side chains.[3]
-
Side-reaction products: Impurities generated from reactions involving the ethyl ester group or other reactive species.
-
Reagent-related impurities: Residual reagents and scavengers from the cleavage and deprotection steps.[4]
Q3: How do I choose the correct RP-HPLC column for my peptide purification?
A3: The choice of column depends on the properties of your peptide. For most peptides, a C18 column is a good starting point. For very hydrophobic peptides, a C8 or C4 column may be more suitable to avoid excessively long retention times. The particle and pore size of the stationary phase also influence the resolution of the separation.
Q4: What mobile phases are typically used for peptide purification by RP-HPLC?
A4: The standard mobile phase system for peptide purification consists of:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
A gradient elution, where the percentage of Solvent B is gradually increased, is used to separate the peptide from impurities.[5]
Q5: Why is Trifluoroacetic Acid (TFA) used in the mobile phase?
A5: TFA serves two main purposes. First, it acts as an ion-pairing agent, which improves peak shape and resolution. Second, it acidifies the mobile phase, which helps to protonate the peptide and residual silanol groups on the column, reducing unwanted interactions.[1]
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of peptides synthesized with Boc-Gly-OEt.
| Problem | Potential Cause | Recommended Solution |
| Low Purity of Crude Peptide | Incomplete coupling of Boc-Gly-OEt or subsequent amino acids. | Optimize coupling reaction times and reagent concentrations. Use a coupling activator like HBTU or HATU. |
| Incomplete removal of the Boc protecting group. | Increase the duration or temperature of the deprotection step. Ensure the deprotection reagent (e.g., TFA) is fresh. | |
| Multiple Peaks in HPLC Chromatogram | Presence of deletion or truncated sequences. | Improve coupling efficiency during synthesis. Consider using a capping step with acetic anhydride to block unreacted amino groups. |
| Side reactions involving the ethyl ester of Boc-Gly-OEt. | While less common, transesterification could occur if alcohols are present under basic conditions. Ensure anhydrous conditions during coupling. | |
| Racemization of amino acids. | Use appropriate coupling reagents and conditions to minimize racemization, especially when coupling to sterically hindered amino acids. | |
| Poor Peak Shape (Broadening or Tailing) | Peptide aggregation. | Dissolve the crude peptide in a stronger solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) before injecting. Purify at a higher temperature (e.g., 40-60°C).[6] |
| Secondary interactions with the HPLC column. | Ensure 0.1% TFA is present in both mobile phases. Consider using a different column with end-capping.[1] | |
| Co-elution of Impurities with the Main Peptide Peak | Impurities have similar hydrophobicity to the target peptide. | Optimize the HPLC gradient. A shallower gradient around the elution time of the target peptide can improve resolution. |
| The impurity is a diastereomer. | Diastereomers can be very difficult to separate. It may be necessary to use a different stationary phase or a chiral column. |
Experimental Protocols
Protocol 1: General Crude Peptide Precipitation
-
Cleavage: After cleaving the peptide from the resin using a suitable cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane), filter to remove the resin beads.
-
Concentration: Reduce the volume of the TFA filtrate by approximately half using a gentle stream of nitrogen.
-
Precipitation: Add the concentrated peptide solution dropwise to a stirred vortex of cold (0°C) diethyl ether (at least 10 times the volume of the peptide solution). A white precipitate of the crude peptide should form.[4]
-
Washing: Centrifuge the suspension and decant the ether. Wash the peptide pellet by resuspending it in fresh cold ether, vortexing, and centrifuging again. Repeat this wash two to three times.[4]
-
Drying: Dry the peptide pellet under vacuum to remove residual ether.
Protocol 2: Reverse-Phase HPLC Purification
-
Sample Preparation: Dissolve the dried crude peptide in a minimal amount of Solvent A (0.1% TFA in water). If solubility is an issue, add a small amount of Solvent B (0.1% TFA in acetonitrile) or DMSO. Filter the sample through a 0.45 µm syringe filter before injection.
-
Column: Use a preparative C18 RP-HPLC column.
-
Mobile Phases:
-
Solvent A: 0.1% TFA in HPLC-grade water.
-
Solvent B: 0.1% TFA in HPLC-grade acetonitrile.
-
-
Gradient: A typical gradient for peptide purification is a linear increase from 5% to 65% Solvent B over 30-60 minutes. The optimal gradient will depend on the hydrophobicity of the peptide.[5]
-
Detection: Monitor the elution at 220 nm and 280 nm.
-
Fraction Collection: Collect fractions corresponding to the main peptide peak.
-
Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.
-
Lyophilization: Pool the pure fractions and freeze-dry to obtain the purified peptide as a fluffy white powder.
Visualizations
Caption: General workflow for the purification of a Boc-protected peptide.
Caption: Troubleshooting decision tree for peptide purification.
References
Challenges in the deprotection of sterically hindered Boc-glycine peptides
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming the challenges associated with the deprotection of sterically hindered tert-butyloxycarbonyl (Boc)-glycine peptides.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in deprotecting sterically hindered Boc-glycine peptides?
A1: The main challenges stem from the steric bulk surrounding the Boc-protected amine, which can significantly slow down the rate of acid-catalyzed cleavage.[1][2] This leads to two primary issues:
-
Incomplete Deprotection: Standard conditions (e.g., 50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) for 30 minutes) may be insufficient to completely remove the Boc group, resulting in deletion sequences where the next amino acid fails to couple.[1][3]
-
Side Reactions: To overcome incomplete removal, harsher conditions (stronger acids, longer reaction times, or higher temperatures) may be required. These conditions increase the risk of side reactions caused by the reactive tert-butyl cation intermediate, which can alkylate nucleophilic residues like Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr).[4][5]
Q2: How can I detect if Boc deprotection is incomplete?
A2: Incomplete deprotection can be identified using several methods:
-
Kaiser Test (Ninhydrin Test): After the deprotection step, a negative or weak positive result (colorless or faint blue beads in solid-phase synthesis) suggests that the N-terminal primary amine is not free and the Boc group remains.[2]
-
LC-MS Analysis: Analysis of a small, cleaved sample of the crude peptide will show the presence of deletion sequences (peptides missing one or more amino acids), which are a direct consequence of failed deprotection in a previous cycle.[2][6]
Q3: What are scavengers and why are they critical for hindered peptides?
A3: Scavengers are nucleophilic reagents added to the deprotection acid cocktail to "trap" the highly reactive tert-butyl cation generated during Boc cleavage.[5][7] By reacting with the carbocation faster than the sensitive amino acid side chains, they prevent unwanted alkylation. For hindered peptides, where stronger acidic conditions are often necessary, the use of an effective scavenger cocktail is crucial to maintain the integrity of the final product.[5]
Q4: When should I choose 4M HCl in dioxane over TFA for deprotection?
A4: 4M HCl in dioxane is a strong and effective alternative to TFA.[8][9] It is particularly useful in specific scenarios:
-
Selectivity: It can offer superior selectivity for Nα-Boc group removal in the presence of other acid-labile groups like tert-butyl esters and ethers.[8][9][10]
-
Product Isolation: The resulting amine hydrochloride salts are often crystalline and easier to isolate and purify compared to the sometimes oily TFA salts.[11][12]
-
Avoiding Trifluoroacetylation: It can be used to avoid potential trifluoroacetylation of the newly liberated amine, a side reaction sometimes observed with TFA.[4]
Troubleshooting Guide
This guide addresses common problems encountered during the deprotection of sterically hindered Boc-glycine peptides.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Incomplete Deprotection (Positive Kaiser test after coupling, presence of deletion sequences in LC-MS) | 1. Steric Hindrance: Bulky neighboring residues are impeding acid access.[1][2] 2. Insufficient Acid Strength/Time: Standard conditions are too mild for the specific sequence.[2] 3. Peptide Aggregation (SPPS): Secondary structure formation is blocking reagent access.[13] 4. Poor Resin Swelling (SPPS): Reagents cannot efficiently penetrate the resin matrix.[1][2] | 1. Prolong Reaction Time: Extend the deprotection time to 60 minutes or longer and monitor progress.[3] 2. Increase Acid Concentration: Use a higher concentration of TFA (e.g., 100% TFA), but be aware this can affect resin swelling.[1][14] 3. Switch to a Stronger Acid: Use 4M HCl in dioxane, which can be more effective for difficult sequences.[8][15] 4. Disrupt Aggregation: Switch to a solvent like N-methylpyrrolidone (NMP) or add chaotropic salts.[13] |
| Side Product Formation (Unexpected peaks in LC-MS, often +56 Da) | 1. Alkylation by tert-butyl Cation: Reactive carbocation is modifying sensitive residues (Trp, Met, Cys, Tyr).[5][16] 2. Insufficient Scavengers: The type or amount of scavenger is inadequate for the reaction conditions.[7] | 1. Incorporate an Effective Scavenger Cocktail: Use scavengers tailored to the amino acids present in your peptide (see Table 2). A common general-purpose cocktail is TFA/Triisopropylsilane (TIS)/H₂O (95:2.5:2.5).[5][7] 2. Use Milder Conditions: If possible, revert to less harsh deprotection conditions that may still be effective but generate fewer side products. |
| Low Yield of Final Peptide | 1. Cumulative Incomplete Deprotection: Small amounts of failed deprotection at each cycle lead to significant loss of the target peptide. 2. Product Loss During Workup: The peptide salt may be difficult to precipitate or handle. | 1. Optimize Deprotection at Each Step: Use a test cleavage and HPLC analysis to confirm complete deprotection before proceeding.[1] 2. Optimize Precipitation: Use cold diethyl ether to precipitate the product. If the TFA salt is oily, consider converting it to the HCl salt, which may be a crystalline solid.[11][17] |
Quantitative Data Summary
Table 1: Comparison of Common Deprotection Reagents for Hindered Peptides
| Parameter | Trifluoroacetic Acid (TFA) | 4M HCl in Dioxane |
| Typical Concentration | 25-50% in DCM; or 100% (neat)[6] | 4M in 1,4-dioxane[8][9] |
| Typical Reaction Time | 30-60 min at room temp.[6][11] | 30 min at room temp.[8][9] |
| Selectivity | Less selective; may cleave other acid-labile groups (e.g., t-butyl esters).[11] | More selective for Nα-Boc vs. t-butyl esters/ethers.[8][9][10] |
| Product Salt Form | Trifluoroacetate salt; can be oily and difficult to crystallize.[11][12] | Hydrochloride salt; often a crystalline solid, aiding purification.[11] |
| Key Advantage | High efficacy, volatile (easy to remove).[6] | High selectivity, crystalline product salts.[8][11] |
Table 2: Recommended Scavengers for Sensitive Amino Acid Residues
| Sensitive Residue | Primary Side Reaction | Recommended Scavenger(s) | Rationale |
| Tryptophan (Trp) | tert-butylation of the indole ring[5] | Triisopropylsilane (TIS), 1,2-Ethanedithiol (EDT) | TIS is a highly effective carbocation scavenger. EDT also helps prevent acid-catalyzed oxidation.[5] |
| Methionine (Met) | Alkylation of the thioether to a sulfonium salt (+56 Da)[5] | Thioanisole | The sulfur atom in thioanisole acts as a potent nucleophile to trap carbocations.[7] |
| Cysteine (Cys) | tert-butylation of the free thiol group[5] | 1,2-Ethanedithiol (EDT) | EDT is a very effective scavenger for protecting Cys residues.[7] |
| Tyrosine (Tyr) | tert-butylation of the phenolic ring[5] | Phenol, Anisole, m-Cresol | These phenolic compounds act as decoys, reacting with the tert-butyl cation.[5] |
Experimental Protocols
Protocol 1: Standard Boc Deprotection with TFA in Solution
-
Preparation: Dissolve the Boc-protected peptide in anhydrous Dichloromethane (DCM) to a concentration of 0.1-0.5 M in a round-bottom flask.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add Trifluoroacetic Acid (TFA) to the stirred solution. The final concentration of TFA should typically be between 20% and 50% (v/v). For very hindered substrates, a 1:1 mixture of TFA:DCM is effective.[6]
-
Reaction: Allow the reaction to warm to room temperature and stir for 30-60 minutes. For hindered peptides, the reaction time may need to be extended to 2 hours or more.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Work-up: Once complete, concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA. Co-evaporation with toluene can help remove residual TFA.
-
Isolation: Add cold diethyl ether to the residue to precipitate the peptide as a trifluoroacetate salt. Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.[17]
Protocol 2: Deprotection of Hindered Peptides using 4M HCl in Dioxane
-
Preparation: Dissolve the Boc-protected peptide in a round-bottom flask with a minimal amount of a co-solvent like methanol if necessary.
-
Reagent Addition: To the stirred solution, add a solution of 4M HCl in 1,4-dioxane (typically 5-10 equivalents of HCl).[17]
-
Reaction: Stir the reaction mixture at room temperature. A precipitate of the hydrochloride salt may form. The reaction is often complete within 30 minutes.[8][9]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, concentrate the mixture under reduced pressure.
-
Isolation: Add diethyl ether to the residue to fully precipitate the hydrochloride salt of the deprotected peptide. Collect the solid by filtration, wash with diethyl ether, and dry under vacuum.[17]
Visual Guides
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. experts.arizona.edu [experts.arizona.edu]
- 11. benchchem.com [benchchem.com]
- 12. reddit.com [reddit.com]
- 13. peptide.com [peptide.com]
- 14. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
Optimizing solvent choice for Ethyl (tert-Butoxycarbonyl)glycinate reactions
Welcome to the technical support center for Ethyl (tert-Butoxycarbonyl)glycinate (Boc-Gly-OEt). This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to optimize solvent choice and reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common solvents for reactions involving this compound?
A1: The choice of solvent is highly dependent on the specific reaction (e.g., peptide coupling, deprotection). However, common solvents include Dichloromethane (DCM), Tetrahydrofuran (THF), Dimethylformamide (DMF), and Ethyl Acetate (EtOAc).[1][2] For peptide couplings, DMF is frequently used, sometimes in mixtures, while DCM is common for both the initial Boc-protection step and the subsequent deprotection using acids like trifluoroacetic acid (TFA).[2][3][4]
Q2: How does the structure of Boc-Gly-OEt influence its solubility?
A2: this compound has both nonpolar and polar characteristics. The tert-butoxycarbonyl (Boc) group is bulky and nonpolar, while the ethyl ester and the glycine backbone are more polar. This dual nature allows it to be soluble in a range of common organic solvents.[1][2] Its solubility profile is a key factor in optimizing reaction conditions to maintain a homogeneous solution.
Q3: Can the solvent choice affect the stability of the Boc protecting group?
A3: Yes. While the Boc group is stable under many conditions, certain solvents can facilitate its premature removal, especially in the presence of trace acidic impurities.[5] For instance, protic solvents like methanol can participate in acid-catalyzed deprotection. Thermal deprotection studies have also shown that solvents like methanol and trifluoroethanol (TFE) can facilitate Boc removal at high temperatures even without acid catalysts.[5]
Q4: Are there "green" or more sustainable solvent alternatives for Boc-Gly-OEt reactions?
A4: Yes, research is ongoing to replace traditional hazardous solvents. For Boc deprotection, deep eutectic solvents (DES) have been shown to be effective and sustainable alternatives, acting as both the reaction medium and catalyst.[6] In peptide synthesis, binary solvent systems such as butyl acetate/DMSO and ethyl acetate/DMSO are being explored to reduce reliance on DMF.[7]
Troubleshooting Guides
Peptide Coupling Reactions
Q: My peptide coupling reaction with Boc-Gly-OEt has a low yield. Could the solvent be the problem?
A: Absolutely. Low yield is often traced back to solubility issues or solvent-mediated side reactions.
-
Poor Solubility: If your starting materials or the growing peptide chain are not fully dissolved, the reaction rate will be significantly reduced. Boc-Gly-OEt is generally soluble, but the coupling partner or the resulting dipeptide may not be.
-
Reagent Stability: The solvent can affect the stability of your coupling reagents (e.g., HBTU, HATU). Ensure you are using anhydrous solvents, as water can hydrolyze both the activated ester and the coupling reagents.
-
Recommendation: Use freshly distilled or commercially available anhydrous grade solvents. Store them over molecular sieves.
-
Boc-Deprotection Reactions
Q: I am observing incomplete Boc deprotection. How can I optimize the solvent?
A: Incomplete deprotection is usually due to insufficient acid strength or poor substrate accessibility.
-
Standard Conditions: The most common method is using TFA in DCM.[4] A 20-50% solution of TFA in DCM is typical. If the reaction is slow, ensure your TFA is not degraded and the DCM is anhydrous.
-
Alternative Solvents: For substrates that are poorly soluble in DCM, 4M HCl in dioxane is a powerful alternative.[9] However, dioxane must be handled with care.
Q: My compound has other acid-sensitive groups. How can I achieve selective Boc deprotection by modifying the solvent?
A: This is a common challenge. While the primary method of control is the choice of acid, the solvent plays a modulating role.
-
Thermal Deprotection: In the absence of acid, high temperatures can cleave the Boc group. The choice of solvent is critical. Polar solvents like methanol (MeOH) and trifluoroethanol (TFE) are significantly more effective than less polar solvents like THF or toluene.[5] This method can offer selectivity if other protecting groups are thermally stable.
-
Milder Acidic Conditions: Using a more dilute acid solution can sometimes improve selectivity. The key is finding a concentration that removes the Boc group efficiently without cleaving other sensitive moieties. Trying the reaction in a non-coordinating solvent like DCM might be preferable to a coordinating one where solvent effects are more complex.
Data Presentation: Solvent Effects on Reaction Outcomes
Table 1: Effect of Solvent on Thermal N-Boc Deprotection Yield (%)
This table summarizes the yield of deprotected product from various N-Boc protected amines when heated at 240°C for a 30-minute residence time in different solvents, demonstrating the significant impact of solvent choice.
| Substrate Type | Trifluoroethanol (TFE) | Methanol (MeOH) | Tetrahydrofuran (THF) | Toluene |
| N-Boc Phenethylamine (Alkyl) | 44% | <40% | <40% | <40% |
| N-Boc Aniline (Aryl) | 93% | 88% | 65% | 54% |
| N-Boc Imidazole (Heterocycle) | >99% | >99% | 97% | 93% |
| Data adapted from a study on thermal deprotection in continuous flow.[5] Yields for alkyl amines were generally low at this temperature. |
Experimental Protocols
Protocol 1: General Procedure for Peptide Coupling
This protocol describes a standard procedure for coupling Boc-Gly-OEt to a free amine.
-
Preparation: Dissolve the amine-containing substrate (1.0 equiv) in anhydrous DMF (or another suitable solvent like DCM).
-
Reagent Addition: Add Boc-Gly-OEt (1.1 equiv), a coupling agent such as HBTU (1.1 equiv), and a non-nucleophilic base like Diisopropylethylamine (DIPEA) (2.0 equiv).[3]
-
Reaction: Stir the mixture under an inert atmosphere (e.g., Nitrogen or Argon) at room temperature.
-
Monitoring: Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 1-4 hours.
-
Work-up: Once complete, dilute the reaction mixture with a solvent like Ethyl Acetate. Wash the organic phase sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography.
Protocol 2: General Procedure for Acidic Boc Deprotection
This protocol outlines the removal of the Boc protecting group using TFA.
-
Preparation: Dissolve the Boc-protected substrate (1.0 equiv) in Dichloromethane (DCM). Cool the solution in an ice bath (0°C).
-
Acid Addition: Slowly add a solution of Trifluoroacetic acid (TFA) in DCM (typically a 1:1 or 1:4 v/v mixture) to the stirred solution.[4]
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitoring: Monitor the deprotection by TLC or LC-MS until the starting material is fully consumed. Incomplete deprotection can lead to isobutylene as a byproduct.[10]
-
Work-up: Remove the solvent and excess TFA under reduced pressure. It may be necessary to co-evaporate with a solvent like toluene to remove residual TFA. The resulting product is the TFA salt of the amine.
-
Neutralization (if required): For subsequent steps, the TFA salt can be neutralized either in a separate step by washing with a basic aqueous solution or in situ during the next reaction by adding a suitable base.[4]
Workflow Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. N-Boc-Glycine Ethyl Ester|CAS 14719-37-0 [benchchem.com]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. peptide.com [peptide.com]
- 5. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. peptlab.unifi.it [peptlab.unifi.it]
- 8. Practical N-to-C peptide synthesis with minimal protecting groups - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. Effect of incomplete removal of the tert-butoxycarbonyl protecting group during synthesis of a pharmaceutical drug substance on the residual solvent analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Scalability challenges in the industrial synthesis of Boc-Gly-OEt peptides
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the industrial synthesis of N-α-tert-Butoxycarbonyl-glycine ethyl ester (Boc-Gly-OEt).
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when scaling up the synthesis of Boc-Gly-OEt?
A1: The most common scalability challenges include maintaining consistent reaction temperature and pH, ensuring adequate mixing in larger vessels, managing the exotherm of the reaction, and dealing with potential solvent and reagent handling issues at a larger scale. Heat transfer, in particular, becomes more difficult to control as the surface-area-to-volume ratio decreases with larger reactors.[1]
Q2: How can I monitor the progress of the Boc-Gly-OEt synthesis reaction?
A2: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC). A suitable solvent system, such as a 1:1 mixture of ether and hexane, can be used to separate the product from the starting materials.[2] The disappearance of the glycine ethyl ester spot and the emergence of the Boc-Gly-OEt product spot indicate the reaction's progression. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed.
Q3: What are the ideal storage conditions for Boc-Gly-OEt?
A3: To ensure stability, Boc-Gly-OEt should be stored at temperatures between 2-8°C.[2]
Q4: What is the expected appearance of pure Boc-Gly-OEt?
A4: Pure Boc-Gly-OEt is typically a colorless to pale yellow oily liquid.[2]
Q5: What are the primary impurities to look for in Boc-Gly-OEt synthesis?
A5: Potential impurities include unreacted starting materials (glycine ethyl ester), byproducts from side reactions such as the formation of di-Boc or t-butyl esters, and residual solvents from the manufacturing process.[3][] Inorganic impurities like residual metals or salts from reagents can also be present.[]
Troubleshooting Guide
This guide addresses specific problems you may encounter during the synthesis of Boc-Gly-OEt, providing potential causes and solutions in a question-and-answer format.
Low Yield
Q: My reaction yield is significantly lower than expected. What are the possible causes and solutions?
A: Low yields can stem from several factors. The table below outlines common causes and their corresponding solutions.
| Possible Cause | Solutions |
| Incomplete Reaction | - Extend the reaction time and monitor completion by TLC until the glycine ethyl ester starting material is fully consumed.[2]- Increase stirring speed to ensure vigorous and homogenous mixing, especially in large-scale reactors.[2]- Verify and optimize the reaction temperature; some reactions may require gentle heating or cooling to proceed optimally. |
| Incorrect Stoichiometry | - Use a slight excess (1.05 to 1.25 equivalents) of di-tert-butyl dicarbonate ((Boc)₂O) relative to the glycine ethyl ester hydrochloride to drive the reaction to completion.[2] |
| Suboptimal pH | - The reaction requires a basic pH to neutralize the hydrochloride salt and facilitate the reaction.[2]- Ensure a suitable base like triethylamine (TEA) or sodium bicarbonate is used in the correct proportion. The pH should be carefully monitored and maintained throughout the reaction. |
| Moisture Contamination | - The presence of water can hydrolyze the (Boc)₂O reagent, rendering it inactive.[2]- Use anhydrous solvents and ensure all glassware is thoroughly dried before use. |
| Losses During Workup | - Product can be lost during aqueous extraction and washing steps.[2]- Ensure proper and complete phase separation during extractions.- Minimize the number of washing steps while still effectively removing impurities.- Back-extract the aqueous layers with the organic solvent to recover any dissolved product.[2] |
Product Purity Issues
Q: My final product shows multiple spots on a TLC plate or impurities in HPLC analysis. How can I resolve this?
A: Impurities are a common issue. The following table details potential sources and remedies.
| Possible Cause | Solutions |
| Unreacted Starting Material | - This indicates an incomplete reaction. Refer to the "Incomplete Reaction" solutions in the Low Yield section.[2]- Optimize purification conditions, such as adjusting the solvent gradient during column chromatography, to better separate the product from starting materials. |
| Formation of Byproducts | - Side reactions may occur due to incorrect temperature or reagent addition.[2]- Control the reaction temperature carefully, as excessive heat can promote side reactions.- Add reagents dropwise or in portions to control the reaction rate and minimize byproduct formation.[5] |
| Residual Solvents | - Solvents used in the reaction or purification may remain in the final product.[]- Ensure the product is thoroughly dried under reduced pressure after the final evaporation step. |
Experimental Protocols
Key Experiment: Synthesis of Boc-Gly-OEt
This protocol details the synthesis of N-Boc-glycine ethyl ester from glycine ethyl ester hydrochloride and di-tert-butyl dicarbonate.
Materials:
-
Glycine ethyl ester hydrochloride
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)
-
Water (deionized)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
Reaction Setup: Suspend glycine ethyl ester hydrochloride (1.0 eq.) in the chosen anhydrous solvent (e.g., DCM) in a round-bottom flask equipped with a magnetic stirrer.
-
Addition of Reagents: To the stirred suspension, add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 - 1.2 eq.).[2]
-
Base Addition: Cool the reaction mixture in an ice bath. Slowly add the base (e.g., triethylamine, 1.1 eq.) dropwise to the mixture, ensuring the temperature is maintained at or below room temperature.[2]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours or overnight. Monitor the reaction's progress via TLC.[2]
-
Workup - Quenching and Extraction: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent. Redissolve the residue in an organic solvent like ethyl acetate.
-
Washing: Wash the organic layer sequentially with a weak acid (e.g., 1M HCl), water, and brine. Ensure the aqueous layer is neutral after the final water wash.[6]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude Boc-Gly-OEt as an oil.[2]
-
Purification (if necessary): If impurities are present, purify the crude product using column chromatography on silica gel.
Visualizations
Experimental Workflow Diagram
Caption: General workflow for the synthesis of Boc-Gly-OEt.
Troubleshooting Logic Diagram
Caption: Troubleshooting decision tree for Boc-Gly-OEt synthesis.
References
Validation & Comparative
A Comparative Guide to the Mass Spectrometry Analysis of Peptides Derived from Boc-Gly-OEt
For researchers, scientists, and drug development professionals, the accurate analysis of synthetic peptides is paramount for ensuring purity, confirming identity, and understanding structural characteristics. This guide provides a comprehensive comparison of mass spectrometry-based approaches for the analysis of peptides synthesized using tert-butyloxycarbonyl (Boc) protected glycine ethyl ester (Boc-Gly-OEt) and its derivatives. We will delve into the nuances of common mass spectrometry techniques and compare their performance with alternative analytical methods, supported by experimental data and detailed protocols.
The Boc protecting group is widely utilized in solid-phase peptide synthesis (SPPS). However, its acid-labile nature presents unique challenges and considerations for mass spectrometric analysis. Understanding these factors is crucial for obtaining high-quality, interpretable data.
Mass Spectrometry Techniques for Boc-Protected Peptide Analysis
The two primary soft ionization techniques used for the analysis of peptides are Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI).
Electrospray Ionization (ESI): ESI is a soft ionization technique that generates ions from a liquid solution, making it highly compatible with liquid chromatography (LC). It typically produces multiply charged ions, which allows for the analysis of high-mass molecules on mass analyzers with a lower mass-to-charge (m/z) range. A key challenge with ESI for Boc-protected peptides is the potential for in-source fragmentation, where the labile Boc group is cleaved in the ion source prior to mass analysis. This can be mitigated by optimizing source conditions, such as reducing the capillary voltage or cone voltage.
Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI is another soft ionization technique where the analyte is co-crystallized with a matrix that absorbs laser energy, leading to the desorption and ionization of the analyte. MALDI primarily produces singly charged ions.[1] For Boc-protected peptides, the choice of matrix is critical, as acidic matrices can cause the cleavage of the Boc group.[2] The use of neutral matrices or specific additives can help to preserve the integrity of the protected peptide during analysis.[2][3]
Alternative Analytical Techniques
While mass spectrometry is a powerful tool, other techniques can provide complementary information for the characterization of Boc-Gly-OEt derived peptides.
-
Edman Degradation: This classical method is used for sequencing peptides from the N-terminus.[4][5] It involves the sequential cleavage and identification of amino acid residues. While reliable, it is a slower process compared to MS/MS and cannot be used if the N-terminus is blocked.[4]
-
Amino Acid Analysis (AAA): AAA is used to determine the amino acid composition and concentration of a peptide sample.[6][7] The peptide is first hydrolyzed into its constituent amino acids, which are then separated and quantified.[6] This technique provides accurate quantification but no sequence information.
-
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a non-destructive technique used to analyze the secondary structure of peptides in solution.[2][3] It measures the differential absorption of left- and right-circularly polarized light.[2] This method is valuable for confirming the folding and conformational integrity of a peptide.
Quantitative Data Comparison
The following tables provide a summary of the performance of different analytical techniques for the characterization of peptides.
Table 1: Comparison of Mass Spectrometry Ionization Techniques for Boc-Protected Peptides
| Parameter | Electrospray Ionization (ESI) | Matrix-Assisted Laser Desorption/Ionization (MALDI) |
| Principle | Ionization from a liquid phase, producing multiply charged ions.[8] | Laser-induced desorption and ionization from a solid matrix, producing singly charged ions.[1] |
| Boc Group Stability | Prone to in-source fragmentation; requires optimization of source conditions.[9] | Generally more stable, but acidic matrices can cause cleavage.[2] |
| Coupling | Easily coupled with Liquid Chromatography (LC-ESI-MS). | Can be coupled with LC, but less common than LC-ESI-MS. |
| Throughput | Lower for direct infusion; higher when coupled with LC for complex mixtures. | High throughput for sample screening. |
| Sensitivity | High (picomole to femtomole range). | High (femtomole to attomole range). |
Table 2: Comparison of Peptide Analysis Methodologies
| Feature | Mass Spectrometry (MS/MS) | Edman Degradation | Amino Acid Analysis (AAA) | Circular Dichroism (CD) |
| Primary Information | Sequence, Molecular Weight, Purity | N-terminal Sequence[4] | Amino Acid Composition, Concentration[6] | Secondary Structure[2] |
| Sample Requirement | Low (femtomole to picomole) | Low (picomole)[5] | Moderate (nanomole) | Moderate (micromole) |
| Throughput | High | Low | Moderate | High |
| Blocked N-terminus | Amenable | Not possible[4] | Amenable | Amenable |
| Destructive | Yes | Yes | Yes | No |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Model Peptide using Boc-Gly-OH
This protocol describes the synthesis of a model pentaglycine peptide on a resin support.
-
Resin Swelling: Swell 100 mg of MBHA resin in dichloromethane (DCM) for 30 minutes.
-
Boc Deprotection: Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 2 x 10 minutes. Wash with DCM (5x) and dimethylformamide (DMF) (5x).[10]
-
Neutralization: Treat the resin with 10% diisopropylethylamine (DIPEA) in DMF for 2 x 5 minutes. Wash with DMF (5x).[10]
-
Amino Acid Coupling: Dissolve Boc-Gly-OH (3 eq.), HBTU (3 eq.), and DIPEA (6 eq.) in DMF. Add to the resin and shake for 1 hour. Wash with DMF (5x).[10]
-
Repeat: Repeat steps 2, 3, and 4 for the subsequent glycine residues.
-
Cleavage: Treat the resin with hydrogen fluoride (HF) containing 5% anisole at 0°C for 1 hour to cleave the peptide from the resin.
-
Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: LC-MS/MS Analysis of a Boc-Protected Peptide
This protocol outlines a general procedure for the analysis of a Boc-protected peptide using LC-ESI-MS/MS.
-
Sample Preparation: Dissolve the lyophilized peptide in 0.1% formic acid in a water/acetonitrile (50:50 v/v) mixture to a final concentration of 1 mg/mL.
-
Liquid Chromatography:
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[10]
-
MS1 Scan Range: m/z 200-2000.
-
Data-Dependent MS/MS: Perform MS/MS on the most intense precursor ions.
-
Fragmentation: Use Collision-Induced Dissociation (CID) with a stepped collision energy to observe both Boc group fragmentation and peptide backbone fragmentation.
-
Visualizations
Caption: Experimental workflow for the synthesis and analysis of Boc-protected peptides.
Caption: Logical relationships between analytical techniques for peptide characterization.
References
- 1. 26.6 Peptide Sequencing: The Edman Degradation - Organic Chemistry | OpenStax [openstax.org]
- 2. Circular dichroism of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CD-Based Peptide Secondary Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 4. Edman degradation - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protein quantification - Amino Acid analysis service [alphalyse.com]
- 8. Structure Analysis of Proteins and Peptides by Difference Circular Dichroism Spectroscopy - ProQuest [proquest.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to Confirming Glycine Incorporation from Boc-Gly-OEt using NMR Spectroscopy
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the confirmation of each amino acid incorporation is a critical step to ensure the desired peptide sequence and purity. This guide provides an objective comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other common analytical techniques for confirming the successful incorporation of a glycine residue from its N-tert-butyloxycarbonyl (Boc) protected ethyl ester precursor (Boc-Gly-OEt).
The incorporation of glycine involves two key chemical transformations that can be monitored: the deprotection of the Boc group from the preceding amino acid residue and the subsequent formation of a new peptide (amide) bond with Boc-Gly-OEt, which is then followed by the removal of the Boc group from the newly added glycine for the next coupling step. NMR spectroscopy offers a powerful, non-destructive method to observe these changes in real-time or on the final product, providing detailed structural information.
¹H NMR Spectroscopy for Confirmation of Glycine Incorporation
¹H NMR spectroscopy is a primary tool for the structural elucidation of organic molecules and is particularly well-suited for monitoring peptide synthesis. The key to confirming the incorporation of glycine from Boc-Gly-OEt lies in observing the disappearance of starting material signals and the appearance of new signals corresponding to the newly formed peptide.
Key Spectral Changes to Monitor:
-
Disappearance of the Boc Protecting Group Signal: The tert-butyl group of the Boc protecting group gives a characteristic sharp singlet in the ¹H NMR spectrum, typically around 1.42 ppm.[1] Successful deprotection of the N-terminus of the growing peptide chain prior to coupling with Boc-Gly-OEt will lead to the disappearance of this signal.
-
Appearance of the New Amide Proton Signal: The formation of a new peptide bond results in the appearance of a new amide proton (N-H) signal. The chemical shift of this proton is highly dependent on its environment, including hydrogen bonding, and typically appears in the downfield region of the spectrum, often between 8.4 and 8.5 ppm.[2][3]
-
Shifts in α-Proton Signals: The methylene protons (α-CH₂) of the glycine residue will change their chemical environment upon incorporation into the peptide chain. In the Boc-Gly-OEt starting material, these protons appear at a specific chemical shift. After incorporation, their signal will shift, and its position will be influenced by the neighboring amino acid residues.[4][5] For instance, the α-CH₂ protons of glycine have been observed at chemical shifts of 3.51 ppm, 3.63 ppm, and 3.75 ppm in different environments.[2]
Table 1: Expected ¹H NMR Chemical Shifts for Key Protons
| Proton | Structure | Expected Chemical Shift (δ, ppm) | Expected Change Upon Incorporation |
| Boc Protons | (CH₃)₃C- | ~1.42 | Disappearance after deprotection |
| Glycine α-Protons | -NH-CH₂-CO- | 3.5 - 4.2 | Shift in position and multiplicity |
| Amide Proton | -CO-NH- | 7.5 - 8.5 | Appearance of a new signal |
Experimental Protocols
Protocol 1: NMR Spectroscopic Analysis
This protocol outlines the steps for confirming glycine incorporation into a growing peptide chain using ¹H NMR spectroscopy.
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the dried peptide-resin or the cleaved and purified peptide in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent will depend on the solubility of the peptide.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
-
Typical acquisition parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16 to 64 scans for sufficient signal-to-noise ratio.
-
-
Data Analysis:
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate the relevant signals.
-
Compare the spectrum of the product to the spectrum of the starting materials (the peptide before glycine addition and Boc-Gly-OEt).
-
Confirm the disappearance of the N-terminal Boc group of the initial peptide (if applicable), and the appearance of the new amide proton signal and the shifted glycine α-proton signals.[6] 2D NMR techniques like COSY and TOCSY can be used for unambiguous assignment of proton signals.[4]
-
Protocol 2: Kaiser Test (Qualitative)
The Kaiser test is a colorimetric method used to detect the presence of free primary amines on the solid-phase support.[7][8]
-
Reagent Preparation:
-
Solution A: Ninhydrin in ethanol.
-
Solution B: Phenol in ethanol.
-
Solution C: Potassium cyanide in pyridine.
-
-
Test Procedure:
-
Take a small sample of the peptide-resin beads (a few milligrams) in a small test tube.
-
Add 2-3 drops of each of the three solutions.
-
Heat the tube at 100°C for 5 minutes.
-
-
Interpretation:
-
Positive Result (Incomplete Coupling): An intense blue color indicates the presence of free primary amines, meaning the coupling reaction is not complete.
-
Negative Result (Complete Coupling): The beads remain yellow or colorless, indicating the absence of free primary amines and a successful coupling reaction.[8]
-
Comparison of Confirmation Methods
While NMR provides detailed structural information, other methods are also widely used to monitor peptide synthesis. The following table compares NMR spectroscopy with common alternatives.
Table 2: Comparison of Methods for Confirming Peptide Coupling
| Feature | NMR Spectroscopy | Qualitative Tests (e.g., Kaiser) | Mass Spectrometry (MS) | High-Performance Liquid Chromatography (HPLC) |
| Information Provided | Detailed structural information, confirmation of bond formation, and side product identification.[6] | Presence or absence of free primary amines.[7] | Molecular weight confirmation of the desired product and byproducts.[6] | Purity of the sample, separation of product from starting materials.[6] |
| Nature of Analysis | Quantitative and Qualitative | Qualitative | Quantitative and Qualitative | Quantitative |
| Sample State | Solution or Solid-State | Solid-phase (resin beads) | Solution or Solid | Solution |
| Sample Preparation | Dissolution in deuterated solvent | Direct use of resin beads | Dissolution and dilution, often with a matrix for MALDI | Dissolution in a suitable mobile phase |
| Sensitivity | Moderate | High for primary amines | Very High | High |
| Interferences | Solvent signals, overlapping peaks | Not reliable for secondary amines (e.g., proline).[7] | Salt contamination can suppress ionization | Co-elution of impurities |
| Key Advantage | Provides unambiguous structural confirmation. | Fast, cheap, and easy to perform on-resin.[8] | Confirms the correct mass of the final product. | Excellent for assessing purity and reaction progress. |
Visualizing the Workflow and Spectral Changes
The following diagrams illustrate the experimental workflow for confirming glycine incorporation and the expected changes in the ¹H NMR spectrum.
Caption: Experimental workflow for peptide coupling and confirmation.
Caption: Key ¹H NMR spectral changes upon glycine incorporation.
References
A Comparative Guide to Boc-Gly-OEt vs. Fmoc-Gly-OH in Solid-Phase Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the selection of the Nα-amino protecting group strategy is a critical decision that profoundly influences the efficiency, purity, and overall success of the synthesis. The two most established methodologies are the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethoxycarbonyl (Fmoc) strategies. This guide provides a detailed, objective comparison of using Boc-Gly-OEt and Fmoc-Gly-OH as the foundational building blocks for peptide chains, supported by experimental data and protocols.
Core Chemical Differences and Strategic Implications
The fundamental distinction between the Boc and Fmoc strategies lies in their orthogonality, which is dictated by the chemical nature of the protecting groups and the conditions required for their removal. The Fmoc group is base-labile, typically cleaved by a secondary amine such as piperidine, while the Boc group is acid-labile, requiring a moderately strong acid like trifluoroacetic acid (TFA) for its removal.[1] This key difference governs the entire synthetic workflow, from the choice of resin and side-chain protecting groups to the final cleavage conditions.[2]
The Fmoc/tBu (tert-butyl) strategy is considered fully orthogonal.[1] The base-labile Fmoc group is removed in each cycle, while the acid-labile side-chain protecting groups and the resin linker remain intact until the final cleavage step with a strong acid.[1] In contrast, the Boc/Bzl (benzyl) strategy is described as quasi-orthogonal, as both the Nα-Boc group and the benzyl-based side-chain protecting groups are acid-labile, but their removal is achieved with different acid strengths.[1]
A crucial point of consideration for this comparison is the form of the glycine derivative. Fmoc-Gly-OH possesses a free carboxylic acid, which is essential for direct coupling to the resin or the growing peptide chain. Boc-Gly-OEt, having an ethyl ester protecting the carboxylic acid, cannot be directly used in standard SPPS coupling reactions. The ethyl ester would first need to be saponified (hydrolyzed) to the free carboxylic acid (Boc-Gly-OH) before it can be activated and coupled to the resin. Alternatively, Boc-Gly-OEt is more suited for solution-phase peptide synthesis. For the purpose of this guide, the comparison will proceed assuming the use of Boc-Gly-OH (derived from Boc-Gly-OEt) in a typical Boc-SPPS protocol versus Fmoc-Gly-OH in an Fmoc-SPPS protocol.
Quantitative Performance Comparison
The choice of synthesis strategy directly impacts the purity, yield, and success of synthesizing challenging sequences. The following table summarizes illustrative performance metrics based on typical outcomes for the synthesis of a model pentapeptide.
| Parameter | Boc-Gly-OH Strategy | Fmoc-Gly-OH Strategy |
| Average Coupling Efficiency | >99% | >99.5% |
| Crude Peptide Purity (by HPLC) | ~70-80% | >90% |
| Overall Crude Peptide Yield | ~60-70% | ~75-85% |
| Final Purified Peptide Yield | ~30-40% | ~50-60% |
Note: These values are illustrative and can vary depending on the peptide sequence, length, and specific laboratory conditions.
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducibility and comparison. Below are generalized protocols for a single coupling cycle of glycine using both Fmoc and Boc strategies on a solid support.
Protocol 1: Fmoc-Gly-OH Coupling
This protocol assumes the synthesis is proceeding after the coupling of a previous amino acid on a resin (e.g., Wang or Rink Amide resin).
-
Resin Swelling: Swell the peptide-resin in N,N-dimethylformamide (DMF) for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5-10 minutes. Drain and repeat for another 15-20 minutes to ensure complete removal of the Fmoc group.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and dibenzofulvene-piperidine adduct.
-
Glycine Coupling:
-
In a separate vessel, pre-activate Fmoc-Gly-OH (3-5 equivalents) with a coupling agent such as HBTU (0.95 equivalents relative to the amino acid) and a base like N,N-diisopropylethylamine (DIEA) (2 equivalents relative to the amino acid) in DMF for 2-5 minutes.
-
Add the activated Fmoc-Gly-OH solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
-
Washing: Wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.
-
Completion Check: Perform a Kaiser test to confirm the absence of free primary amines, indicating a complete coupling reaction.
Protocol 2: Boc-Gly-OH Coupling (from Boc-Gly-OEt)
This protocol assumes the use of Boc-Gly-OH, which would be prepared by the saponification of Boc-Gly-OEt prior to synthesis. The synthesis cycle proceeds after the deprotection of the previous Boc-protected amino acid.
-
Saponification of Boc-Gly-OEt (Pre-synthesis step):
-
Dissolve Boc-Gly-OEt in a suitable solvent mixture (e.g., ethanol/water).
-
Add a stoichiometric amount of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH).
-
Stir the reaction at room temperature and monitor for completion by TLC or LC-MS.
-
Upon completion, neutralize the reaction mixture with a mild acid (e.g., citric acid) and extract the Boc-Gly-OH.
-
Dry and purify the Boc-Gly-OH before use in SPPS.
-
-
Resin Swelling: Swell the peptide-resin in dichloromethane (DCM) for 30-60 minutes.
-
Boc Deprotection: Treat the resin with 50% TFA in DCM (v/v) for 2 minutes. Drain and treat with fresh 50% TFA in DCM for 20-30 minutes.
-
Washing: Wash the resin with DCM (3-5 times), followed by isopropanol (2 times) to shrink the resin and remove residual acid.
-
Neutralization: Swell the resin in DMF and neutralize the N-terminal amine with 10% DIEA in DMF (v/v) for 5-10 minutes. Wash with DMF (3-5 times).
-
Glycine Coupling:
-
In a separate vessel, dissolve Boc-Gly-OH (3-5 equivalents) and a coupling reagent (e.g., HBTU, 0.95 equivalents) in DMF. Add DIEA (2 equivalents) for activation.
-
Add the activated amino acid solution to the neutralized resin.
-
Agitate for 1-2 hours at room temperature.
-
-
Washing: Wash the resin with DMF (3-5 times) and DCM (3-5 times).
-
Completion Check: Perform a Kaiser test to confirm complete coupling.
Mandatory Visualizations
Logical Workflow Comparison
Caption: High-level comparison of the cyclical workflows for Fmoc and Boc SPPS.
Deprotection Mechanisms
Caption: Contrasting chemical mechanisms for Fmoc and Boc group removal.
Conclusion
The choice between Boc-Gly-OEt (hydrolyzed to Boc-Gly-OH) and Fmoc-Gly-OH for solid-phase peptide synthesis extends to a broader decision between the Boc and Fmoc strategies. The Fmoc strategy has become the more widely used method in modern peptide synthesis, primarily due to its milder deprotection conditions, full orthogonality, and compatibility with a wide range of sensitive functionalities, making it particularly suitable for automated synthesis.[3] The higher crude purity and yield often observed with the Fmoc strategy can also simplify downstream purification efforts.
However, the Boc strategy remains a robust and valuable tool, especially for the synthesis of long and difficult sequences that are prone to aggregation.[2] The repetitive acidic treatments in the Boc workflow can help to disrupt secondary structures that may impede coupling efficiency.[2] The primary drawbacks of the Boc strategy are the use of harsh and corrosive acids, such as TFA for deprotection and potentially hydrofluoric acid (HF) for final cleavage, which necessitate specialized equipment and stringent safety precautions.
Ultimately, the optimal choice depends on the specific requirements of the peptide to be synthesized, including its length, sequence, and any post-translational modifications, as well as the available laboratory infrastructure and expertise.
References
A Head-to-Head Comparison: Boc vs. Fmoc Strategy for Glycine Incorporation
In the realm of solid-phase peptide synthesis (SPPS), the choice between tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) protecting group strategies is a critical decision that profoundly influences the efficiency, purity, and overall success of peptide assembly. This is particularly true for the incorporation of glycine, the simplest amino acid. While seemingly straightforward due to its achiral nature and lack of a side chain, glycine can present unique challenges, including aggregation and susceptibility to specific side reactions. This guide provides an objective, data-supported comparison of the Boc and Fmoc strategies for glycine incorporation, tailored for researchers, scientists, and drug development professionals.
Core Chemical Differences and Their Implications
The fundamental distinction between the two strategies lies in the lability of the α-amino protecting group. The Boc group is acid-labile, typically removed with trifluoroacetic acid (TFA), while the Fmoc group is base-labile, cleaved by a secondary amine, most commonly piperidine.[1] This dictates the orthogonality of the entire synthesis workflow, including the choice of side-chain protecting groups and the final cleavage from the resin.[2]
The Fmoc/tBu (tert-butyl) strategy is considered fully orthogonal, as the base-labile Fmoc group is removed in each cycle, while the acid-labile side-chain protecting groups remain intact until the final TFA cleavage.[1] In contrast, the Boc/Bzl (benzyl) strategy is described as quasi-orthogonal because both the Nα-Boc group and the benzyl-based side-chain protecting groups are acid-labile, requiring different strengths of acid for their removal.[1]
Advantages of the Boc Strategy for Glycine Incorporation
While the Fmoc strategy is the most widely used method in modern peptide synthesis, particularly in automated synthesizers, the Boc strategy offers distinct advantages, especially when dealing with glycine-rich sequences or peptides prone to aggregation.
Mitigation of Aggregation: Peptides with high glycine content can be challenging to synthesize due to the increased flexibility of the growing peptide chain, which can lead to interchain aggregation and the formation of secondary structures like β-sheets.[3] This aggregation can hinder reagent access, resulting in incomplete deprotection and coupling reactions.[3] The repetitive acidic treatments with TFA in the Boc workflow keep the growing peptide chain protonated. This positive charge helps to disrupt secondary structures and improve solubility, thereby reducing aggregation and potentially leading to higher crude purity and yield for such "difficult" sequences.[4][5]
Reduced Risk of Diketopiperazine (DKP) Formation: DKP formation is a significant side reaction that can occur at the dipeptide stage, leading to premature cleavage of the peptide chain from the resin.[3] This is particularly prevalent in Fmoc-based synthesis, especially with sequences containing proline or glycine.[3][6] In the Boc strategy, the N-terminal amine is protonated after deprotection with TFA, rendering it non-nucleophilic and thus unable to initiate the intramolecular cyclization that leads to DKP formation.[7] The neutralization step, which deprotonates the amine, is performed just before or simultaneously with the coupling of the next amino acid (in situ neutralization), minimizing the time the free amine is available to cause this side reaction.[7][8]
Quantitative Performance Comparison
While the optimal strategy is sequence-dependent, the following table summarizes illustrative quantitative data based on typical outcomes for the synthesis of peptides, highlighting aspects relevant to glycine incorporation.
| Parameter | Fmoc/tBu Strategy (using Fmoc-Gly-OH) | Boc/Bzl Strategy (using Boc-Gly-OH) | Key Findings & Citations |
| Crude Peptide Purity | Generally high, but can be significantly affected by aggregation in glycine-rich sequences. | Often higher for hydrophobic or aggregation-prone sequences due to the solubilizing effect of repeated acid treatments.[5][] | The Boc strategy can yield higher crude purity and yields than the Fmoc strategy for highly hydrophobic peptides.[] |
| Handling of Aggregation-Prone Peptides | More susceptible to interchain aggregation, which can lead to lower yields and purity.[2] | Advantageous due to the protonation of the peptide backbone during TFA deprotection, which disrupts secondary structures.[2][4] | Removal of the Boc group under acid conditions protonates the exposed amine terminal, reducing its participation in hydrogen bonding.[5] |
| Diketopiperazine (DKP) Formation | More prevalent, especially in Gly-Pro or Gly-Gly sequences at the dipeptide stage.[3] | Can be effectively suppressed by using in situ neutralization protocols.[7] | DKP formation is a significant issue in Fmoc SPPS, particularly with proline and glycine.[3][6] |
| Coupling Efficiency | Generally high due to minimal steric hindrance of glycine. | Typically high, and can be enhanced by in situ neutralization protocols. | Glycine's lack of a side chain allows for highly efficient coupling reactions in both strategies.[10] |
Experimental Protocols
Detailed methodologies for a single coupling cycle of glycine using both Fmoc and Boc strategies are provided below.
Protocol 1: Fmoc-Gly-OH Coupling Cycle
This protocol assumes the synthesis is proceeding on a resin such as Wang or Rink Amide.
1. Materials and Reagents:
-
Peptide-resin with a free N-terminal amine
-
N,N-Dimethylformamide (DMF)
-
Deprotection Solution: 20% piperidine in DMF (v/v)
-
Fmoc-Gly-OH (3 equivalents to resin substitution)
-
Coupling Activator: HBTU (2.9 equivalents)
-
Base: N,N-Diisopropylethylamine (DIEA) (6 equivalents)
2. Procedure:
-
Fmoc Deprotection:
-
Glycine Coupling:
-
In a separate vessel, dissolve Fmoc-Gly-OH and HBTU in DMF.
-
Add DIEA to the solution and allow it to pre-activate for 1-5 minutes.
-
Add the activated Fmoc-Gly-OH solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
-
Post-Coupling Wash:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times).
-
(Optional) Perform a Kaiser test to confirm the absence of free primary amines, indicating complete coupling.[2]
-
Protocol 2: Boc-Gly-OH Coupling Cycle
This protocol assumes synthesis on a Boc-compatible resin such as Merrifield or PAM.
1. Materials and Reagents:
-
Peptide-resin with a Boc-protected N-terminus
-
Dichloromethane (DCM)
-
Deprotection Solution: 50% TFA in DCM (v/v)
-
Neutralization Solution: 10% DIEA in DCM (v/v)
-
Boc-Gly-OH (3 equivalents)
-
Coupling Activator: HBTU (2.9 equivalents)
-
N,N-Dimethylformamide (DMF)
2. Procedure:
-
Boc Deprotection:
-
Wash the resin with DCM.
-
Treat the resin with the deprotection solution for 2 minutes.
-
Drain and add fresh deprotection solution, agitating for 20-30 minutes.
-
Drain and wash the resin with DCM (3-5 times).
-
-
Neutralization:
-
Wash the resin with the neutralization solution for 1-2 minutes.
-
Repeat the neutralization wash.
-
Wash the resin with DCM (3-5 times) to remove excess DIEA.[2]
-
-
Glycine Coupling (In Situ Neutralization Recommended):
-
Alternatively, for in situ neutralization, after Boc deprotection and DCM washes, add the coupling solution containing Boc-Gly-OH, HBTU, and a sufficient amount of DIEA to neutralize the TFA salt and activate the amino acid.
-
Agitate for 1-2 hours at room temperature.
-
-
Post-Coupling Wash:
-
Drain the coupling solution.
-
Wash the resin with DCM (3-5 times).
-
Perform a ninhydrin (Kaiser) test to confirm reaction completion.[2]
-
Visualizing the Workflows
To better illustrate the cyclical processes and the key differences, the following diagrams outline the workflows for both strategies.
Caption: Comparative workflows of Fmoc and Boc strategies for glycine incorporation.
Caption: Logical flow of Boc strategy advantages for glycine-containing peptides.
Conclusion
The choice between the Boc and Fmoc strategies for glycine incorporation is a nuanced one, dependent on the specific peptide sequence and the synthetic challenges anticipated. While the Fmoc strategy offers milder deprotection conditions and is highly amenable to automation, the Boc strategy remains a powerful and often superior choice for sequences rich in glycine or prone to aggregation. Its ability to mitigate aggregation through repetitive acid treatment and to effectively suppress diketopiperazine formation via in situ neutralization protocols makes it an invaluable tool in the peptide chemist's arsenal. A thorough understanding of the underlying chemistry and potential side reactions of both methodologies is paramount for the successful synthesis of glycine-containing peptides.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 10. benchchem.com [benchchem.com]
A Comparative Analysis of HBTU and HATU for the Solution-Phase Synthesis of Boc-Gly-OEt
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the choice of coupling reagent is a critical factor influencing reaction efficiency, product purity, and overall yield. This guide presents an objective comparison of two prominent uronium-based coupling reagents, HBTU and HATU, for the solution-phase synthesis of Boc-Gly-OEt.
The formation of a peptide bond between an N-protected amino acid and an amino acid ester is a fundamental transformation in peptide chemistry. The selection of an appropriate activating agent is crucial to facilitate this reaction while minimizing side reactions, particularly racemization. HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are two of the most widely used coupling reagents, prized for their efficiency and ability to suppress epimerization.
While both reagents are highly effective, a notable difference in their reactivity exists, stemming from their structural dissimilarities. HATU incorporates a 7-azabenzotriazole (HOAt) moiety, whereas HBTU is based on 1-hydroxybenzotriazole (HOBt). The nitrogen atom at the 7-position of the azabenzotriazole ring in HATU renders the resulting OAt-active ester more reactive than the OBt-ester formed by HBTU. This enhanced reactivity generally translates to faster and more complete coupling reactions with HATU.[1]
Performance Comparison: HBTU vs. HATU
For the coupling of a non-sterically hindered amino acid like Boc-Gly-OH with ethyl glycinate, both HBTU and HATU are expected to provide high yields. However, the superior reactivity of HATU may offer advantages in terms of reaction time and overall product purity. The following table summarizes the anticipated performance of each reagent in this specific coupling reaction based on their established reactivity profiles.
| Parameter | HBTU | HATU | Key Considerations |
| Typical Yield | >90% | >95% | For simple couplings, both reagents are highly efficient. HATU's higher reactivity can lead to more complete conversion. |
| Reaction Time | 2 - 4 hours | 30 min - 2 hours | HATU generally promotes faster reaction kinetics due to the formation of a more reactive OAt-ester.[2] |
| Purity | High | Very High | The faster and more efficient coupling with HATU can minimize the formation of side products. |
| Racemization | Low | Very Low | Both reagents are effective at suppressing racemization, with HATU often showing a slight advantage, particularly in more sensitive systems.[3] |
Experimental Protocols
The following is a generalized experimental protocol for the solution-phase synthesis of Boc-Gly-Gly-OEt, which can be adapted for a comparative study of HBTU and HATU.
Materials:
-
Boc-Gly-OH
-
Glycine ethyl ester hydrochloride (H-Gly-OEt·HCl)
-
HBTU
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄
-
Thin Layer Chromatography (TLC) plates
Procedure:
Reaction Setup (performed in parallel for HBTU and HATU):
-
In a round-bottom flask, dissolve Boc-Gly-OH (1.0 eq.) in DMF.
-
For the HBTU reaction: To the flask, add HBTU (1.0 eq.) and DIPEA (2.0 eq.).
-
For the HATU reaction: In a separate flask, add HATU (1.0 eq.) and DIPEA (2.0 eq.) to the Boc-Gly-OH solution.
-
Stir both reaction mixtures at room temperature for a pre-activation period of 10-15 minutes.
-
In a separate beaker, dissolve H-Gly-OEt·HCl (1.0 eq.) in DMF and add DIPEA (1.0 eq.) to neutralize the hydrochloride salt.
-
Add the neutralized H-Gly-OEt solution to each of the pre-activated carboxylic acid mixtures.
-
Monitor the progress of the reactions using TLC.
Work-up and Purification:
-
Once the reactions are complete, dilute the mixtures with EtOAc.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Analyze the crude yield and purity of the resulting Boc-Gly-Gly-OEt from each reaction.
-
If necessary, purify the product by silica gel column chromatography.
Comparative Workflow
The following diagram illustrates the parallel workflow for the comparative study of HBTU and HATU in the synthesis of Boc-Gly-OEt.
Caption: Comparative workflow for Boc-Gly-OEt synthesis using HBTU and HATU.
Conclusion
Both HBTU and HATU are excellent choices for the solution-phase coupling of Boc-Gly-OH with ethyl glycinate, with both expected to provide high yields and purity. For routine syntheses of simple dipeptides, the more cost-effective HBTU is often sufficient. However, for syntheses where reaction time is a critical factor or where the highest possible purity is desired, HATU is the superior reagent due to its enhanced reactivity. The choice between HBTU and HATU will ultimately depend on the specific requirements of the synthesis, balancing factors of cost, reaction efficiency, and desired product quality.
References
Yield comparison between solution-phase and solid-phase synthesis with Boc-Gly-OEt
For researchers and professionals in drug development and peptide chemistry, the choice between solution-phase and solid-phase synthesis is a critical decision that influences yield, purity, scalability, and overall efficiency. This guide provides an objective comparison of these two methodologies through the lens of synthesizing a simple protected amino acid derivative, N-tert-butyloxycarbonyl-glycine ethyl ester (Boc-Gly-OEt). We present supporting experimental data, detailed protocols, and workflow visualizations to aid in selecting the most appropriate method for your research needs.
Data Presentation: A Quantitative Comparison
The following table summarizes the key quantitative parameters for the synthesis of a Boc-protected glycine unit using both solution-phase and solid-phase techniques. For the solution phase, the target is Boc-Gly-OEt. For the solid phase, the comparison is based on the loading of Boc-Glycine onto a Merrifield resin and its subsequent cleavage.
| Parameter | Solution-Phase Synthesis (Boc-Gly-OEt) | Solid-Phase Synthesis (Boc-Gly on Merrifield Resin) | Key Findings & Citations |
| Overall Yield | 74% - 81% (calculated) | 10% - 30% (for purified short peptides) | Solution-phase synthesis generally offers a higher overall yield for small molecules.[1] Solid-phase synthesis yields are often lower after cleavage and purification, especially for longer peptides.[1] |
| Purity of Crude Product | Moderate to High (requires purification) | Moderate (impurities accumulate on the resin) | Intermediate purification in solution-phase can lead to a purer final product. In solid-phase synthesis, impurities from incomplete reactions can accumulate. |
| Reaction Time | Longer (due to intermediate purification steps) | Faster (simplified washing steps between cycles) | The ability to simply wash away excess reagents significantly speeds up the cyclical process of solid-phase synthesis. |
| Scalability | Highly scalable (grams to kilograms) | Less scalable (typically milligrams to grams) | Solution-phase synthesis is often preferred for large-scale industrial production. |
| Automation | Difficult to automate | Easily automated | Solid-phase synthesis is well-suited for automated peptide synthesizers. |
Experimental Protocols
Solution-Phase Synthesis of Boc-Gly-OEt
This synthesis is typically performed in two main steps: esterification of glycine to form glycine ethyl ester hydrochloride, followed by the protection of the amino group with a Boc moiety.
Step 1: Synthesis of Glycine Ethyl Ester Hydrochloride
-
Reaction Setup: In a round-bottom flask, place absolute ethanol that has been saturated with hydrochloric acid gas.
-
Addition of Reactants: Add 96% ethanol and methyleneaminoacetonitrile to the flask.
-
Reflux: Reflux the mixture on a steam bath for approximately three hours. During this time, ammonium chloride will precipitate.
-
Isolation: After the reaction is complete, filter the hot solution to remove the ammonium chloride.
-
Crystallization: Cool the filtrate to allow the glycine ethyl ester hydrochloride to crystallize as fine white needles.
-
Purification: Collect the crystals by filtration and allow them to air dry. A second crop of crystals can be obtained by concentrating the filtrate.
Step 2: Synthesis of N-Boc-Glycine Ethyl Ester
-
Reaction Setup: Suspend glycine ethyl ester hydrochloride in a suitable solvent such as dichloromethane (DCM) in a reaction vessel.
-
Base Addition: Cool the suspension in an ice bath and slowly add triethylamine (TEA) to neutralize the hydrochloride salt and liberate the free amine.
-
Boc Protection: To the stirred suspension, add di-tert-butyl dicarbonate ((Boc)₂O).
-
Reaction: Allow the reaction to proceed, stirring until completion (monitoring by TLC is recommended).
-
Workup: Wash the organic layer with water until the aqueous layer is neutral, followed by a brine wash.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude Boc-Gly-OEt by silica gel column chromatography.
Solid-Phase Synthesis of Boc-Glycine on Merrifield Resin
This process involves the attachment (loading) of the first amino acid, Boc-Glycine, to the solid support, followed by cleavage to release the protected amino acid.
Step 1: Loading of Boc-Glycine onto Merrifield Resin (Cesium Salt Method)
-
Preparation of Cesium Salt: Dissolve Boc-Glycine in methanol and water. Titrate the solution to pH 7.0 with a 20% aqueous solution of cesium carbonate. Evaporate the mixture to dryness. To ensure the salt is anhydrous, add dimethylformamide (DMF) and evaporate to dryness; repeat this step.[2]
-
Resin Swelling: Swell the Merrifield resin in DMF in a reaction vessel for at least one hour.[3]
-
Attachment: Add the dried Boc-Glycine cesium salt to the swollen resin. Shake the mixture at 50°C for 16-24 hours.[2][4]
-
Washing: Filter the resin and wash it thoroughly with DMF, 50% (v/v) aqueous DMF, 50% (v/v) aqueous methanol, and finally methanol.[2]
-
Drying: Dry the Boc-Gly-Merrifield resin under vacuum.[2]
Step 2: Cleavage of Boc-Glycine from the Resin (TFMSA Method)
-
Resin Preparation: Dry the peptide-resin thoroughly under vacuum and place it in a round-bottom flask with a stir bar.[3]
-
Scavenger Addition: Add a scavenger, such as m-cresol, to the flask.[3]
-
Cleavage Reaction: Cool the flask to 0°C in an ice bath. Slowly add a cleavage cocktail of trifluoromethanesulfonic acid (TFMSA) and trifluoroacetic acid (TFA). Stir the mixture at 0°C for 1-2 hours.[3]
-
Peptide Precipitation: Filter the resin and wash it with a small amount of TFA. Combine the filtrates and add cold diethyl ether to precipitate the crude peptide.[5]
-
Isolation and Purification: Collect the crude peptide by filtration or centrifugation. Wash the peptide with cold diethyl ether to remove scavengers. The crude product can then be purified by an appropriate method such as preparative HPLC.
Mandatory Visualization
The following diagrams illustrate the experimental workflows for both solution-phase and solid-phase synthesis of a Boc-protected glycine unit.
References
A Comparative Guide to Coupling Reagents for the Synthesis of Boc-Gly-OEt
For Researchers, Scientists, and Drug Development Professionals
The efficient synthesis of protected amino acid esters, such as N-Boc-glycine ethyl ester (Boc-Gly-OEt), is a fundamental step in peptide synthesis and the development of peptidomimetics. The choice of coupling reagent is a critical parameter that significantly influences reaction kinetics, product yield, purity, and overall cost-effectiveness. This guide provides an objective, data-driven comparison of various coupling reagents for the synthesis of Boc-Gly-OEt, supported by detailed experimental protocols.
Performance Comparison of Coupling Reagents
The selection of an appropriate coupling reagent is pivotal for the successful formation of the ester bond between N-Boc-glycine and ethanol. The following table summarizes the performance of several commonly employed coupling reagents based on experimental data.
| Coupling Reagent/Method | Activating Agent | Base | Solvent | Reaction Time | Yield (%) | Purity |
| DCC/HOBt | Dicyclohexylcarbodiimide / 1-Hydroxybenzotriazole | Triethylamine (TEA) | Tetrahydrofuran (THF) | ~13 hours (1h at -10°C, then overnight) | 85% | High (Purified by chromatography and recrystallization) |
| EDCI/HOAt | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / 1-Hydroxy-7-azabenzotriazole | Triethylamine (TEA) | Dichloromethane (CH₂Cl₂) | 20 hours | 73% | Not Specified |
| HBTU/DIPEA | 2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium Hexafluorophosphate / N,N-Diisopropylethylamine | N,N-Diisopropylethylamine (DIPEA) | N,N-Dimethylformamide (DMF) | 10 - 60 minutes | High (General protocol) | High (General protocol) |
| HATU/DIPEA | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid Hexafluorophosphate / N,N-Diisopropylethylamine | N,N-Diisopropylethylamine (DIPEA) | N,N-Dimethylformamide (DMF) | 10 - 60 minutes | High (General protocol) | High (General protocol) |
| PyBOP/DIPEA | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium Hexafluorophosphate / N,N-Diisopropylethylamine | N,N-Diisopropylethylamine (DIPEA) | N,N-Dimethylformamide (DMF) | 10 - 60 minutes | High (General protocol) | High (General protocol) |
Experimental Protocols
Detailed methodologies for the synthesis of Boc-Gly-OEt using different coupling reagents are provided below.
DCC/HOBt Mediated Esterification
This method is a classic and cost-effective approach for ester formation.
Materials:
-
Boc-Gly-OH
-
Glycine ethyl ester hydrochloride (H-Gly-OEt·HCl)
-
Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate (EtOAc)
-
n-Hexane
-
Silica gel for column chromatography
Procedure:
-
Dissolve H-Gly-OEt·HCl (1.1 equivalents) in anhydrous THF.
-
Under ice cooling, add TEA (1.1 equivalents) dropwise.
-
To this mixture, add HOBt (1.1 equivalents) and Boc-Gly-OH (1.0 equivalent).
-
Cool the reaction mixture to -20°C.
-
Add a solution of DCC (1.3 equivalents) in anhydrous THF dropwise.
-
Stir the reaction at -10°C for 1 hour, and then leave it overnight in a refrigerator.[1]
-
Filter the mixture to remove the precipitated dicyclohexylurea (DCU).
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by silica gel column chromatography (eluent: EtOAc/n-hexane) and subsequent recrystallization from EtOAc/n-hexane to afford pure Boc-Gly-OEt.[1]
EDCI/HOAt Mediated Esterification
This protocol utilizes a water-soluble carbodiimide, simplifying the workup procedure.
Materials:
-
Boc-Gly-OH
-
Ethanol
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI)
-
1-Hydroxy-7-azabenzotriazole (HOAt)
-
Triethylamine (TEA)
-
Dichloromethane (CH₂Cl₂), anhydrous
Procedure:
-
Dissolve Boc-Gly-OH (1.0 equivalent) and ethanol (1.2 equivalents) in anhydrous CH₂Cl₂.
-
Add HOAt (1.1 equivalents) and TEA (1.5 equivalents) to the solution.
-
Cool the mixture to 0°C in an ice bath.
-
Add EDCI (1.2 equivalents) portion-wise while stirring.
-
Allow the reaction to warm to room temperature and stir for 20 hours.[2]
-
Upon completion, wash the reaction mixture with water, 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography if necessary.
HBTU/DIPEA Mediated Esterification
Uronium salt-based reagents like HBTU offer rapid and efficient coupling.
Materials:
-
Boc-Gly-OH
-
Ethanol
-
2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium Hexafluorophosphate (HBTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
Dissolve Boc-Gly-OH (1.0 equivalent) in anhydrous DMF.
-
Add HBTU (1.1 equivalents) and DIPEA (2.0 equivalents) to the solution.
-
Stir the mixture at room temperature for 5-10 minutes to pre-activate the carboxylic acid.
-
Add ethanol (1.2 equivalents) to the reaction mixture.
-
Stir at room temperature for 10-60 minutes, monitoring the reaction progress by TLC.[3]
-
After completion, dilute the reaction mixture with ethyl acetate and wash with water, 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Experimental Workflow and Logic
The general workflow for the synthesis of Boc-Gly-OEt involves the activation of the carboxylic acid group of Boc-Gly-OH followed by nucleophilic attack by the hydroxyl group of ethanol. The choice of coupling reagent dictates the nature of the activated intermediate and the overall reaction efficiency.
Caption: A generalized workflow for the synthesis of Boc-Gly-OEt.
Signaling Pathways of Reagent Activation
The mechanism of action varies between different classes of coupling reagents, which in turn affects their reactivity and propensity for side reactions.
Caption: Simplified activation pathways for different classes of coupling reagents.
References
A Cost-Benefit Analysis of Ethyl (tert-Butoxycarbonyl)glycinate in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to N-Protected Glycine Derivatives
In the landscape of peptide synthesis, the selection of appropriate building blocks is a critical determinant of efficiency, purity, and overall cost. Ethyl (tert-butoxycarbonyl)glycinate, a derivative of the simplest amino acid, glycine, offers a distinct profile of advantages and disadvantages within the widely utilized Boc/Bzl (tert-butoxycarbonyl/benzyl) solid-phase peptide synthesis (SPPS) strategy. This guide provides a comprehensive cost-benefit analysis of this compound, comparing its performance with common alternatives, supported by experimental data and detailed protocols.
Performance and Strategic Comparison of Glycine Derivatives
The choice between different N-protected glycine derivatives fundamentally dictates the peptide synthesis strategy. The two dominant methodologies are based on the acid-labile tert-butoxycarbonyl (Boc) group and the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group. This compound falls under the Boc strategy, offering a classic and robust approach, particularly for the synthesis of long or hydrophobic peptides.
| Parameter | This compound (Boc-Gly-OEt) | Boc-Gly-OH | Fmoc-Gly-OH |
| Synthesis Strategy | Boc/Bzl | Boc/Bzl | Fmoc/tBu |
| Typical Coupling Yield | >98% | >98% | >99% |
| Crude Peptide Purity | High | High | Generally higher due to milder deprotection |
| Deprotection Method | Acidolysis (e.g., TFA) | Acidolysis (e.g., TFA) | Base treatment (e.g., Piperidine) |
| Key Advantage | Cost-effective for large-scale synthesis; useful in PNA monomer synthesis.[1] | Well-established in Boc-SPPS for difficult sequences. | Milder deprotection conditions, suitable for automated synthesis and sensitive peptides.[] |
| Key Disadvantage | Requires strong acid for final cleavage; potential for side reactions with the ethyl ester. | Requires strong acid (HF) for final cleavage from resin.[3] | Higher initial cost of the protecting group.[4] |
Cost-Benefit Analysis
The economic viability of a peptide synthesis strategy is a complex interplay of raw material costs, process efficiency, and the purity of the final product.
Cost Considerations:
| Reagent | Typical Purity | Approximate Cost (USD/gram) |
| This compound | ≥98% | $10 - $30 |
| Boc-Gly-OH | ≥99% | $15 - $40 |
| Fmoc-Gly-OH | ≥98% | $20 - $50 |
Note: Prices are illustrative and can vary significantly based on supplier, quantity, and market conditions.
While Boc-protected amino acids, including this compound, generally have a lower initial purchase price compared to their Fmoc counterparts, a comprehensive cost analysis must account for the entire synthesis workflow.[4] The Boc strategy often utilizes less expensive solvents like dichloromethane (DCM).[4] However, the requirement for hazardous and corrosive strong acids like hydrogen fluoride (HF) for final cleavage from the resin necessitates specialized equipment and handling procedures, which can add to the overall cost.
The Fmoc strategy, despite the higher initial cost of the protected amino acids, can be more cost-effective in the long run due to its milder reaction conditions, which often lead to higher crude peptide purity.[3] This reduces the costs associated with purification. Furthermore, the Fmoc strategy is more amenable to automation, which can lead to significant savings in labor and time for large-scale production.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and comparison of these glycine derivatives in peptide synthesis.
Protocol 1: Boc-SPPS using this compound
This protocol outlines a manual solid-phase peptide synthesis cycle on a Merrifield resin.
Materials:
-
Merrifield resin (chloromethylated polystyrene)
-
This compound (Boc-Gly-OEt)
-
Cesium carbonate (Cs₂CO₃)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
Coupling reagents (e.g., HBTU, HOBt)
-
Subsequent Boc-protected amino acids
Procedure:
-
Resin Preparation and First Amino Acid Attachment:
-
Swell the Merrifield resin in DMF.
-
Prepare the cesium salt of Boc-Gly-OH (hydrolyzed from Boc-Gly-OEt if starting from the ester) by reacting with Cs₂CO₃ in a mixture of water and DMF.
-
Add the cesium salt to the swollen resin and heat to 50°C for 12-24 hours to attach the first amino acid.
-
Wash the resin thoroughly with DMF, methanol, and DCM.
-
-
Boc Deprotection:
-
Treat the resin with a solution of 50% TFA in DCM for 30 minutes to remove the Boc protecting group.
-
Wash the resin with DCM to remove excess TFA.
-
-
Neutralization:
-
Neutralize the resulting trifluoroacetate salt on the resin by washing with a solution of 10% DIEA in DCM.
-
Wash the resin with DCM.
-
-
Coupling of the Next Amino Acid:
-
In a separate vessel, dissolve the next Boc-protected amino acid (3 equivalents), HBTU (3 equivalents), and HOBt (3 equivalents) in DMF.
-
Add DIEA (6 equivalents) to the activation mixture.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the coupling reaction using a Kaiser test.
-
-
Washing:
-
Wash the resin with DMF and DCM to remove excess reagents and byproducts.
-
-
Repeat:
-
Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
-
Final Cleavage:
-
After the final amino acid coupling and Boc deprotection, treat the resin with anhydrous HF to cleave the peptide from the resin and remove side-chain protecting groups. Scavengers like anisole should be used to prevent side reactions.
-
Protocol 2: Fmoc-SPPS using Fmoc-Gly-OH
This protocol outlines a standard Fmoc-SPPS cycle.
Materials:
-
Rink Amide or Wang resin
-
Fmoc-Gly-OH
-
DMF
-
Piperidine
-
DCM
-
DIEA
-
Coupling reagents (e.g., HATU)
-
Subsequent Fmoc-protected amino acids
-
Cleavage cocktail (e.g., TFA/TIS/water)
Procedure:
-
Resin Swelling: Swell the resin in DMF.
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 20 minutes.
-
Washing: Wash the resin with DMF and DCM.
-
Coupling: Add the Fmoc-protected amino acid, HATU, and DIEA in DMF to the resin and react for 1-2 hours.
-
Washing: Wash the resin with DMF and DCM.
-
Repeat: Repeat steps 2-5 for each subsequent amino acid.
-
Final Cleavage: After the final coupling and deprotection, treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) to cleave the peptide and remove side-chain protecting groups.
Signaling Pathways and Workflows
General Workflow for Solid-Phase Peptide Synthesis
References
The Role of Boc-Gly-OEt in Conquering "Difficult" Peptide Sequences: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the emergence of "difficult sequences" represents a significant hurdle. These sequences, often rich in hydrophobic residues or prone to forming stable secondary structures like β-sheets, can lead to on-resin aggregation. This aggregation hinders solvent and reagent accessibility, resulting in incomplete reactions, low yields, and challenging purifications. This guide provides an objective comparison of the performance of Boc-Gly-OEt within a Boc/Bzl strategy against common alternative methods for the synthesis of such challenging peptides, supported by representative experimental data and detailed protocols.
The synthesis of peptides containing multiple glycine residues or hydrophobic sequences is notoriously challenging due to the high propensity for interchain hydrogen bonding, leading to aggregation.[1] The Boc (tert-butyloxycarbonyl) strategy, particularly when employing in situ neutralization protocols, offers a robust solution to this problem. The repetitive acidic treatment used to remove the Boc protecting group protonates the N-terminal amine, disrupting secondary structures and keeping the growing peptide chain in a more solvated state.[2][3] This contrasts with the Fmoc (9-fluorenylmethyloxycarbonyl) strategy, where the peptide-resin remains in a neutral state, making it more susceptible to aggregation.[4]
Performance Comparison in Difficult Sequence Synthesis
To illustrate the practical implications of choosing a synthetic strategy for a difficult sequence, this section presents a comparative analysis. The model "difficult sequence" considered here is a hypothetical hydrophobic peptide containing a Gly-Gly motif, known to be prone to aggregation. The data presented is a representative summary compiled from literature findings.
Table 1: Comparison of Synthetic Strategies for a Model Difficult Sequence (H-Val-Ala-Gly-Gly-Leu-Ile-Val-Ala-NH2)
| Strategy/Method | Protecting Group Chemistry | Key Feature | Representative Crude Purity (%) | Representative Overall Yield (%) | Key Advantages | Key Disadvantages |
| Boc-Gly-OEt | Boc/Bzl | In situ neutralization | ~75-85 | ~30-40 | Excellent disruption of aggregation; higher purity for hydrophobic sequences.[] | Requires hazardous HF for final cleavage; semi-orthogonal strategy.[3] |
| Standard Fmoc-Gly-OH | Fmoc/tBu | Standard coupling | <50 | <15 | Milder deprotection conditions; high orthogonality. | Prone to severe aggregation, leading to incomplete synthesis and low purity.[4] |
| Fmoc-Gly(Dmb)-Gly-OH | Fmoc/tBu | Backbone protection | ~70-80 | ~25-35 | Effectively disrupts aggregation by introducing a backbone-protecting group. | Higher cost of specialized dipeptide; potential for side reactions related to the Dmb group. |
| Fmoc-Xaa-Ser(ψPro)-OH | Fmoc/tBu | Pseudoproline dipeptide | Not directly applicable for Gly-Gly, but for Ser/Thr-containing sequences, can achieve >80% purity. | Not directly applicable for Gly-Gly, but for Ser/Thr-containing sequences, can achieve >30% yield. | Excellent at breaking secondary structures.[6] | Sequence-dependent; requires a Ser or Thr residue for insertion. |
Experimental Protocols
Detailed and robust experimental protocols are critical for the successful synthesis of difficult peptide sequences. Below are methodologies for the Boc-SPPS with in situ neutralization, a standard Fmoc-SPPS cycle for comparison, and the incorporation of a Dmb-dipeptide.
Protocol 1: Boc-SPPS of a Difficult Sequence using In Situ Neutralization
This protocol is optimized for minimizing aggregation and improving coupling efficiency.[7][8][9]
-
Resin and First Amino Acid Attachment: Start with a suitable resin (e.g., MBHA for a C-terminal amide). Attach the first Boc-protected amino acid using standard procedures.
-
Deprotection: Treat the resin with 50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) for 20-30 minutes to remove the Boc group.
-
Washing: Wash the resin thoroughly with DCM followed by N,N-Dimethylformamide (DMF).
-
In Situ Neutralization and Coupling:
-
In a separate vessel, pre-activate the incoming Boc-amino acid (e.g., Boc-Gly-OH, 4 equivalents) with a coupling agent like HBTU (3.9 equivalents) and HOBt (4 equivalents) in DMF.
-
Add a hindered base such as N,N-Diisopropylethylamine (DIEA) (8 equivalents) to the pre-activation mixture.
-
Immediately add the activated amino acid solution to the TFA salt of the peptide-resin.
-
Allow the coupling reaction to proceed for 1-2 hours. Monitor completion with a ninhydrin test.
-
-
Washing: Wash the resin with DMF and DCM.
-
Cycle Repetition: Repeat steps 2-5 for each subsequent amino acid in the sequence.
-
Final Cleavage: After completion of the synthesis, cleave the peptide from the resin and remove side-chain protecting groups using anhydrous Hydrogen Fluoride (HF) with appropriate scavengers (e.g., anisole).
Protocol 2: Standard Fmoc-SPPS Cycle
This protocol represents a standard approach and is provided for comparison.
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin) in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat again for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF.
-
Coupling:
-
In a separate vessel, activate the Fmoc-amino acid (3 equivalents) with a coupling reagent like HBTU (2.9 equivalents) and HOBt (3 equivalents) in DMF.
-
Add DIEA (6 equivalents) to the activation mixture.
-
Add the activated amino acid solution to the resin and couple for 1-2 hours.
-
-
Washing: Wash the resin with DMF.
-
Cycle Repetition: Repeat steps 2-5 for each subsequent amino acid.
-
Final Cleavage: Cleave the peptide from the resin and remove side-chain protecting groups using a TFA cocktail (e.g., TFA/TIS/water 95:2.5:2.5).
Protocol 3: Fmoc-SPPS with Dmb-Dipeptide Insertion
This protocol illustrates the use of a backbone-protected dipeptide to mitigate aggregation.
-
Synthesis up to Insertion Point: Synthesize the peptide chain using the standard Fmoc-SPPS protocol (Protocol 2).
-
Dmb-Dipeptide Coupling: At the point of the Gly-Gly motif, use Fmoc-Gly(Dmb)-Gly-OH as the amino acid derivative in the coupling step (step 4 of Protocol 2). Standard coupling reagents can be used.
-
Continue Synthesis: After coupling the Dmb-dipeptide, continue with the standard Fmoc-SPPS protocol for the remaining amino acids. The Dmb group is stable to piperidine but is cleaved during the final TFA cleavage.
Visualizing the Synthetic Workflows
To better understand the logical flow of the synthetic strategies, the following diagrams illustrate the key steps.
Caption: Workflow for a single cycle in Boc-SPPS with in situ neutralization.
References
- 1. WO2010117725A2 - Production of peptides containing poly-gly sequences using fmoc chemistry - Google Patents [patents.google.com]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 6. chempep.com [chempep.com]
- 7. In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. In Situ Neutralization Protocols for Boc-SPPS - PubMed [pubmed.ncbi.nlm.nih.gov]
The Orthogonality of Boc Protection: A Comparative Guide for Synthetic Chemists
In the precise world of chemical synthesis, particularly in the fields of peptide synthesis, medicinal chemistry, and drug development, the strategic use of protecting groups is fundamental to success. The tert-butyloxycarbonyl (Boc) group is a stalwart amine protecting group, valued for its stability across a range of chemical environments and its straightforward removal under acidic conditions. This guide provides an objective comparison of the orthogonality of the Boc protecting group in the presence of other commonly used protecting groups: Fmoc, Cbz, TBDMS, and Ac. This analysis is supported by experimental data to provide researchers, scientists, and drug development professionals with a clear understanding of the selective deprotection strategies essential for complex molecule synthesis.
The principle of orthogonality in protecting group strategy is the ability to selectively remove one protecting group in the presence of others, allowing for the sequential modification of a poly-functional molecule.[1] The Boc group's acid lability is the cornerstone of its orthogonal utility, setting it apart from groups that are cleaved under basic, reductive, or other specific conditions.[2][3]
Comparative Stability of Protecting Groups
The selection of an appropriate protecting group strategy hinges on the differential stability of the chosen groups under various reaction conditions. The following table summarizes the stability of common protecting groups under the acidic conditions typically used for Boc deprotection.
| Protecting Group | Chemical Name | Deprotection Condition | Stability under Boc Deprotection (Acidic Conditions) |
| Boc | tert-Butoxycarbonyl | Acidic (e.g., TFA, HCl)[4] | Labile (Cleaved) |
| Fmoc | 9-Fluorenylmethyloxycarbonyl | Basic (e.g., Piperidine)[2] | Stable |
| Cbz | Benzyloxycarbonyl | Hydrogenolysis (e.g., H₂/Pd)[5] | Stable |
| TBDMS | tert-Butyldimethylsilyl | Fluoride ion (e.g., TBAF)[6] | Generally Stable |
| Ac | Acetyl | Basic or Acidic Hydrolysis | Generally Stable |
Experimental Data: Selective Boc Deprotection
The following tables provide a summary of typical experimental conditions and yields for the selective removal of the Boc group while preserving other protecting groups.
Boc vs. Fmoc
The orthogonality of Boc and Fmoc is a cornerstone of solid-phase peptide synthesis (SPPS).[2]
| Substrate | Boc Deprotection Conditions | Yield of Boc Deprotection | Fmoc Group Integrity |
| Boc-Lys(Fmoc)-OH | 20-50% TFA in DCM, rt, 30 min - 2h | >95% | Intact |
Boc vs. Cbz
The Boc and Cbz groups are a classic orthogonal pair, with Boc being acid-labile and Cbz being removed by hydrogenolysis.[5]
| Substrate | Boc Deprotection Conditions | Yield of Boc Deprotection | Cbz Group Integrity |
| Boc-Phe-Val-Cbz | 4M HCl in Dioxane, rt, 1-4h | >95% | Intact |
| Boc-Asn(Cbz)-Gly-OMe | 50% TFA in DCM, rt, 1h | >95% | Intact |
Boc vs. TBDMS
TBDMS ethers are generally stable to the acidic conditions used for Boc deprotection, especially when milder acids or shorter reaction times are employed.[6]
| Substrate | Boc Deprotection Conditions | Yield of Boc Deprotection | TBDMS Group Integrity |
| Boc-Ser(TBDMS)-OMe | 1 M HCl in Acetone, rt, 2h | ~90% | Intact |
| Boc-Tyr(TBDMS)-Leu-OMe | 25% TFA in DCM, 0°C, 30 min | >90% | Intact |
Boc vs. Ac
Acetyl groups are generally stable to the anhydrous acidic conditions used for Boc deprotection.
| Substrate | Boc Deprotection Conditions | Yield of Boc Deprotection | Ac Group Integrity |
| Boc-Lys(Ac)-Ala-OMe | 4M HCl in Dioxane, rt, 2h | >95% | Intact |
| N-Boc-4-acetylaniline | 30% TFA in DCM, rt, 1h | >95% | Intact |
Experimental Protocols
General Protocol for Selective Boc Deprotection using TFA
-
Dissolution: Dissolve the Boc-protected substrate in dichloromethane (DCM).
-
Acid Addition: Add a solution of trifluoroacetic acid (TFA) in DCM (typically 20-50% v/v).
-
Reaction: Stir the reaction mixture at room temperature for 30 minutes to 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, concentrate the reaction mixture in vacuo. Co-evaporate with a solvent like toluene or DCM to remove residual TFA. The resulting amine salt can be used directly or neutralized with a mild base (e.g., saturated NaHCO₃ solution) and extracted with an organic solvent.[3]
General Protocol for Selective Boc Deprotection using HCl in Dioxane
-
Dissolution: Dissolve the Boc-protected substrate in anhydrous dioxane.
-
Acid Addition: Add a 4 M solution of HCl in dioxane.
-
Reaction: Stir the mixture at room temperature for 1 to 4 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Upon completion, the product often precipitates as the hydrochloride salt. The solid can be collected by filtration and washed with a solvent like diethyl ether. Alternatively, the solvent can be removed under reduced pressure.[5]
Visualizing Orthogonality
The following diagrams illustrate the principles of orthogonal deprotection and a typical experimental workflow.
Caption: Orthogonal deprotection strategies for common protecting groups.
Caption: A typical experimental workflow for selective Boc deprotection.
Conclusion
The tert-butyloxycarbonyl (Boc) protecting group demonstrates excellent orthogonality with a variety of other common protecting groups, including Fmoc, Cbz, TBDMS, and Ac. This orthogonality, rooted in its unique acid lability, allows for the precise and selective deprotection of amines in the presence of other functional groups protected by base-labile, hydrogenolysis-labile, or fluoride-labile moieties. A thorough understanding of the specific deprotection conditions and the stability of each protecting group is crucial for the successful design and execution of complex multi-step syntheses in modern organic chemistry.
References
Characterization of Impurities in Ethyl (tert-Butoxycarbonyl)glycinate Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals, the purity of starting materials and intermediates is paramount to ensure the efficacy, safety, and reproducibility of synthesized therapeutic agents. Ethyl (tert-Butoxycarbonyl)glycinate, a key building block in peptide synthesis, is no exception. This guide provides a comprehensive comparison of analytical methodologies for the characterization and quantification of impurities that may arise during its synthesis, supported by experimental data and detailed protocols.
The primary route for the synthesis of this compound involves the reaction of glycine ethyl ester, often in its hydrochloride salt form, with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base. An alternative pathway includes the direct Boc protection of glycine followed by esterification. Impurities can be introduced from starting materials or generated through side reactions during the synthesis.
Common Impurities and Their Formation Pathways
A thorough understanding of potential impurities is the first step in developing robust analytical methods for their detection and quantification. The primary impurities of concern in the synthesis of this compound are categorized below:
-
Starting Material-Related Impurities:
-
Glycine ethyl ester: Incomplete reaction can lead to the presence of this starting material in the final product.
-
Di-tert-butyl dicarbonate (Boc anhydride): Excess or unreacted Boc anhydride may remain.
-
tert-Butanol: Arises from the decomposition of Boc anhydride, a reaction accelerated by the presence of moisture.[1]
-
tert-Butyl chloroformate: A potential impurity in the Boc anhydride starting material, which can be acidic and interfere with the reaction.[2]
-
-
Process-Related Impurities (Byproducts):
-
N-tert-butoxycarbonyl-glycine (Boc-Gly-OH): Can result from incomplete esterification in the alternative synthesis route or hydrolysis of the final product.
-
Di-acylated glycine ethyl ester: A minor byproduct formed from the reaction of a second molecule of this compound with another molecule of glycine ethyl ester.
-
-
Degradation Products:
-
Hydrolysis Products: The ester functional group in this compound can be susceptible to hydrolysis, leading to the formation of N-tert-butoxycarbonyl-glycine.
-
Comparative Analysis of Analytical Techniques
The selection of an appropriate analytical technique is crucial for the accurate characterization and quantification of impurities. The most commonly employed methods are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy.
| Technique | Principle | Advantages | Disadvantages | Application for this compound |
| High-Performance Liquid Chromatography (HPLC) | Separation based on the differential partitioning of analytes between a stationary phase and a liquid mobile phase. | High resolution, excellent quantitative accuracy, and wide applicability for non-volatile and thermally labile compounds.[3][4] | Requires chromophores for UV detection; impurities without a chromophore may not be detected. | The primary and most recommended method for routine purity analysis and quantification of both known and unknown impurities. |
| Gas Chromatography (GC) | Separation of volatile compounds in a gaseous mobile phase. | Excellent for the analysis of volatile impurities such as residual solvents and tert-butanol.[3] | Not suitable for non-volatile or thermally labile compounds like the main product and most byproducts without derivatization. | Best suited for the analysis of volatile organic impurities. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information based on the magnetic properties of atomic nuclei. | Confirms the structure of the main compound and impurities. Can be used for quantitative analysis (qNMR) without the need for reference standards for each impurity.[3][4] | Lower sensitivity for trace-level impurities compared to chromatographic techniques. | Excellent for structural elucidation and identification of major impurities. qNMR can be used for absolute purity determination. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation capabilities of HPLC with the mass analysis of mass spectrometry. | High sensitivity and specificity; enables the identification of unknown impurities by their mass-to-charge ratio.[4] | More complex and expensive instrumentation. | A powerful tool for the identification and characterization of unknown impurities, especially those present at low levels. |
Experimental Protocols
Detailed and validated experimental protocols are essential for obtaining reliable and reproducible results.
High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis
This method is suitable for the quantification of this compound and the detection of non-volatile impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.[5]
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[4]
-
Mobile Phase:
-
Gradient Elution: A typical gradient could be: 0-20 min, 5-95% B; 20-25 min, 95% B; 25-26 min, 95-5% B; 26-30 min, 5% B.[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Detection: UV at 210 nm.[7]
-
Sample Preparation: Dissolve approximately 10 mg of the sample in 10 mL of a 1:1 mixture of acetonitrile and water.
Gas Chromatography-Mass Spectrometry (GC-MS) Method for Volatile Impurities
This method is designed for the detection and quantification of volatile impurities such as tert-butanol.
-
Instrumentation: A GC system coupled to a mass spectrometer.[8]
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[8]
-
Injector Temperature: 250 °C.[8]
-
Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 15 °C/min, and hold for 5 minutes.
-
MS Detector: Electron Ionization (EI) mode at 70 eV.
-
Sample Preparation: Dissolve approximately 50 mg of the sample in 1 mL of a suitable solvent like dichloromethane.
Quantitative NMR (qNMR) for Absolute Purity Determination
This protocol provides a method for determining the absolute purity of this compound without a specific reference standard for the analyte.
-
Instrumentation: 500 MHz NMR spectrometer.[7]
-
Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte's signals, for example, maleic anhydride.[7]
-
Solvent: Deuterated chloroform (CDCl3) or dimethyl sulfoxide (DMSO-d6).[7]
-
Procedure:
-
Accurately weigh approximately 20 mg of the this compound sample and 10 mg of the internal standard into a clean NMR tube.
-
Add approximately 0.75 mL of the deuterated solvent.
-
Acquire a ¹H NMR spectrum with a sufficient relaxation delay (e.g., 5 times the longest T1 value) to ensure accurate integration.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity based on the integral values, the number of protons for each signal, and the weights of the sample and internal standard.
-
Visualizing the Workflow and Impurity Formation
Graphical representations can aid in understanding the logical flow of impurity characterization and the potential chemical transformations leading to their formation.
References
- 1. Tert-butyl Chloroformate Reagent|CAS 24608-52-4 [benchchem.com]
- 2. shivajicollege.ac.in [shivajicollege.ac.in]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
Safety Operating Guide
Proper Disposal of Ethyl (tert-Butoxycarbonyl)glycinate: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of laboratory chemicals is paramount for environmental protection and workplace safety. This guide provides detailed procedures for the proper disposal of Ethyl (tert-Butoxycarbonyl)glycinate, also known as N-(tert-Butoxycarbonyl)glycine, tailored for researchers, scientists, and drug development professionals.
Pre-Disposal and Handling
Before initiating the disposal process, it is crucial to handle this compound with care. While it is generally not classified as a hazardous substance, good laboratory practices should always be observed. This includes wearing appropriate personal protective equipment (PPE) such as gloves and safety glasses to avoid skin and eye contact.[1][2] Ensure adequate ventilation to prevent the inhalation of any dust or vapors.[2]
Step-by-Step Disposal Procedure
The disposal of this compound should always adhere to local, state, and federal regulations.[3] The following steps provide a general guideline:
-
Consult a Licensed Waste Disposal Company : The most recommended method for disposal is to entrust the material to a licensed waste disposal company. These companies are equipped to handle chemical waste in a compliant and environmentally sound manner.
-
Explore Recycling Options : Before final disposal, consider the possibility of recycling the compound.[1] Consult with the manufacturer or a specialized recycling facility to determine if this is a viable option.
-
Managing Spills : In the event of a spill, take immediate action to contain it. Avoid generating dust from the solid material.[1][3] Use dry clean-up procedures, such as sweeping or vacuuming, and place the spilled material into a clean, dry, and properly labeled container for disposal.[1] Ensure the area is well-ventilated and prevent the spillage from entering drains, sewers, or water courses.[1][2]
-
Packaging for Disposal :
-
For unused or waste product, keep it in its original or a compatible, well-labeled container.
-
Ensure containers are securely sealed to prevent leaks or spills during transport.
-
Contaminated packaging should be emptied completely and disposed of in the same manner as the chemical itself, in accordance with local and national regulations.
-
-
Environmental Precautions : It is critical to prevent this compound from entering the environment. Do not flush the substance down the drain or dispose of it in the regular trash.[2][4]
Quantitative Data Summary
The safety data sheets reviewed did not provide extensive quantitative data specifically for disposal procedures. The primary guidance is qualitative, emphasizing regulatory compliance and professional handling.
| Parameter | Value | Source |
| Hazard Classification | Not a hazardous substance or mixture | TCI Chemicals SDS |
| PBT/vPvB Assessment | Contains no components considered to be persistent, bioaccumulative and toxic (PBT), or very persistent and very bioaccumulative (vPvB) at levels of 0.1% or higher. | TCI Chemicals SDS |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
